molecular formula C6H5Cl2NO B1218851 2-Amino-4,6-dichlorophenol CAS No. 527-62-8

2-Amino-4,6-dichlorophenol

Cat. No.: B1218851
CAS No.: 527-62-8
M. Wt: 178.01 g/mol
InChI Key: WASQBNCGNUTVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Long needles (from carbon disulfide). Sublimes (at 0.06 mm Hg) at 158-176°F. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4,6-dichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASQBNCGNUTVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Record name 2-AMINO-4,6-DICHLOROPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19767
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870583
Record name 2-Amino-4,6-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Long needles (from carbon disulfide). Sublimes (at 0.06 mmHg) at 158-176 °F. (NTP, 1992)
Record name 2-AMINO-4,6-DICHLOROPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19767
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

527-62-8
Record name 2-AMINO-4,6-DICHLOROPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19767
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Amino-4,6-dichlorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=527-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4,6-dichlorophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4,6-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4,6-dichlorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.657
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-4,6-DICHLOROPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES86DYT9KH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

203 to 205 °F (decomposes) (NTP, 1992)
Record name 2-AMINO-4,6-DICHLOROPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19767
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

2-Amino-4,6-dichlorophenol physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-4,6-dichlorophenol: Physical and Chemical Properties

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document summarizes key data, outlines experimental protocols, and illustrates relevant chemical processes.

General and Chemical Identifiers

This compound, a substituted aromatic compound, is a significant intermediate in the synthesis of various chemicals, including dyes and pharmaceuticals.[1][2] Its structure features an amino group and a hydroxyl group on a benzene ring, with two chlorine atoms as additional substituents.

IdentifierValue
IUPAC Name This compound[3]
CAS Number 527-62-8[3][4][5]
Molecular Formula C₆H₅Cl₂NO[1][3][4][5][6]
Molecular Weight 178.01 g/mol [3][4] or 178.02 g/mol [1][5][6]
Synonyms 2,4-Dichloro-6-aminophenol, 4,6-Dichloro-o-aminophenol, 4,6-Dichloro-2-aminophenol[3][5][7]
EC Number 208-421-3[3][8]
UN Number 2811[3][8]

Physical Properties

The physical characteristics of this compound have been documented across various sources, revealing it to be a solid substance under standard conditions. It is described as appearing as off-white to ash, light brown, or yellow to brown crystals or powder.[4][6] When pure, it is snow-white.[5]

PropertyValue
Appearance Long needles (from carbon disulfide)[3][6][9]; Off-white or light brown crystals[4][6]
Melting Point 94-95 °C; 95-96 °C[5]; 97 °C[6][9]; 203 to 205 °F (decomposes)[3][10]
Boiling Point ~286.5 °C at 760 mmHg (Predicted)[1][6][9]
Density ~1.6 g/cm³ (Predicted); 1.2549 (Rough Estimate)[6][9]
Solubility Soluble in water and organic solvents.[4] Freely soluble in benzene, less so in carbon disulfide, and much less in petroleum ether.[5]
Sublimation Sublimes at 158-176 °F (70-80 °C) at 0.06 mmHg.[3][5][6][9]
Refractive Index 1.5680 (Estimated)[1][6][9]; 1.661

Chemical Properties and Reactivity

This compound's reactivity is defined by its functional groups: the amino, hydroxyl, and chloro substituents on the aromatic ring.[4] It may be sensitive to prolonged exposure to air and/or light.[3][6][8][9][10] The compound is known to react with strong oxidizers, mineral acids, or bases.[3][6][9][10] Its versatility makes it a valuable intermediate for producing azo dyes and pharmaceuticals like Oxyclozanide.[1][4][5]

PropertyValue/Description
pKa 7.85 ± 0.23 (Predicted)[9]
Reactivity Profile Reacts with strong oxidizers and mineral acids or bases.[3][6][9][10]
Stability May be sensitive to prolonged exposure to air or light.[3][6][8][9] The pure free base is very stable, but stability can be compromised by impurities.[5]
Flash Point Data not available; considered probably combustible.[3][6][9][10]

Spectral Data

Spectroscopic data is crucial for the structural confirmation of this compound.

TechniqueData
Mass Spectrometry (GC-MS) m/z Top Peak: 177; 2nd Highest: 179; 3rd Highest: 113.[3] MS Calculated: 177; MS Measured: 178 (M+H).[6][9]
Infrared (IR) Spectroscopy Vapor phase IR spectra are available.[3] Key vibrational modes would include O-H and N-H stretching, aromatic C-H stretching, and C-Cl stretching.[4]
¹H NMR The product synthesized via the reduction of 2,4-dichloro-6-nitrophenol was confirmed by ¹H NMR (CDCl₃): δ 3.92 (s, 2H), 5.36 (s, 1H), 6.59 (d, J = 2.1Hz, 1H), 6.71 (d, J = 2.1Hz, 1H).[6][9]

Experimental Protocols

Synthesis of this compound

The most common synthesis route involves the reduction of 2,4-dichloro-6-nitrophenol.[4][5][6]

Protocol: Reduction using Sodium Bisulfite [6][9]

  • Suspend 2,4-dichloro-6-nitrophenol (60.0 g, 288 mmol) in a mixture of ethanol (250 mL) and water (250 mL).

  • Add sodium bisulfite (251 g, 1.44 mol) to the suspension in batches.

  • Stir the reaction mixture at 65 °C for 4 hours.

  • After the reaction is complete, concentrate the mixture under vacuum.

  • Dilute the concentrated residue with saturated aqueous sodium bicarbonate (500 mL).

  • Extract the product with ethyl acetate (4 x 200 mL).

  • Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate it in a vacuum to yield the crude product.

G start 2,4-dichloro-6-nitrophenol process Stir at 65°C for 4h start->process Add reagents Sodium Bisulfite (NaHSO₃) Ethanol/Water reagents->process end_product This compound process->end_product Yields

Caption: Synthesis of this compound via reduction.

Purification

The crude product from the synthesis can be purified using column chromatography followed by washing and crystallization.[6][9]

Protocol: Purification by Column Chromatography and Crystallization [6][9]

  • Purify the crude residue from the synthesis using silica gel column chromatography.

  • Elute the column with a gradient mixture of 0-50% ethyl acetate in hexane.

  • Collect the target fractions and concentrate them under vacuum to yield a solid product.

  • Wash the resulting solid with hexane to obtain the final purified this compound.

  • Further purification can be achieved by crystallization from carbon disulfide or benzene.[5][9]

G crude Crude Product chromatography Silica Gel Column Chromatography (0-50% Ethyl Acetate/Hexane) crude->chromatography fractions Collect & Concentrate Target Fractions chromatography->fractions wash Wash Solid with Hexane fractions->wash crystallize Optional: Crystallize (from Carbon Disulfide or Benzene) wash->crystallize pure Purified this compound wash->pure crystallize->pure

Caption: Workflow for the purification of this compound.

Role as a Chemical Intermediate

The structural features of this compound make it a key building block in organic synthesis.[4] Its reactivity allows for various chemical modifications, making it an essential intermediate in the manufacturing of more complex molecules.[1]

G intermediate This compound (Key Intermediate) pharma Pharmaceuticals intermediate->pharma dyes Dyes intermediate->dyes pesticides Pesticides intermediate->pesticides oxy Oxyclozanide pharma->oxy azo Azo Dyes dyes->azo azole Aminoalkyl Azole Compounds pesticides->azole

Caption: Role as an intermediate in chemical manufacturing.[1][6][9]

Safety and Handling

This compound is classified as toxic if swallowed and is a local irritant, potentially causing irritation to the skin, eyes, and mucous membranes.[3][10] It should be stored in a dry, dark place at room temperature.[9] For spills, it is recommended to isolate the area and use appropriate personal protective equipment.[3][10] Fires involving this material can be managed with dry chemical, carbon dioxide, or Halon extinguishers.

References

An In-depth Technical Guide to 2-Amino-4,6-dichlorophenol (CAS 527-62-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4,6-dichlorophenol (CAS 527-62-8), a key chemical intermediate in the synthesis of pharmaceuticals, dyes, and pesticides. This document details its physicochemical properties, experimental protocols for its synthesis and purification, and its role in significant chemical manufacturing processes.

Physicochemical and Spectroscopic Characterization

This compound is an aromatic amine and a chlorinated phenol derivative. Its physical state is typically an off-white, light brown, or yellow crystalline solid or powder.[1][2][3][4] The stability of the pure, snow-white base can be compromised by impurities, and commercial products may appear as dark brown.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[6][7]
Synonyms 4,6-Dichloro-2-aminophenol, 2,4-Dichloro-6-aminophenol[1][5]
CAS Number 527-62-8[8]
Molecular Formula C₆H₅Cl₂NO[1][8]
Molecular Weight 178.02 g/mol [1][2][8]
Appearance Off-white to ash powder; Yellow to brown solid; Long needles[1][2][8]
Melting Point 94-95 °C[1]; 95.5 °C[2]; 95-96 °C[5]; 97 °C[8]; 203-205 °F (decomposes)[6][9][1][2][5][6][8][9]
Boiling Point ~286.5 °C at 760 mmHg (Predicted)[1][2][8]
Density ~1.6 g/cm³ (Predicted)[1][2]
Solubility Soluble in water and organic solvents. Freely soluble in benzene, less so in carbon disulfide, and much less in petroleum ether.[1][5]
Flash Point 127.1 ± 27.3 °C[2]
Reactivity May react with strong oxidizers and mineral acids or bases. May be sensitive to prolonged exposure to air or light.[2][8][9]

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Data PointsSource(s)
Mass Spectrometry GC-MS (m/z): Top Peak: 177; 2nd Highest: 179; 3rd Highest: 113.[6]
¹H NMR (CDCl₃) δ 3.92 (s, 2H, -NH₂), 5.36 (s, 1H, -OH), 6.59 (d, J=2.1Hz, 1H, Ar-H), 6.71 (d, J=2.1Hz, 1H, Ar-H).[8]
Infrared (IR) Vapor phase IR spectra are available. Key vibrational modes include O-H and N-H stretching, aromatic C-H stretching, and C-Cl stretching.[3][6]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for obtaining high-purity material for research and development. The most common synthetic route involves the reduction of 2,4-dichloro-6-nitrophenol.

This protocol details the synthesis of this compound from 2,4-dichloro-6-nitrophenol using sodium bisulfite as the reducing agent.[4][8]

Materials:

  • 2,4-dichloro-6-nitrophenol (60.0 g, 288 mmol)

  • Ethanol (250 mL)

  • Water (250 mL)

  • Sodium bisulfite (251 g, 1.44 mol)

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

Procedure:

  • Create a suspension of 2,4-dichloro-6-nitrophenol in a mixture of ethanol and water.

  • Add sodium bisulfite to the suspension in batches.

  • Stir the reaction mixture at 65 °C for 4 hours.

  • Monitor the reaction for completion.

  • Once complete, concentrate the mixture under vacuum.

  • Dilute the residue with saturated aqueous sodium bicarbonate (500 mL).

  • Extract the product with ethyl acetate (4 x 200 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic layer with anhydrous magnesium sulfate.

  • Filter the solution and concentrate it in vacuum to yield a solid residue.

  • Purify the residue by washing with hexane to obtain the final product.

This protocol describes the synthesis using catalytic hydrogenation, a method known for its clean conversion and high yield.[10]

Materials:

  • 2,4-dichloro-6-nitrophenol (10 g, 0.048 moles)

  • 5% Palladium on carbon (0.2 g)

  • Glacial acetic acid (250 mL)

  • Hydrogen gas

Procedure:

  • Slurry the 2,4-dichloro-6-nitrophenol and 5% palladium on carbon catalyst in glacial acetic acid within a hydrogenation bottle.

  • Seal the bottle and establish a hydrogen atmosphere at 40 psi.

  • Shake the reaction mixture at room temperature, replenishing hydrogen as it is consumed.

  • Continue the reaction for approximately 4.5 hours, or until hydrogen uptake ceases.

  • Filter the mixture through a sintered glass funnel to remove the catalyst.

  • Remove the solvent (glacial acetic acid) from the filtrate under reduced pressure to yield the product.

High-purity this compound can be obtained through crystallization or sublimation.[5][8]

Method 2.3.1: Crystallization

  • Dissolve the crude product in hot carbon disulfide (CS₂) or benzene.

  • Allow the solution to cool slowly to form crystals.

  • Collect the crystals by filtration. The compound typically forms long needles from carbon disulfide.[5][8]

Method 2.3.2: Sublimation

  • Place the crude product in a sublimation apparatus.

  • Heat the apparatus to a bath temperature of 70-80 °C under a vacuum of 0.06 torr.[5]

  • Collect the sublimed, purified crystals from the cold finger.

Key Applications and Logical Workflows

This compound is a versatile intermediate. Its primary application is in the synthesis of the anthelmintic veterinary drug Oxyclozanide.[1] It is also used to produce azo dyes and certain pesticides.[4][5]

The following diagrams, generated using the DOT language, illustrate the logical workflows involving this compound.

Synthesis_Workflow cluster_start Starting Material cluster_process Process cluster_product Crude Product cluster_purification Purification cluster_final Final Product Start 2,4-Dichloro-6-nitrophenol Reduction Reduction Start->Reduction e.g., NaHSO₃ or H₂/Pd-C Crude Crude This compound Reduction->Crude Purify Crystallization or Sublimation Crude->Purify Final Pure This compound Purify->Final Oxyclozanide_Synthesis cluster_intermediates Key Intermediates cluster_reaction Reaction Steps cluster_api Active Pharmaceutical Ingredient Intermediate1 2-Amino-4,6- dichlorophenol Reaction Multi-step Chemical Reactions Intermediate1->Reaction Intermediate2 Other Reactants Intermediate2->Reaction API Oxyclozanide Reaction->API Formation of Active Form Toxicity_Pathway Parent This compound (Parent Compound) Oxidation Metabolic Co-oxidation (e.g., via peroxidases) Parent->Oxidation Intermediate Reactive Intermediate (e.g., Benzoquinoneimine) Oxidation->Intermediate Target Cellular Nucleophiles (Proteins, DNA) Intermediate->Target Alkylation Damage Cellular Damage & Cytotoxicity Target->Damage

References

An In-depth Technical Guide to the Structure Elucidation of 2-Amino-4,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 2-Amino-4,6-dichlorophenol (CAS No. 527-62-8), a key intermediate in the synthesis of pharmaceuticals and azo-dyes.[1][2] For researchers, process chemists, and quality control analysts, unambiguous confirmation of this compound's substitution pattern is critical for ensuring reaction specificity, product purity, and regulatory compliance. This document moves beyond a simple recitation of methods to detail the strategic integration of modern analytical techniques, explaining the causality behind each experimental choice and the logic of data interpretation.

Introduction: The Imperative for Unambiguous Characterization

This compound is a substituted aromatic amine and phenol. Its utility as a chemical building block is significant, particularly in the production of pesticides and the anthelmintic drug Oxyclozanide.[1] The specific arrangement of the amino, hydroxyl, and two chloro substituents on the benzene ring dictates its reactivity and the ultimate properties of the final products. The potential for isomeric impurities, such as 4-Amino-2,6-dichlorophenol, necessitates a robust and orthogonal analytical strategy to confirm the precise 2,4,6-substitution pattern. This guide presents a self-validating workflow designed for this purpose.

Chapter 1: Foundational Analysis & Physicochemical Properties

Before delving into complex spectroscopic analysis, a foundational characterization provides the initial data points.

Molecular Formula & Weight: The compound has a molecular formula of C₆H₅Cl₂NO, yielding a monoisotopic mass of approximately 176.97 g/mol and a molecular weight of 178.02 g/mol .[2][3]

Physical Properties: It typically appears as off-white or light brown crystals or long needles.[2][4] The reported melting point is a sharp 95-96°C, a key indicator of purity.[2] The compound is soluble in organic solvents like benzene and carbon disulfide but less so in petroleum ether.[2]

Chapter 2: Mass Spectrometry (MS) – The First Spectroscopic Gate

Mass spectrometry is the initial and most direct method for confirming the molecular weight and elemental composition.

Expert Rationale: For a molecule of this nature, Electron Ionization (EI) is a robust choice as it provides not only the molecular ion but also rich fragmentation data that offers structural clues. The most telling feature is the isotopic pattern conferred by the two chlorine atoms. Natural chlorine exists as two primary isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, a molecule with two chlorine atoms will exhibit a characteristic M, M+2, and M+4 isotopic cluster with a relative intensity ratio of approximately 9:6:1.

Expected Data: The GC-MS data for this compound shows a molecular ion (M⁺) peak cluster at m/z 177 and 179.[3] This corresponds to the molecules containing (²x³⁵Cl) and (¹x³⁵Cl, ¹x³⁷Cl) respectively. A smaller M+4 peak at m/z 181, corresponding to (²x³⁷Cl), should also be visible.

Data Summary Table: Key Mass Spectrometry Ions

m/z (relative intensity)Proposed FragmentSignificance
177/179/181 (9:6:1)[C₆H₅Cl₂NO]⁺Molecular Ion (M⁺). Confirms molecular weight and the presence of two chlorine atoms.
142/144[M - Cl]⁺Loss of a chlorine atom.
113[M - Cl - CO - H]⁺Subsequent loss of carbon monoxide and hydrogen.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • GC Separation:

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detection (EI):

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Visualization: Logical Workflow for Structure Elucidation

G cluster_start Initial Assessment cluster_ms Mass & Composition cluster_ir Functional Groups cluster_nmr Connectivity & Substitution cluster_final Final Confirmation Start Sample: this compound MS Mass Spectrometry (GC-MS) Start->MS MS_Data Confirm MW = 178 Verify Cl2 Isotope Pattern MS->MS_Data IR FTIR Spectroscopy MS_Data->IR IR_Data Identify -OH, -NH2 Aromatic C-H, C-Cl IR->IR_Data NMR_1H 1H NMR IR_Data->NMR_1H NMR_13C 13C NMR NMR_1H->NMR_13C NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_13C->NMR_2D NMR_Data Confirm Substitution Pattern Assign all H & C atoms NMR_2D->NMR_Data Conclusion Structure Elucidated NMR_Data->Conclusion

Caption: A multi-technique workflow for unambiguous structure elucidation.

Chapter 3: Infrared (IR) Spectroscopy – Identifying the Pieces

IR spectroscopy excels at identifying the key functional groups present in the molecule, providing a qualitative fingerprint.

Expert Rationale: The key is to look for the characteristic stretching frequencies of the O-H (hydroxyl), N-H (amino), and C-Cl (chloro) bonds, as well as the patterns indicative of a substituted benzene ring. The presence of both O-H and N-H stretches in the high-frequency region is a critical confirmation.

Expected Data: A vapor phase IR spectrum is available which helps in identifying the functional groups.[5]

  • O-H Stretch: A broad absorption band is expected in the region of 3300-3500 cm⁻¹.

  • N-H Stretch: Two sharp peaks (for the symmetric and asymmetric stretches of the -NH₂ group) are expected around 3350-3450 cm⁻¹. These may overlap with the broad O-H band.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

  • Aromatic C=C Bending: Characteristic peaks in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: Typically found in the 1250-1350 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1200-1260 cm⁻¹ region.

  • C-Cl Stretch: Strong absorptions in the 1000-1100 cm⁻¹ region are indicative of aryl chlorides.

Data Summary Table: Key IR Absorptions

Frequency Range (cm⁻¹)Functional GroupVibration Type
3300 - 3500-OH, -NH₂Stretching
3000 - 3100Aromatic C-HStretching
1450 - 1600Aromatic C=CRing Bending
1200 - 1350C-O, C-NStretching
1000 - 1100Aryl C-ClStretching

Chapter 4: Nuclear Magnetic Resonance (NMR) – Assembling the Structure

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Expert Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point. However, to clearly observe the exchangeable protons of the -OH and -NH₂ groups, a solvent like DMSO-d₆ is superior as it slows down the proton exchange with water and allows for their observation as distinct signals. The key to confirming the 2,4,6-substitution pattern lies in the ¹H NMR spectrum, which should show two aromatic protons that are meta-coupled to each other.

¹H NMR Spectroscopy

Expected Data: The aromatic region should display two distinct signals, each integrating to one proton. Due to their meta relationship (separated by a carbon atom), they will appear as doublets with a small coupling constant (J ≈ 2-3 Hz). The amino (-NH₂) and hydroxyl (-OH) protons will appear as broader singlets, and their chemical shifts can be concentration-dependent.

Data Summary Table: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.71Doublet (d)1HH-3 or H-5Aromatic proton adjacent to the amino group.
~6.59Doublet (d)1HH-5 or H-3Aromatic proton adjacent to a chlorine atom.
~5.36Broad Singlet (s)1H-OHExchangeable hydroxyl proton.
~3.92Broad Singlet (s)2H-NH₂Exchangeable amino protons.

Note: The assignments of H-3 and H-5 are interchangeable without further 2D NMR data. Data is based on a reported spectrum.[4]

¹³C NMR Spectroscopy

Expected Data: Due to the lack of symmetry, six distinct signals are expected for the six aromatic carbons. The chemical shifts are heavily influenced by the attached substituents. Carbons bonded to the electronegative Cl, O, and N atoms will be significantly shifted.

Data Summary Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomExpected Chemical Shift (δ, ppm)Rationale
C-1 (-OH)140-145Attached to highly electronegative oxygen.
C-2 (-NH₂)135-140Attached to nitrogen.
C-3115-120Aromatic CH.
C-4 (-Cl)120-125Attached to chlorine.
C-5118-123Aromatic CH.
C-6 (-Cl)115-120Attached to chlorine.
2D NMR for Unambiguous Confirmation

While ¹H and ¹³C NMR provide strong evidence, 2D NMR experiments form a self-validating system to lock in the assignments.

  • COSY (Correlation Spectroscopy): Will show a cross-peak between the two aromatic protons (H-3 and H-5), confirming their coupling and spatial proximity.

  • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to. This will definitively link the proton signal at ~6.71 ppm to its carbon and the ~6.59 ppm signal to its carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for confirming the substitution pattern. It shows correlations between protons and carbons that are 2 or 3 bonds away. For example, the H-3 proton should show a correlation to C-1, C-2, C-4, and C-5, definitively placing it between the -NH₂ and -Cl groups.

Visualization: HMBC Connectivity for Confirmation

G cluster_ring This compound C1 C1-OH C2 C2-NH2 C1->C2 C3 C3-H C2->C3 C4 C4-Cl C3->C4 C5 C5-H C4->C5 C6 C6-Cl C5->C6 C6->C1 H5 H5 H5->C1 3J H5->C3 2J H5->C4 2J H3 H3 H3->C1 3J H3->C2 2J H3->C4 2J

Caption: Key 2- and 3-bond HMBC correlations confirming the substitution pattern.

Chapter 5: Integrated Strategy and Final Conclusion

The structure of this compound is definitively confirmed by the convergence of all analytical data:

  • Mass Spectrometry confirms the molecular formula C₆H₅Cl₂NO via the molecular ion and the characteristic 9:6:1 isotopic cluster for two chlorine atoms.[3]

  • IR Spectroscopy validates the presence of the required functional groups: -OH, -NH₂, aryl C-H, and aryl C-Cl.[5]

  • ¹H NMR Spectroscopy establishes the substitution pattern by showing two meta-coupled aromatic protons.[4]

  • ¹³C and 2D NMR Spectroscopy provide the final, unambiguous assignment of every atom in the molecule, with HMBC correlations locking in the relative positions of all substituents.

This integrated, multi-technique approach provides a robust and self-validating system, ensuring the highest level of confidence in the structural identity of this compound for all research, development, and manufacturing applications.

References

Molecular weight and formula of 2-Amino-4,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Amino-4,6-dichlorophenol, a significant chemical intermediate in the pharmaceutical and chemical industries. The document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis, offering detailed information on its chemical properties, synthesis protocols, and key applications.

Chemical and Physical Properties

This compound is a halogenated aromatic amine and phenol derivative. Its chemical structure and properties make it a versatile precursor in various synthetic pathways.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₅Cl₂NO[1][2][3][4][5][6]
Molecular Weight 178.02 g/mol [1][3][6][7]
CAS Number 527-62-8[1][2][3][8]
Appearance Off-white to light brown or ash-colored solid; often appears as long needles.[1][6][8]
Melting Point 95-96 °C (203-205 °F), may decompose.[3][8]
Solubility Soluble in water and organic solvents such as benzene and carbon disulfide. Less soluble in petroleum ether.[1][3]
Stability May be sensitive to prolonged exposure to air and/or light.[2][6][7][8] The pure compound is very stable, but impurities can reduce its stability.[3]

Synthesis of this compound

The primary route for the synthesis of this compound is the reduction of 2,4-dichloro-6-nitrophenol.[3][9] This transformation can be achieved through various reduction methods, including catalytic hydrogenation and chemical reduction.

This method involves the reduction of 2,4-dichloro-6-nitrophenol using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.

Methodology:

  • A mixture of 10 g (0.048 moles) of 2,4-dichloro-6-nitrophenol and 0.2 g of 5% palladium on carbon is slurried in 250 ml of glacial acetic acid in a hydrogenation bottle.[10]

  • The bottle is stoppered and placed under an atmosphere of 40 psi hydrogen.[10]

  • The mixture is shaken at room temperature, and the hydrogen is replenished as it is consumed during the reaction.[10]

  • After approximately 4.5 hours, the hydrogen uptake is complete.[10]

  • The reaction mixture is then filtered through a sintered glass funnel to remove the catalyst.[10]

  • The filtrate is concentrated under reduced pressure to remove the solvent, yielding a quantitative amount of the product.[10]

This protocol utilizes sodium bisulfite as the reducing agent to convert the nitro group to an amino group.

Methodology:

  • To a suspension of 2,4-dichloro-6-nitrophenol (60.0 g, 288 mmol) in a mixture of ethanol (250 mL) and water (250 mL), add sodium bisulfite (251 g, 1.44 mol) in batches.[6][11]

  • The reaction mixture is stirred at 65 °C for 4 hours.[6][11]

  • Upon completion of the reaction, the mixture is concentrated under vacuum.[6][11]

  • The residue is diluted with saturated aqueous sodium bicarbonate (500 mL) and extracted with ethyl acetate (4 x 200 mL).[6][11]

  • The combined organic layers are washed with brine and dried with anhydrous magnesium sulfate.[6][11]

  • The solvent is removed under vacuum, and the resulting residue is purified by silica gel column chromatography using a gradient of 0-50% ethyl acetate in hexane as the eluent.[6]

  • The fractions containing the desired product are collected and concentrated to yield this compound as a colorless powder (30.6 g, 60% yield).[6][11]

Product Confirmation:

  • ¹H NMR (CDCl₃): δ 3.92 (s, 2H), 5.36 (s, 1H), 6.59 (d, J = 2.1Hz, 1H), 6.71 (d, J = 2.1Hz, 1H).[6][11]

  • Mass Spectrometry: MS (M+H)⁺: 178.[6][11]

Synthesis_Pathway A 2,4-dichloro-6-nitrophenol P1 A->P1 Reduction B This compound P1->B H₂, Pd/C or NaHSO₃ Oxyclozanide_Synthesis_Workflow Start Starting Materials Intermediate1 This compound Start->Intermediate1 Synthesis Process1 Multi-step Chemical Reactions Intermediate1->Process1 API Oxyclozanide (API) Process1->API End Veterinary Drug Formulation API->End

References

Solubility of 2-Amino-4,6-dichlorophenol in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-4,6-dichlorophenol is presented below.

PropertyValueReference(s)
Molecular Formula C₆H₅Cl₂NO[1][2]
Molecular Weight 178.02 g/mol [1][2]
Appearance Off-white to ash or light brown crystals/powder[1][3]
Melting Point 94-95 °C[1]
Boiling Point (Predicted) ~286.5 °C at 760 mmHg[1]
Density (Predicted) ~1.6 g/cm³[1]

Solubility Data

Currently, there is a lack of specific quantitative data in the literature regarding the solubility of this compound in water and various organic solvents. However, several sources provide qualitative descriptions of its solubility.

SolventQualitative SolubilityReference(s)
WaterSoluble[1][2]
Organic SolventsSoluble[1][4]
BenzeneFreely soluble[2]
Carbon DisulfideSomewhat less soluble than in benzene[2]
Petroleum EtherMuch less soluble than in benzene and carbon disulfide[2]
AlcoholSoluble[2]

It is important to note that the hydrochloride salt of this compound is soluble in water and alcohol.[2] The free base form can be precipitated from an aqueous solution by the addition of concentrated hydrochloric acid.[2]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, standardized methods can be employed. The most widely recognized and reliable method is the shake-flask method, as described in OECD Guideline 105.

Shake-Flask Method (Adapted from OECD Guideline 105)

This method is based on achieving a saturated solution of the substance in a specific solvent and then measuring the concentration of the dissolved substance.

Materials:

  • This compound (pure substance)

  • Solvent of interest (e.g., water, ethanol, methanol, acetone, DMSO)

  • Flasks with airtight stoppers

  • Constant temperature shaker or agitator

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or a validated spectrophotometric method)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a flask containing the chosen solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the flask and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. A preliminary test can determine the necessary equilibration time (typically 24 to 48 hours).

  • Phase Separation: After equilibration, allow the mixture to stand at the constant temperature to let the undissolved solid settle. Subsequently, separate the saturated solution from the excess solid by centrifugation or filtration. It is crucial to perform this step at the same temperature as the equilibration to avoid any change in solubility.

  • Quantification: Accurately dilute an aliquot of the clear, saturated solution with the solvent. Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method.

  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in g/L, mg/mL, or mol/L, taking into account the dilution factor.

A visual representation of the general workflow for determining solubility is provided below.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add to a known volume of solvent A->B C Seal container and place in shaker at constant temperature B->C D Agitate for a predetermined time (e.g., 24-48h) C->D E Allow undissolved solid to settle D->E F Centrifuge or filter the sample at constant temperature E->F G Take a known volume of the clear supernatant F->G H Dilute the sample if necessary G->H I Quantify concentration using an analytical method (e.g., HPLC) H->I

Workflow for determining the solubility of a compound.

Logical Framework for Solubility Assessment

The decision-making process for assessing the solubility of a compound like this compound can be visualized as a logical flow. This involves preliminary qualitative tests followed by more rigorous quantitative analysis if required.

G Logical Framework for Solubility Assessment start Start: Assess Solubility of this compound qual_test Perform Qualitative Solubility Test (e.g., visual inspection with small amount of solvent) start->qual_test is_soluble Is the compound visually soluble? qual_test->is_soluble quant_needed Is quantitative data required? is_soluble->quant_needed Yes report_qual Report as 'Soluble' or 'Insoluble' in the tested solvent is_soluble->report_qual No select_method Select Quantitative Method (e.g., Shake-Flask, Potentiometric) quant_needed->select_method Yes quant_needed->report_qual No perform_quant Perform Quantitative Solubility Determination select_method->perform_quant report_quant Report Quantitative Solubility Value (e.g., g/L) with temperature perform_quant->report_quant end End report_qual->end report_quant->end

Decision-making process for solubility assessment.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the melting and boiling points of 2-Amino-4,6-dichlorophenol, targeted at researchers, scientists, and professionals in drug development. This document collates available data, outlines experimental protocols, and presents key information in a structured and accessible format.

Physicochemical Properties

This compound is an organic compound that appears as off-white or light brown crystals or long needles when crystallized from carbon disulfide.[1][2] It is an important intermediate in the synthesis of azo-dyes and certain pesticides.[1][2] The stability of the pure compound is generally good, though it may be sensitive to prolonged exposure to air or light, and impurities can impair its stability.[2][3][4]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound. It is important to note that there is some variation in the reported values for the melting point across different sources. The boiling point is generally a predicted value.

PropertyValueSource(s)
Molecular Formula C₆H₅Cl₂NO[3][4][5]
Molecular Weight 178.01 g/mol [3]
Melting Point 94-97 °C (Range from various sources) 203-205 °F (decomposes) (approximately 95-96 °C)[2][5][6][7],[3]
Boiling Point ~286.5 °C at 760 mmHg (Predicted)[4][5][6]
Density ~1.6 g/cm³ (Predicted)[6]
Appearance Long needles (from carbon disulfide), off-white or light brown crystals.[1][3][1][3]
Solubility Freely soluble in benzene, less soluble in carbon disulfide, and much less so in petroleum ether.[2][2]
Sublimation Sublimes at 70-80°C (bath temperature) at 0.06 torr.[2][2]

Experimental Protocols

While specific experimental determinations for the melting and boiling points of this compound are not extensively detailed in the provided search results, standard laboratory procedures would be employed. A general protocol for its synthesis, which is a precursor to determining its properties, is available.

Synthesis of this compound from 2,4-dichloro-6-nitrophenol

A common method for preparing this compound is through the reduction of 2,4-dichloro-6-nitrophenol.[2]

Method 1: Reduction with Sodium Bisulfite [1][5]

  • Reaction Setup: Suspend 2,4-dichloro-6-nitrophenol (60.0 g, 288 mmol) in a mixture of ethanol (250 mL) and water (250 mL).

  • Reagent Addition: Add sodium bisulfite (251 g, 1.44 mol) to the suspension in batches.

  • Reaction Conditions: Stir the reaction mixture at 65 °C for 4 hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under vacuum.

  • Extraction: Dilute the concentrated mixture with saturated aqueous sodium bicarbonate (500 mL) and extract with ethyl acetate (4 x 200 mL).

  • Purification: Wash the combined organic layers with brine and dry with anhydrous magnesium sulfate.

  • Isolation: The residue can be further purified by silica gel column chromatography using an ethyl acetate/hexane gradient to yield the final product.[1]

Method 2: Catalytic Hydrogenation [8]

  • Reaction Setup: Place a mixture of 2,4-dichloro-6-nitrophenol (10 g, 0.048 moles) and 5% palladium on carbon (0.2 g) in glacial acetic acid (250 ml) in a hydrogenation bottle.

  • Hydrogenation: Stopper the bottle under a hydrogen atmosphere of 40 psi and shake at room temperature. Replenish the hydrogen as it is consumed.

  • Completion: The reaction is complete after approximately 4.5 hours when hydrogen uptake ceases.

  • Isolation: Filter the mixture through a sintered glass funnel and remove the solvent from the filtrate under reduced pressure to yield the product.[8]

General Protocol for Melting Point Determination

The melting point of a purified sample of this compound would typically be determined using a capillary melting point apparatus.

  • Sample Preparation: A small amount of the dry, crystalline solid is packed into a capillary tube.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus with a calibrated thermometer.

  • Heating: The sample is heated at a controlled rate.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from its nitro precursor.

G cluster_start Starting Material cluster_process Process cluster_end Final Product start 2,4-dichloro-6-nitrophenol reduction Reduction Reaction (e.g., Sodium Bisulfite or Catalytic Hydrogenation) start->reduction workup Work-up and Extraction reduction->workup purification Purification (e.g., Column Chromatography) workup->purification end_product This compound purification->end_product

Caption: Workflow for the synthesis of this compound.

Reactivity Profile

This compound can undergo oxidation to form reactive intermediates, which is a key aspect of its reactivity and toxicological profile.

G compound This compound oxidation Oxidation compound->oxidation intermediate Reactive Intermediate (2-amino-4,6-dichloro-1,4-benzoquinoneimine) oxidation->intermediate reaction Reaction with Cellular Nucleophiles intermediate->reaction outcome Potential Cytotoxicity reaction->outcome

Caption: Reactivity pathway of this compound.

References

Spectroscopic and Synthetic Profile of 2-Amino-4,6-dichlorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of the spectroscopic characteristics and synthetic pathway for the chemical intermediate, 2-Amino-4,6-dichlorophenol. Due to the limited availability of public experimental spectra, this document presents theoretical spectroscopic data based on computational simulations and established principles of NMR and IR spectroscopy. Detailed, generalized experimental protocols for obtaining such data are also provided.

Spectroscopic Data

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups within a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to the O-H, N-H, C-H, C=C, C-O, and C-Cl vibrations. The following table summarizes the predicted vibrational frequencies based on computational models.[1]

Vibrational Mode Assignment Simulated Wavenumber (cm⁻¹)
ν(O-H)O-H stretch3604
νas(N-H)Asymmetric N-H stretch3503
νs(N-H)Symmetric N-H stretch3412
ν(C-H)Aromatic C-H stretch3056
δ(N-H)N-H scissoring1567
ν(C=C)Aromatic ring stretch1528
ν(C-O)C-O stretch1230
ν(C-Cl)C-Cl stretch759

Note: These are theoretically calculated and scaled frequencies and may differ from experimental values.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to display distinct signals for the aromatic protons, as well as the protons of the amino and hydroxyl groups.[1] The chemical shifts of the -NH₂ and -OH protons can be broad and their positions may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide insights into the carbon skeleton. It is expected to show six distinct signals for the six carbon atoms of the aromatic ring, with their chemical shifts influenced by the attached hydroxyl, amino, and chloro substituents.[1]

Experimental Protocols

The following are generalized protocols for acquiring IR and NMR spectra of this compound.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation:

    • For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

  • Instrument Setup:

    • The spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

    • A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded.

  • Data Acquisition:

    • The sample is placed in the spectrometer's sample holder.

    • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • Multiple scans are usually averaged to improve the signal-to-noise ratio.

  • Data Processing:

    • The background spectrum is subtracted from the sample spectrum.

    • The resulting spectrum is analyzed to identify the characteristic absorption bands.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

    • The choice of solvent is crucial as it can influence the chemical shifts, particularly of the -OH and -NH₂ protons.

  • Instrument Setup:

    • The NMR tube is placed in the spectrometer.

    • The magnetic field is locked onto the deuterium signal of the solvent.

    • The magnetic field homogeneity is optimized by shimming.

  • ¹H NMR Data Acquisition:

    • A standard single-pulse experiment is performed.

    • Key parameters such as the pulse width, acquisition time, and relaxation delay are set.

  • ¹³C NMR Data Acquisition:

    • A proton-decoupled experiment is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

    • A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • The acquired free induction decay (FID) is Fourier transformed.

    • The resulting spectrum is phased and baseline corrected.

    • Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of 2,4-dichloro-6-nitrophenol.[1] This chemo-selective reduction of the nitro group to an amino group is a critical step.

Synthesis_Workflow Start 2,4-Dichloro-6-nitrophenol Process Reduction Start->Process Catalytic Hydrogenation or Chemical Reduction End This compound Process->End

Caption: Synthetic workflow for this compound.

Experimental Workflow for Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge Reactor B Add Reactant & Catalyst A->B C Perform Reduction B->C D Filter Catalyst C->D E Solvent Removal D->E F Recrystallization E->F G Drying F->G H This compound G->H Final Product

Caption: Experimental workflow for synthesis and purification.

References

The Historical Trajectory of 2-Amino-4,6-dichlorophenol: From Dye Intermediate to Pharmaceutical Precursor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This whitepaper provides a comprehensive technical overview of the historical discovery, synthesis, and multifaceted applications of 2-Amino-4,6-dichlorophenol. Initially synthesized in the mid-19th century, this chlorinated aromatic amine found its first niche as a versatile intermediate in the burgeoning synthetic dye industry. Its journey evolved significantly in the 20th century with the discovery of its crucial role as a key building block in the synthesis of the anthelmintic drug, Oxyclozanide. This guide details the scientific milestones, from its earliest reported preparation to its modern-day production and applications, offering researchers and drug development professionals a thorough understanding of its chemical significance and historical context. The document includes detailed experimental protocols for key synthetic methods, quantitative data summaries, and visualizations of chemical pathways and workflows.

Historical Context and Discovery

Initially, the primary utility of this compound was as an intermediate in the synthesis of azo dyes. The late 19th and early 20th centuries saw a rapid expansion of the synthetic dye industry, and compounds like this compound, with their reactive amino and hydroxyl groups, were valuable precursors for creating a wide spectrum of colors.

A pivotal shift in the application of this compound occurred in the mid-20th century. A 1967 patent (US3349090A) highlighted its essential role as a starting material for the synthesis of Oxyclozanide, a salicylanilide anthelmintic agent used in veterinary medicine to treat parasitic flatworm infections in livestock.[2] This discovery solidified the importance of this compound in the pharmaceutical industry.

Synthesis Methodologies

The synthesis of this compound has evolved over the past century and a half. While the precise 19th-century methods are not fully detailed in accessible literature, modern synthetic routes are well-established and optimized for yield and purity. The most common contemporary syntheses involve the reduction of a nitrophenol precursor.

Reduction of 2,4-Dichloro-6-nitrophenol

A prevalent and efficient method for the industrial production of this compound is the reduction of 2,4-dichloro-6-nitrophenol. This process can be achieved through various reducing agents and catalytic systems.

Experimental Protocol: Reduction using Sodium Bisulfite

This protocol provides a general laboratory-scale procedure for the synthesis of this compound from its nitro precursor using sodium bisulfite.

  • Materials:

    • 2,4-dichloro-6-nitrophenol

    • Ethanol

    • Water

    • Sodium bisulfite

    • Saturated aqueous sodium bicarbonate

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate

    • Hexane

  • Procedure:

    • Suspend 2,4-dichloro-6-nitrophenol (e.g., 60.0 g, 288 mmol) in a mixture of ethanol (250 mL) and water (250 mL) in a reaction flask.

    • Add sodium bisulfite (e.g., 251 g, 1.44 mol) to the suspension in batches while stirring.

    • Heat the reaction mixture to 65 °C and maintain stirring for 4 hours.

    • Upon completion of the reaction, concentrate the mixture under vacuum.

    • Dilute the concentrated residue with saturated aqueous sodium bicarbonate (500 mL).

    • Extract the product with ethyl acetate (4 x 200 mL).

    • Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase in vacuum.

    • Purify the crude product by silica gel column chromatography using a gradient of 0-50% ethyl acetate in hexane as the eluent.

    • Collect the fractions containing the desired product and concentrate under vacuum to yield a solid.

    • Wash the solid with hexane to obtain the final product, this compound, as a colorless powder.

  • Quantitative Data:

    • A typical yield for this reaction is approximately 60%.

ReactantMolar Mass ( g/mol )Amount (g)Moles (mol)
2,4-dichloro-6-nitrophenol208.0060.00.288
Sodium bisulfite104.062512.41
Product Molar Mass ( g/mol ) Theoretical Yield (g) Actual Yield (g)
This compound178.0251.330.6 (at 60% yield)

Synthesis_Workflow

Key Applications

The utility of this compound has spanned over a century, evolving from a foundational component in the dye industry to a critical intermediate in modern pharmaceuticals.

Intermediate in Dye Synthesis

In the late 19th and early 20th centuries, this compound was a valuable intermediate for the synthesis of azo dyes. The diazotization of its amino group, followed by coupling with various aromatic compounds (couplers), allowed for the production of a range of colored substances for textiles and other materials.

Experimental Protocol: General Azo Dye Synthesis

This protocol outlines the general two-step process for synthesizing an azo dye from an aminophenol derivative.

  • Step 1: Diazotization

    • Dissolve this compound in an acidic aqueous solution (e.g., hydrochloric acid).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a cold aqueous solution of sodium nitrite while maintaining the low temperature. This in situ generation of nitrous acid converts the primary amino group into a diazonium salt.

  • Step 2: Azo Coupling

    • Prepare a solution of a coupling component (e.g., a phenol or an aromatic amine) in an appropriate solvent.

    • Cool the coupling component solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring. The azo dye typically precipitates from the solution.

    • The precipitated dye can then be collected by filtration, washed, and purified, often by recrystallization.

Azo_Dye_Synthesis_Pathway

Precursor for Oxyclozanide Synthesis

The most significant modern application of this compound is as a key intermediate in the production of the veterinary drug Oxyclozanide.[3] Oxyclozanide is a salicylanilide anthelmintic effective against liver flukes in cattle and sheep.

The synthesis of Oxyclozanide involves the condensation of this compound with a derivative of salicylic acid, typically 3,5,6-trichlorosalicylic acid or its acid chloride.

Oxyclozanide_Synthesis_Relationship

Conclusion

The history of this compound is a compelling narrative of chemical evolution, from its early, foundational role in the colorful world of synthetic dyes to its critical, modern-day application in veterinary medicine. Its enduring relevance underscores the long-lasting impact of fundamental organic synthesis on diverse scientific and industrial fields. This guide has provided a detailed technical overview of its historical context, synthesis, and key applications, offering valuable insights for researchers, scientists, and professionals in drug development. The provided experimental protocols and data serve as a practical resource for laboratory work and a deeper understanding of the chemistry of this important compound.

References

Biochemical and toxicological profile of 2-Amino-4,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biochemical and Toxicological Profile of 2-Amino-4,6-dichlorophenol

Introduction: A Profile of a Versatile Chemical Intermediate

This compound (CAS No. 527-62-8) is a chlorinated aminophenol that serves as a crucial building block in various chemical manufacturing processes.[1][2] While not a household name, its significance lies in its role as a key intermediate, particularly in the pharmaceutical and dye industries.[1][2][3] Most notably, it is an essential precursor in the synthesis of Oxyclozanide, a salicylanilide anthelmintic agent used in veterinary medicine to treat liver fluke infections in livestock.[2] Its utility also extends to the preparation of certain azo dyes and potentially as an intermediate for pesticides.[1][4][5]

The presence of reactive functional groups—an amino group, a hydroxyl group, and two chlorine atoms on an aromatic ring—confers a versatile chemical reactivity.[1] However, this same reactivity is the foundation of its toxicological profile. Understanding the biochemical transformations this molecule undergoes within a biological system is paramount for researchers, scientists, and drug development professionals to ensure safe handling and to predict potential adverse outcomes. This guide provides a comprehensive analysis of the compound's properties, metabolic fate, and toxicological characteristics, grounded in established scientific principles and experimental evidence.

Section 1: Physicochemical Properties and Synthesis

A foundational understanding of a chemical's profile begins with its physical and chemical properties, which dictate its behavior in both laboratory and biological environments.

Key Physicochemical Data

The essential properties of this compound are summarized below, providing a snapshot of its identity and general characteristics.

PropertyValueReference(s)
CAS Number 527-62-8[1][2][6][7]
Molecular Formula C₆H₅Cl₂NO[1][2][6][7]
Molecular Weight 178.01 g/mol [2][7]
Appearance Off-white, light brown, or yellow to brown crystalline solid/powder.[1][2][4][6]
Melting Point 94-97 °C (decomposes around 203-205 °F).[2][7]
Boiling Point ~286.5 °C (Predicted).[2][6]
Solubility Soluble in water and organic solvents; freely soluble in benzene.[1][2]
Reactivity May be sensitive to prolonged exposure to air or light. Can react with strong oxidizers, mineral acids, or bases.[4][6][7][8]
Synthesis Pathway: From Nitro to Amino

The most direct and established method for synthesizing this compound is through the selective reduction of its precursor, 2,4-dichloro-6-nitrophenol.[1] This transformation is a cornerstone of aromatic chemistry, where a nitro group (-NO₂) is converted into an amino group (-NH₂).

The rationale for this pathway is strategic: the nitration of a dichlorophenol precursor correctly positions the functional groups, and the subsequent reduction is a high-yield, well-understood reaction. This can be achieved through various methods, including:

  • Catalytic Hydrogenation: This method involves reacting the nitrophenol with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or a nickel-boron (Ni-B) amorphous alloy.[9][10][11]

  • Chemical Reduction: Agents like sodium bisulfite can also be used to effectively reduce the nitro group.[4]

The choice of method often depends on scale, cost, and desired purity. Catalytic hydrogenation is often preferred for its clean reaction profile and high efficiency.[9]

Section 2: Biochemical Profile and Metabolic Activation

The toxicity of many aromatic compounds is not inherent to the parent molecule but is instead a consequence of metabolic activation. For this compound, the evidence points towards a classic bioactivation pathway involving oxidation to a highly reactive electrophilic intermediate.

The Quinoneimine Hypothesis: A Pathway to Reactivity

The primary mechanism of toxicity for many aminophenols is their oxidation to electrophilic quinoneimines.[1] In the case of this compound, it is proposed to be metabolized into 2-amino-4,6-dichloro-1,4-benzoquinoneimine .[1] This process can be mediated by several enzyme systems, including cytochrome P450 enzymes in the liver and prostaglandin endoperoxide synthase (PGES), which is particularly relevant in the kidney.[12][13] This is often described as a co-oxidation-mediated mechanism.[1]

This quinoneimine intermediate is a potent electrophile, meaning it is highly reactive towards cellular nucleophiles. Its primary targets are the sulfhydryl groups (-SH) found in cysteine residues within proteins and in the antioxidant molecule glutathione (GSH).[12] The covalent binding of this reactive metabolite to critical cellular proteins can disrupt their function, leading to enzyme inactivation, mitochondrial dysfunction, and ultimately, cell death.[12]

The formation of glutathione conjugates is typically a detoxification pathway. However, for some aminophenols, these conjugates can be further processed in the kidney to form even more toxic species, contributing to the compound's pronounced nephrotoxicity.[14][15]

Visualizing Metabolic Activation

The following diagram illustrates the proposed metabolic activation of this compound, a critical concept for understanding its toxicological profile.

Metabolic_Activation cluster_main Proposed Metabolic Activation Pathway cluster_outcomes Toxicological Outcomes Parent This compound Intermediate Reactive Intermediate (2-amino-4,6-dichloro-1,4-benzoquinoneimine) Parent->Intermediate Oxidation (e.g., CYP450, PGES) Binding Covalent Binding to Cellular Proteins Intermediate->Binding Electrophilic Attack Depletion Glutathione (GSH) Depletion Intermediate->Depletion Conjugation Toxicity Cellular Dysfunction & Cytotoxicity Binding->Toxicity Depletion->Toxicity

Caption: Proposed bioactivation of this compound to a reactive quinoneimine.

Section 3: Toxicological Profile

The toxicological data for this compound and its close analogue, 2-amino-4-chlorophenol, reveal a profile characterized by acute toxicity, potent organ-specific effects, and concerns regarding long-term exposure, including carcinogenicity.

Acute Toxicity
Organ-Specific Toxicity: Nephrotoxicity and Hepatotoxicity

Research has identified this compound as a potent nephrotoxicant (toxic to the kidneys) and, to a lesser extent, a hepatotoxicant (toxic to the liver), with the kidney being the more susceptible organ.[1] This aligns with the known toxicology of many aminophenols. The mechanism is directly linked to the metabolic activation described previously. The kidney's high blood flow and concentration of enzymes capable of bioactivation make it a prime target.[12] Toxicity is characterized by increased lactate dehydrogenase (LDH) release from kidney cells, a marker of cytotoxicity and cell membrane damage.[1] Studies on the related 4-amino-2,6-dichlorophenol show it induces proximal tubular necrosis, particularly in the corticomedullary region of the kidney.[16]

Genotoxicity and Mutagenicity

Genotoxicity data is primarily available for the closely related compound, 2-amino-4-chlorophenol . The evidence is considered weak and somewhat inconsistent.[17] In vitro studies have shown that it can induce chromosomal damage in Chinese hamster lung cells and cause mutations in some strains of Salmonella typhimurium (Ames test), but only in the presence of metabolic activation (S9 mix).[17] This finding is critical, as it supports the hypothesis that a metabolite, not the parent compound, is the genotoxic agent.

Assay TypeSystemMetabolic Activation (S9)ResultReference(s)
Bacterial Mutation S. typhimurium TA100, TA1535, TA1537WithPositive[17]
Bacterial Mutation S. typhimuriumWithoutNegative[17]
Chromosomal Aberration Chinese Hamster Lung CellsWith & WithoutPositive[17]
Carcinogenicity

Long-term carcinogenicity bioassays have also been conducted on 2-amino-4-chlorophenol , providing valuable insight into the potential risks of chronic exposure.[18][19][20] Based on sufficient evidence in experimental animals, the International Agency for Research on Cancer (IARC) has classified 2-amino-4-chlorophenol as "possibly carcinogenic to humans (Group 2B)" .[17]

SpeciesRouteDurationKey FindingsReference(s)
Male Rats Dietary2 yearsClear evidence of carcinogenicity: Increased incidence of squamous cell papillomas and carcinomas of the forestomach; increased incidence of transitional cell carcinomas of the urinary bladder.[17][19][20]
Female Rats Dietary2 yearsSome evidence of carcinogenicity: Increased incidence of squamous cell papillomas of the forestomach.[17][19][20]
Male Mice Dietary2 yearsSome evidence of carcinogenicity: Increased incidence of squamous cell papillomas of the forestomach.[17][18]
Female Mice Dietary2 yearsNo evidence of carcinogenicity. [18]

The development of tumors in the forestomach of rodents, an organ not present in humans, can sometimes be of questionable relevance. However, because there is weak evidence of genotoxicity, the relevance of these findings for human health risk assessment cannot be dismissed.[17] The bladder tumors in male rats are a significant finding, suggesting a systemic carcinogenic effect.[17][20]

Section 4: Standardized Protocols for Toxicological Assessment

For drug development and safety assessment professionals, having robust, validated protocols is essential. The following sections detail standardized methodologies for evaluating the key toxicological endpoints of cytotoxicity and mutagenicity.

Protocol 1: In Vitro Cytotoxicity Assessment (LDH Release Assay)

Rationale: The lactate dehydrogenase (LDH) assay is a foundational method for assessing cytotoxicity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis.[21][22] Measuring LDH activity in the supernatant provides a quantitative measure of cell death. This protocol is designed to be a self-validating system by including appropriate positive, negative, and background controls.

Methodology:

  • Cell Seeding:

    • Seed a relevant renal cell line (e.g., human proximal tubule epithelial cells, HK-2) into a 96-well flat-bottom plate at a pre-optimized density (e.g., 1-5 x 10⁴ cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the seeding medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Crucially, include the following controls (in triplicate):

      • Vehicle Control (Spontaneous LDH Release): Cells treated with the same solvent used for the test compound (e.g., 0.1% DMSO).[23]

      • Maximum LDH Release (Positive Control): Untreated cells that will be lysed with a lysis buffer (provided in most commercial kits) 45-60 minutes before the end of the incubation.[22][23][24]

      • Medium Background Control: Wells containing only culture medium to measure LDH activity present in the serum.[22][24]

  • Incubation:

    • Incubate the plate for a defined exposure period (e.g., 24 hours) at 37°C, 5% CO₂.

  • LDH Measurement:

    • At the end of incubation, centrifuge the plate at ~250 x g for 4-5 minutes to pellet any detached cells.[22][23]

    • Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.[22][23]

    • Prepare the LDH reaction mixture (containing substrate, cofactor, and diaphorase) according to the manufacturer's protocol (e.g., Thermo Fisher Pierce LDH Kit, Promega CytoTox 96).[21][22]

    • Add 50 µL of the reaction mixture to each well containing supernatant.[22][23]

    • Incubate at room temperature for 30 minutes, protected from light.[22][23]

    • Add 50 µL of stop solution to each well to terminate the reaction.[22][23]

  • Data Analysis:

    • Measure the absorbance at 490 nm (primary) and 680 nm (background) using a microplate reader.[22]

    • Calculate the corrected absorbance: (Absorbance at 490nm) - (Absorbance at 680nm).

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

LDH_Workflow cluster_workflow LDH Cytotoxicity Assay Workflow Start 1. Seed Cells in 96-well Plate Incubate1 2. Incubate 24h (Attachment) Start->Incubate1 Treat 3. Treat with Compound & Controls Incubate1->Treat Incubate2 4. Incubate 24h (Exposure) Treat->Incubate2 Centrifuge 5. Centrifuge Plate Incubate2->Centrifuge Transfer 6. Transfer Supernatant to New Plate Centrifuge->Transfer AddReagent 7. Add LDH Reaction Mixture Transfer->AddReagent Incubate3 8. Incubate 30 min (Room Temp) AddReagent->Incubate3 AddStop 9. Add Stop Solution Incubate3->AddStop Read 10. Read Absorbance (490nm & 680nm) AddStop->Read Analyze 11. Calculate % Cytotoxicity Read->Analyze

Caption: Step-by-step workflow for the LDH (Lactate Dehydrogenase) cytotoxicity assay.

Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)

Rationale: The Ames test is a globally recognized, rapid bacterial assay used to assess the mutagenic potential of a chemical.[25][26][27] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth).[27] The test measures the ability of a chemical to cause mutations that restore the gene function, allowing the bacteria to grow on a histidine-free medium. The inclusion of a liver homogenate fraction (S9) is critical for detecting mutagens that require metabolic activation, as is suspected for this compound.[25][26]

Methodology:

  • Preparation:

    • Culture the required S. typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) overnight in a nutrient broth.[28]

    • Prepare the S9 fraction from the livers of rats induced with metabolic enzyme inducers (e.g., Aroclor 1254 or a phenobarbital/ß-naphthoflavone combination).[29] Prepare the S9 mix by combining the S9 fraction with a buffer containing necessary cofactors (e.g., G6P, NADP+).[26][28]

    • Prepare test compound dilutions, a vehicle control (e.g., DMSO), and positive controls.

      • Positive Controls without S9: Sodium azide, 2-nitrofluorene.[28]

      • Positive Controls with S9: 2-Anthramine.[28]

  • Plate Incorporation Assay:

    • To a sterile tube, add in the following order:

      • 2.0 mL of molten top agar (kept at 45°C).

      • 0.1 mL of the overnight bacterial culture.

      • 0.1 mL of the test compound dilution or control.

      • 0.5 mL of S9 mix (for metabolic activation plates) OR 0.5 mL of sterile buffer (for non-activation plates).[26]

    • Vortex the tube gently for 3 seconds.

    • Immediately pour the entire contents onto the surface of a minimal glucose agar plate (the bottom agar).

    • Gently tilt and rotate the plate to ensure even distribution of the top agar.

  • Incubation:

    • Allow the top agar to solidify completely.

    • Invert the plates and incubate at 37°C for 48-72 hours.

  • Scoring and Data Analysis:

    • Count the number of revertant colonies on each plate.

    • A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

    • The self-validating nature of this protocol rests on the response of the controls: the vehicle control must show a low, stable number of spontaneous revertants, and the positive controls must induce a robust increase in revertants, confirming the sensitivity of the tester strains and the activity of the S9 mix.

Ames_Test_Workflow cluster_prep 1. Preparation cluster_assay 2. Plate Incorporation cluster_analysis 3. Incubation & Analysis P1 Culture S. typhimurium Tester Strains A1 Combine in Tube: Top Agar, Bacteria, Compound/Control P1->A1 P2 Prepare Compound Dilutions & Controls P2->A1 P3 Prepare S9 Mix (for +S9 plates) A2 Add S9 Mix (+S9) or Buffer (-S9) P3->A2 A1->A2 A3 Vortex Gently A2->A3 A4 Pour onto Minimal Glucose Agar Plate A3->A4 I1 Incubate at 37°C for 48-72 hours A4->I1 I2 Count Revertant Colonies I1->I2 I3 Analyze Data (Fold-increase over background) I2->I3 Result Determine Mutagenic Potential I3->Result

Caption: General workflow for the bacterial reverse mutation Ames test.

Section 5: Safety and Handling

Given its toxicological profile, strict adherence to safety protocols when handling this compound is mandatory.

  • GHS Hazard Statements: H301 (Toxic if swallowed). May also cause skin, eye, and respiratory irritation.[7][30]

  • Personal Protective Equipment (PPE): Use of a chemical fume hood is required. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Avoid creating dust. Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.

  • Spill Response: For small spills, dampen the solid material with a solvent like toluene, then transfer to a suitable, sealed container for disposal. Do not allow the product to enter drains.[8]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15-20 minutes.[6]

    • Skin: Remove contaminated clothing and wash the affected area with soap and water.

    • Ingestion: Seek immediate medical attention. Do not induce vomiting.

    • Inhalation: Move the person to fresh air.

Conclusion and Future Directions

This compound is a valuable chemical intermediate whose utility is counterbalanced by significant toxicological concerns. The weight of evidence strongly suggests that its toxicity, particularly its potent nephrotoxicity, is driven by metabolic activation to an electrophilic quinoneimine intermediate. This reactive metabolite can lead to cellular dysfunction through covalent binding and oxidative stress.

Furthermore, data from the closely related 2-amino-4-chlorophenol raise concerns about potential genotoxicity and carcinogenicity, warranting a cautious approach to handling and exposure. While the IARC Group 2B classification ("possibly carcinogenic") for the analogue is based on rodent studies, it underscores the need for stringent risk management.

For researchers and drug development professionals, the path forward is clear. There is a need for specific, comprehensive toxicological studies on this compound itself to fill existing data gaps, including quantitative acute toxicity (LD50), detailed metabolic profiling to confirm the enzymatic pathways involved, and a dedicated 2-year carcinogenicity bioassay. Until such data are available, this compound should be treated as a potent nephrotoxin and a potential human carcinogen, and all work should be conducted under rigorous safety controls.

References

A Technical Guide to the Reactive Groups of 2-Amino-4,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Amino-4,6-dichlorophenol is a polyfunctionalized aromatic compound of significant interest in synthetic chemistry. Its unique substitution pattern, featuring an amino group, a hydroxyl group, and two chlorine atoms on a benzene ring, makes it a versatile intermediate for the synthesis of a wide range of target molecules, including pharmaceuticals, pesticides, and dyes.[1][2] This guide provides an in-depth analysis of the principal reactive groups within the molecule, supported by quantitative data, detailed experimental protocols, and workflow diagrams to aid researchers in leveraging its synthetic potential.

Core Reactive Groups and Electronic Profile

The chemical behavior of this compound is dictated by the interplay of three distinct functional groups attached to the aromatic ring: the amino (-NH2) group, the hydroxyl (-OH) group, and the chloro (-Cl) atoms.

  • Amino Group (-NH2): A primary aromatic amine, this group is basic and nucleophilic. It is a strong activating group, donating electron density to the aromatic ring via resonance, particularly at the ortho and para positions.[3] Its primary reactions include salt formation with acids, diazotization, and acylation.

  • Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can be deprotonated by bases to form a highly nucleophilic phenoxide ion. Like the amino group, it is a strong activating, ortho-, para-directing group.[3] Key reactions include etherification and esterification.

  • Chloro Substituents (-Cl): The two chlorine atoms are electronegative and exert a deactivating inductive effect, withdrawing electron density from the ring. However, they also possess lone pairs that can be involved in resonance, directing electrophiles to ortho and para positions. Their primary role in reactivity is as potential leaving groups in nucleophilic aromatic substitution, although the ring's overall electron-rich nature from the -NH2 and -OH groups makes this challenging without specific activation.[3]

The combination of strong electron-donating (-NH2, -OH) and electron-withdrawing (-Cl) groups makes the molecule susceptible to oxidation and dictates the regioselectivity of further substitutions.[1][3]

Quantitative and Physicochemical Data

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for planning reactions, purification, and characterization.

PropertyValueCitation(s)
Molecular Formula C₆H₅Cl₂NO[4][5]
Molecular Weight 178.02 g/mol [4][5]
Appearance Off-white, yellow, or light brown solid/crystals[4][6]
Melting Point 95-97 °C[4][6]
Boiling Point ~286.5 °C (Predicted)[4][6]
pKa (Predicted) 7.85 ± 0.23[4][6]
Solubility Soluble in water and organic solvents[1]

Key Chemical Transformations and Protocols

The multifunctionality of this compound allows for a variety of chemical transformations. Below are key reactions and generalized protocols adaptable for laboratory use.

Oxidation to Quinoneimine

The presence of both amino and hydroxyl groups makes the molecule highly susceptible to oxidation, forming a reactive 2-amino-4,6-dichloro-1,4-benzoquinoneimine intermediate.[1] This electrophilic species can react with cellular nucleophiles and is a key consideration in toxicological studies.[1][7][8] This reactivity can also be harnessed for synthetic purposes.

  • Dissolution: Dissolve 1 equivalent of this compound in a suitable solvent (e.g., acetone, methanol, or an aqueous buffer).

  • Oxidant Addition: Cool the solution in an ice bath. Slowly add a solution of an oxidizing agent (e.g., 1-2 equivalents of potassium ferricyanide, lead(IV) oxide, or silver(I) oxide) portion-wise while stirring vigorously.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The formation of the highly colored quinoneimine intermediate is often visually apparent.

  • Work-up: Once the starting material is consumed, the reaction mixture can be used immediately for trapping with a nucleophile or be quenched. For quenching, add a reducing agent like sodium bisulfite until the color dissipates.

  • Extraction & Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Reactions of the Amino Group: Diazotization

The primary aromatic amino group can be converted into a diazonium salt (-N₂⁺) by reaction with nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid.[9][10] This diazonium intermediate is highly versatile and can be substituted with a wide range of nucleophiles (e.g., in Sandmeyer reactions) or used in azo-coupling reactions to form dyes.

  • Aniline Salt Formation: In a flask, suspend 1.0 equivalent of this compound in a mixture of concentrated hydrochloric acid (3.0 equivalents) and water. Stir until a fine slurry or solution is formed.

  • Cooling: Cool the mixture to 0-5 °C in an ice/salt bath. It is critical to maintain this low temperature to prevent the unstable diazonium salt from decomposing.[9][10]

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water. Add this solution dropwise to the cold aniline salt suspension, keeping the temperature below 5 °C.[9]

  • Monitoring: After the addition is complete, stir for an additional 20-30 minutes at 0-5 °C. A positive test with starch-iodide paper (turns blue) indicates a slight excess of nitrous acid and confirms the completion of diazotization.

  • Azo Coupling: In a separate beaker, dissolve a coupling agent (e.g., 1.0 equivalent of 2-naphthol or N,N-dimethylaniline) in an appropriate solvent (e.g., aqueous NaOH for phenols, aqueous HCl for anilines). Cool this solution to 0-5 °C.

  • Product Formation: Slowly add the cold diazonium salt solution to the coupling agent solution with vigorous stirring. A brightly colored azo dye should precipitate immediately.

  • Isolation: Stir the mixture for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with cold water and dry.

Reactions of the Hydroxyl Group: O-Arylation (Ullmann Condensation)

The phenolic hydroxyl group can be arylated to form diaryl ethers, a common motif in pharmaceuticals. A copper-catalyzed Ullmann condensation is a classic method for this transformation. Note that under some conditions, competitive N-arylation can occur.

  • Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 eq.), an aryl halide (e.g., iodobenzene, 1.2 eq.), a copper(I) catalyst (e.g., CuI, 10 mol%), a ligand (e.g., picolinic acid or an appropriate diamine, 20 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 eq.).[11]

  • Reaction Setup: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add a dry, high-boiling point solvent (e.g., 1,4-dioxane or DMF).

  • Heating: Heat the reaction mixture to the required temperature (typically 100-140 °C) and stir until TLC or LC-MS analysis indicates consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with aqueous ammonia (to remove copper salts) followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Visualizing Reactivity and Synthesis

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and synthetic pathways involving this compound.

G Diagram 1: Reactivity Profile of this compound cluster_reactions Key Reactions main This compound oxidation Oxidation (e.g., [O]) main->oxidation -OH, -NH₂ groups diazotization Diazotization (NaNO₂, HCl) main->diazotization -NH₂ group etherification O-Arylation/Alkylation (Cu or Pd cat.) main->etherification -OH group acylation N-Acylation (Ac₂O) main->acylation -NH₂ group

Diagram 1: Key reactivity pathways of the core molecule.

G Diagram 2: Synthetic Workflow start 2,4-Dichloro-6-nitrophenol product This compound start->product Reduction of Nitro Group reagent Reducing Agent (e.g., NaHSO₃ or H₂/Pd-C) reagent->product

Diagram 2: Common synthesis route to the target compound.

G Diagram 3: Oxidation Pathway aminophenol This compound quinoneimine Reactive Quinoneimine Intermediate aminophenol->quinoneimine -2e⁻, -2H⁺ oxidant [Oxidant] oxidant->quinoneimine adduct Nucleophilic Adducts (e.g., with proteins, thiols) quinoneimine->adduct + Nucleophile

Diagram 3: Metabolic or chemical oxidation to a reactive intermediate.

References

Methodological & Application

Synthesis of 2-Amino-4,6-dichlorophenol from 2,4-dichloro-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 2-Amino-4,6-dichlorophenol

Introduction

This compound is a crucial intermediate in the synthesis of various fine chemicals, including pharmaceuticals and dyes. For instance, it is a necessary precursor for the synthesis of niclosamide, a drug used to treat tapeworm infections. This application note details two robust and efficient protocols for the synthesis of this compound via the reduction of 2,4-dichloro-6-nitrophenol. The described methods are catalytic hydrogenation and reduction using stannous chloride, chosen for their high yield, selectivity, and scalability.

Reaction Scheme

start 2,4-dichloro-6-nitrophenol reagents Reducing Agent (e.g., H2/Pd-C or SnCl2/HCl) start->reagents end This compound reagents->end

Caption: Chemical transformation of 2,4-dichloro-6-nitrophenol to this compound.

Protocols

Method 1: Catalytic Hydrogenation

This method employs catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reducing agent. This procedure is known for its clean reaction profile and high, often quantitative, yields.[1]

Experimental Workflow

G A Slurry 2,4-dichloro-6-nitrophenol and 5% Pd/C in Glacial Acetic Acid B Place in Hydrogenation Apparatus A->B C Pressurize with H2 (40 psi) and Shake at Room Temperature B->C D Monitor H2 Uptake C->D E Filter to Remove Catalyst D->E Reaction Complete F Remove Solvent under Reduced Pressure E->F G Obtain this compound F->G

Caption: Workflow for the catalytic hydrogenation of 2,4-dichloro-6-nitrophenol.

Protocol:

  • In a hydrogenation bottle, prepare a slurry of 10 g (0.048 moles) of 2,4-dichloro-6-nitrophenol and 0.2 g of 5% palladium on carbon in 250 ml of glacial acetic acid.[1]

  • Place the bottle in a hydrogenation apparatus and stopper it under an atmosphere of hydrogen.

  • Pressurize the system to 40 psi with hydrogen and begin shaking at room temperature.

  • Continuously replenish the hydrogen as it is consumed during the reaction.

  • After approximately 4.5 hours, the hydrogen uptake should cease, indicating the completion of the reaction.[1]

  • Filter the reaction mixture through a sintered glass funnel to remove the palladium on carbon catalyst.

  • Concentrate the filtrate under reduced pressure to remove the glacial acetic acid.

  • The resulting product is this compound, obtained in quantitative yield.[1]

A similar catalytic hydrogenation can be performed using a Ni-B/SiO2 amorphous catalyst in a polar solvent within an autoclave under a hydrogen pressure of 0.5 to 1.0 MPa at a temperature of 333-353K.[2] This method has been reported to achieve a conversion rate of 99.83% and a selectivity of 99.03%.[2]

Method 2: Reduction with Stannous Chloride (SnCl2)

This classical method utilizes stannous chloride dihydrate in an alcoholic solvent. It is a reliable and effective alternative to catalytic hydrogenation, particularly when specialized hydrogenation equipment is unavailable. The reduction of aromatic nitro compounds using tin (Sn) and hydrochloric acid (HCl) is a well-established method for producing aromatic amines.[3]

Experimental Workflow

G A Dissolve 2,4-dichloro-6-nitrophenol in Ethanol B Add SnCl2·2H2O A->B C Heat the Mixture (Optional: Ultrasonic Irradiation) B->C D Monitor Reaction by TLC C->D E Remove Solvent under Reduced Pressure D->E Reaction Complete F Partition between Ethyl Acetate and 2M KOH E->F G Isolate and Purify the Product F->G

Caption: Workflow for the reduction of 2,4-dichloro-6-nitrophenol using stannous chloride.

Protocol:

  • In a round-bottom flask, dissolve 1 g of 2,4-dichloro-6-nitrophenol in 10 mL of ethanol.

  • Add stannous chloride dihydrate (SnCl2·2H2O) in a stoichiometric excess (approximately 5-10 molar equivalents).[4]

  • Heat the reaction mixture to reflux or expose it to ultrasonic irradiation at 30 °C for 2 hours, or until the reaction is complete as indicated by Thin Layer Chromatography (TLC) analysis.[4]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the crude residue between ethyl acetate and 2M potassium hydroxide (KOH) to remove the tin salts.[4]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation

ParameterMethod 1: Catalytic Hydrogenation (Pd/C)Method 1: Catalytic Hydrogenation (Ni-B/SiO2)Method 2: Reduction with Stannous Chloride (SnCl2)
Starting Material 2,4-dichloro-6-nitrophenol2,4-dichloro-6-nitrophenol2,4-dichloro-6-nitrophenol
Reducing Agent H2 gasH2 gasSnCl2·2H2O
Catalyst/Reagent 5% Palladium on Carbon[1]Ni-B/SiO2 amorphous catalyst[2]Stannous Chloride Dihydrate
Solvent Glacial Acetic Acid[1]Polar Solvent (e.g., Ethanol)[2]Ethanol[4]
Temperature Room Temperature[1]333-353 K[2]30 °C to Reflux
Pressure 40 psi[1]0.5-1.0 MPa[2]Atmospheric
Reaction Time ~4.5 hours[1]~10 min after pressure stabilization[2]~2 hours (with sonication)[4]
Yield Quantitative[1]>99% (Conversion)[2]Good to Excellent[4]
Selectivity High99.03%[2]High
Work-up Filtration and solvent evaporationFiltration and solvent evaporationLiquid-liquid extraction

Conclusion

Both catalytic hydrogenation and reduction with stannous chloride are highly effective methods for the synthesis of this compound from 2,4-dichloro-6-nitrophenol. The choice of method may depend on the available equipment, cost considerations, and desired scale of the reaction. Catalytic hydrogenation offers a cleaner reaction profile and potentially higher yields, while the stannous chloride method provides a robust and accessible alternative. The detailed protocols and comparative data presented in this application note provide researchers and drug development professionals with the necessary information to successfully synthesize this important chemical intermediate.

References

Application Notes: The Role of 2-Amino-4,6-dichlorophenol in Pesticide Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pivotal role of 2-Amino-4,6-dichlorophenol as a key intermediate in the synthesis of pesticides. The primary focus of this document is on the manufacturing of the salicylanilide anthelmintic, Oxyclozanide, a veterinary drug used to control fascioliasis (liver fluke disease) in ruminants such as cattle and sheep.[1][2][3] This document outlines the synthetic pathways, detailed experimental protocols, and quantitative data to assist researchers in the development and optimization of pesticide manufacturing processes.

Overview of this compound in Pesticide Synthesis

This compound is a versatile chemical intermediate due to its reactive amino and hydroxyl groups, along with the presence of two chlorine atoms on the aromatic ring.[3] This substitution pattern makes it a valuable precursor for the synthesis of various bioactive molecules. Its primary application in the pesticide industry is in the production of Oxyclozanide.

Synthesis of Oxyclozanide

The most common and well-documented synthetic route to Oxyclozanide involves the condensation of this compound with a halogenated salicylic acid derivative.[1][4] A prevalent pathway commences with 3,5,6-trichlorosalicylic acid, which is first activated to its more reactive acid chloride form, 3,5,6-trichloro-2-hydroxybenzoyl chloride. This intermediate is subsequently reacted with this compound to form the final product, Oxyclozanide.[1]

An alternative synthetic approach begins with the nitration of 2,4-dichlorophenol, followed by the reduction of the resulting 2,4-dichloro-6-nitrophenol to yield this compound. This is then condensed with 3,5,6-trichlorosalicylic acid to produce Oxyclozanide.[1][2]

Quantitative Data for Oxyclozanide Synthesis

The following tables summarize the key quantitative parameters for the synthesis of Oxyclozanide, providing a basis for experimental design and process optimization.

Table 1: Synthesis of this compound from 2,4-dichlorophenol

ParameterValueReference
Starting Material2,4-dichlorophenol[1]
Nitrating Agent15% Nitric Acid[1]
Solvent (Nitration)Methanol[1]
Reaction Temperature (Nitration)25°C[1]
Intermediate2,4-dichloro-6-nitrophenol[1]
Yield (Nitration)95.7%[1]
Purity of Intermediate (GC)99.9%[1]
Reducing AgentHydrazine hydrate with Fe-series catalyst[1]
Solvent (Reduction)Water, Methanol, or Ethanol[1]
Reaction Temperature (Reduction)60-80°C[1]

Table 2: Synthesis of Oxyclozanide via Condensation

ParameterMethod 1Method 2Reference
Starting Material A3,5,6-trichlorosalicylic acid5-chlorosalicylic acid[1]
Reagent for IntermediateThionyl chloridePhosphorus trichloride (PCl₃)[1][4]
Intermediate3,5,6-trichloro-2-hydroxybenzoyl chlorideN/A[1]
Starting Material BThis compoundAniline derivative (e.g., this compound)[1][4]
SolventMonochlorobenzeneXylenes[1][4]
CatalystDimethylformamide (DMF)None specified[1]
Reaction Temperature130-135°C120°C[1][4]
Reaction Time8 hours3-4 hours[1][4]
Purity of Final Product>98%>98%[4]

Experimental Protocols

Protocol for the Synthesis of this compound

This protocol is based on the nitration of 2,4-dichlorophenol followed by reduction.

Step 1: Nitration of 2,4-dichlorophenol

  • Dissolve 48.9 g (0.3 mol) of 2,4-dichlorophenol in 60 g of methanol.

  • In a separate reaction vessel, place 280 g of 15% nitric acid.

  • With continuous stirring, add the methanolic solution of 2,4-dichlorophenol dropwise to the nitric acid over approximately 4 hours, maintaining the reaction temperature at 25°C.[1]

  • Continue stirring for an additional 2 hours after the addition is complete.

  • Remove the methanol by distillation.

  • Cool the remaining solution to 10°C to induce crystallization of the product.

  • Filter the resulting yellow solid (2,4-dichloro-6-nitrophenol), wash with 100 mL of water, and dry at 55°C for 5 hours. This should yield approximately 59.7 g (95.7% yield) with a purity of 99.9% (GC).[1]

Step 2: Reduction of 2,4-dichloro-6-nitrophenol

  • In a suitable reactor, suspend the dried 2,4-dichloro-6-nitrophenol in a polar protic solvent such as water, methanol, or ethanol.

  • Add an Fe-series catalyst.

  • Heat the mixture to a temperature between 60-80°C.[1]

  • Slowly add hydrazine hydrate to the reaction mixture.

  • Monitor the reaction progress by a suitable method (e.g., TLC or HPLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain crude this compound.

  • The crude product can be purified by recrystallization.

Protocol for the Synthesis of Oxyclozanide

This protocol details the condensation of this compound with 3,5,6-trichloro-2-hydroxybenzoyl chloride.

Step 1: Synthesis of 3,5,6-trichloro-2-hydroxybenzoyl chloride

  • Reflux 0.75 kg of 3,5,6-trichlorosalicylic acid with 1.8 L of monochlorobenzene at 130-135°C with stirring.[1]

  • Distill a portion of the monochlorobenzene at atmospheric pressure.

  • Cool the reaction mass to 35-40°C.

  • Add 0.0048 L of dimethylformamide (DMF) and 0.43 kg of thionyl chloride.

  • Heat the mixture to 70-75°C for 3 hours.[1]

  • After the reaction is complete, distill off the excess thionyl chloride at 100-102°C.

  • Cool the reaction mass to 35-40°C to obtain 3,5,6-trichloro-2-hydroxybenzoyl chloride in monochlorobenzene.[1]

Step 2: Condensation and Purification of Oxyclozanide

  • To the solution of 3,5,6-trichloro-2-hydroxybenzoyl chloride from the previous step, add 1 L of fresh monochlorobenzene.

  • Add 0.50 kg of this compound.[1]

  • Heat the reaction mixture to 130-135°C and stir for 8 hours.[1]

  • Upon completion of the reaction, cool the mixture slowly to 0-5°C to precipitate the solid product.[1]

  • Filter the solid, wash with monochlorobenzene, and then perform a slurry wash with 5% aqueous sodium bicarbonate solution, followed by a water wash.[1]

  • Dry the solid to obtain crude Oxyclozanide.

  • For further purification, the crude Oxyclozanide can be suspended in demineralized water and the pH adjusted to 11.5-12 with 20-25% sodium hydroxide solution at 25-30°C to dissolve it.[1]

  • The solution is then filtered, and the pH of the filtrate is adjusted to 5.0-5.5 with acetic acid to precipitate the pure Oxyclozanide.[1]

  • The purified solid is filtered, washed with water, and dried under vacuum at 85-90°C.[1]

Visualizations

The following diagrams illustrate the synthesis pathways and a general experimental workflow for the production of Oxyclozanide.

Synthesis_of_Oxyclozanide Nitric_Acid Nitric Acid Intermediate_Nitrophenol 2,4-Dichloro-6-nitrophenol Nitric_Acid->Intermediate_Nitrophenol 2_Amino_4_6_dichlorophenol This compound Intermediate_Nitrophenol->2_Amino_4_6_dichlorophenol Reduction Reducing_Agent Reducing Agent (e.g., Hydrazine Hydrate) Reducing_Agent->2_Amino_4_6_dichlorophenol Oxyclozanide Oxyclozanide 2_Amino_4_6_dichlorophenol->Oxyclozanide Condensation 3_5_6_Trichlorosalicylic_Acid 3,5,6-Trichlorosalicylic Acid Intermediate_Acid_Chloride 3,5,6-Trichloro-2-hydroxybenzoyl chloride 3_5_6_Trichlorosalicylic_Acid->Intermediate_Acid_Chloride Activation Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Intermediate_Acid_Chloride Intermediate_Acid_Chloride->Oxyclozanide

Caption: Synthesis pathway of Oxyclozanide from 2,4-Dichlorophenol.

Experimental_Workflow Reactant_Preparation Reactant Preparation (this compound & Acid Chloride) Condensation_Reaction Condensation Reaction (Heating and Stirring) Reactant_Preparation->Condensation_Reaction Cooling_Precipitation Cooling and Precipitation Condensation_Reaction->Cooling_Precipitation Filtration_Washing Filtration and Washing (Crude Product) Cooling_Precipitation->Filtration_Washing Purification Purification (pH adjustment and Recrystallization) Filtration_Washing->Purification Drying Drying Purification->Drying Final_Product Final Product (Oxyclozanide) Drying->Final_Product

Caption: General experimental workflow for Oxyclozanide synthesis.

Other Potential Applications

While the synthesis of Oxyclozanide is the most prominent application of this compound in pesticide manufacturing, its chemical structure suggests potential for its use as a precursor in the synthesis of other novel pesticides. For instance, it has been mentioned as a starting material for the preparation of novel heteroaryl-substituted aminoalkyl azole compounds, a class of compounds known for their pesticidal activities. Further research in this area could expand the utility of this compound in the agrochemical industry.

References

Application Notes and Protocols: 2-Amino-4,6-dichlorophenol as a Key Intermediate for Oxyclozanide API

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyclozanide is a salicylanilide anthelmintic agent widely used in veterinary medicine for the treatment and control of fascioliasis, a parasitic liver fluke infestation in ruminants such as cattle, sheep, and goats.[1] The synthesis of the Oxyclozanide Active Pharmaceutical Ingredient (API) relies on the availability of high-purity key intermediates. Among these, 2-Amino-4,6-dichlorophenol serves as a critical building block. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent conversion to Oxyclozanide.

Chemical Structures and Reaction Pathway

The overall synthetic route from the precursor 2,4-dichloro-6-nitrophenol to the final Oxyclozanide API is depicted below. This involves the reduction of the nitro group to form the key intermediate, this compound, followed by condensation with a derivative of 3,5,6-trichlorosalicylic acid.

Oxyclozanide_Synthesis cluster_0 Step 1: Synthesis of this compound cluster_1 Step 2: Synthesis of Oxyclozanide 2_4_dichloro_6_nitrophenol 2,4-dichloro-6-nitrophenol Amino_phenol This compound 2_4_dichloro_6_nitrophenol->Amino_phenol Reduction Oxyclozanide Oxyclozanide Amino_phenol->Oxyclozanide Condensation Trichlorosalicylic_acid 3,5,6-trichlorosalicylic acid Acid_chloride 3,5,6-trichloro-2-hydroxybenzoyl chloride Trichlorosalicylic_acid->Acid_chloride Thionyl chloride Acid_chloride->Oxyclozanide Oxyclozanide_Condensation_Workflow Start Start: Reactants React React this compound with 3,5,6-trichloro-2-hydroxybenzoyl chloride in monochlorobenzene at 130-135°C for 8h Start->React Cool Cool the reaction mixture to 0-5°C React->Cool Filter Filter the solid product Cool->Filter Wash1 Wash with monochlorobenzene Filter->Wash1 Wash2 Slurry wash with 5% aq. NaHCO3 and water Wash1->Wash2 Dry Dry to obtain crude Oxyclozanide Wash2->Dry End End: Crude Oxyclozanide Dry->End Oxyclozanide_MoA Oxyclozanide Oxyclozanide Mitochondria Parasite Mitochondria Oxyclozanide->Mitochondria OxPhos Oxidative Phosphorylation Mitochondria->OxPhos Uncouples ATP_Synth ATP Synthesis Inhibition OxPhos->ATP_Synth Energy_Dep Energy Depletion ATP_Synth->Energy_Dep Parasite_Death Parasite Death Energy_Dep->Parasite_Death

References

Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 2-Amino-4,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a precise, accurate, and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Amino-4,6-dichlorophenol. This compound is a critical intermediate in the synthesis of pharmaceuticals, such as the anthelmintic agent Oxyclozanide, and its purity is paramount for ensuring the quality and safety of the final active pharmaceutical ingredient (API)[1]. The method utilizes a C18 stationary phase with a UV detector, providing a reliable and reproducible analytical procedure suitable for quality control, stability studies, and research applications in the pharmaceutical and chemical industries.

Introduction

This compound is a substituted aromatic compound containing amino, hydroxyl, and chloro functional groups[2]. Its chemical structure lends it to be a versatile building block in organic synthesis, particularly in the manufacturing of dyes and pesticides[2]. In the pharmaceutical sector, it is a key starting material for several APIs[1]. Given its role as a critical intermediate, a validated analytical method for its quantification is essential for process control and quality assurance.

The inherent properties of this compound, including its aromaticity and the presence of polar functional groups, make RP-HPLC an ideal analytical technique. This method separates analytes based on their hydrophobic interactions with a non-polar stationary phase[3]. By optimizing the mobile phase composition, a highly specific and efficient separation can be achieved. This application note provides a comprehensive, step-by-step protocol for the analysis of this compound, grounded in established chromatographic principles.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueReference
CAS Number 527-62-8[4]
Molecular Formula C₆H₅Cl₂NO[4]
Molecular Weight 178.01 g/mol [5]
Appearance Off-white or light brown crystals[2][6]
Melting Point 94-97 °C[2]
Boiling Point ~286.5 °C (Predicted)[1]
Solubility Soluble in water and organic solvents[1][2]
Stability May be sensitive to prolonged exposure to air and/or light[5][6]

Experimental

Instrumentation and Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical balance

  • pH meter

  • Ultrasonic bath

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chemicals and Reagents
  • This compound reference standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Deionized water (18.2 MΩ·cm)

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving the desired separation and quantification. A C18 column is chosen for its versatility and proven efficacy in retaining and separating aromatic compounds. The mobile phase, a mixture of acetonitrile and a phosphate buffer, provides excellent peak shape and resolution for phenolic compounds. The acidic pH of the mobile phase ensures that the amino group is protonated and the phenolic hydroxyl group is in its non-ionized form, leading to consistent retention.

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition 60% Mobile Phase A : 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 285 nm
Run Time 10 minutes

Protocols

Preparation of Solutions

Mobile Phase A (20 mM Phosphate Buffer, pH 3.0):

  • Weigh 2.72 g of potassium phosphate monobasic and dissolve in 1 L of deionized water.

  • Adjust the pH to 3.0 using orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter.

  • Degas in an ultrasonic bath for 15 minutes before use.

Mobile Phase (Working Solution):

  • Mix 600 mL of Mobile Phase A with 400 mL of Acetonitrile (Mobile Phase B).

  • Degas the mixture in an ultrasonic bath for 15 minutes.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 100 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8 °C and protected from light.

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to final concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation:

  • Accurately weigh a quantity of the sample expected to contain approximately 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 10 minutes to dissolve.

  • Dilute to volume with methanol.

  • Further dilute an aliquot of this solution with the mobile phase to achieve a final concentration within the calibration range (e.g., a 1:4 dilution for an expected concentration of 25 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_mobile Prepare Mobile Phase equilibration System Equilibration prep_mobile->equilibration prep_std Prepare Standard Solutions injection Inject Standards & Samples prep_std->injection prep_sample Prepare Sample Solutions prep_sample->injection equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection at 285 nm separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte calibration->quantification

Caption: HPLC analysis workflow from solution preparation to final quantification.

Results and Discussion

System Suitability

Before sample analysis, the suitability of the chromatographic system must be verified. This is achieved by injecting the 10 µg/mL working standard solution six times. The system suitability parameters should meet the following criteria:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Linearity

The linearity of the method is established by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be ≥ 0.999, indicating a strong linear relationship between concentration and response.

Specificity

The specificity of the method should be demonstrated by analyzing a blank (mobile phase) and a placebo sample (a mixture of all excipients without the analyte). No interfering peaks should be observed at the retention time of this compound.

Accuracy and Precision

Accuracy is determined by performing recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%. Precision is evaluated by calculating the RSD of replicate injections and should be ≤ 2.0%.

Troubleshooting

Troubleshooting problem Problem Common Causes & Solutions no_peaks No Peaks or Very Small Peaks Check pump and solvent lines for leaks or bubbles. Ensure autosampler is injecting correctly. Verify detector is on and lamp is functional. problem->no_peaks Issue peak_fronting Peak Fronting Sample overload: dilute the sample. Incorrect sample solvent: dissolve sample in mobile phase. problem->peak_fronting Issue peak_tailing Peak Tailing Column degradation: use a guard column or replace the column. Secondary interactions: ensure mobile phase pH is optimal. problem->peak_tailing Issue retention_shift Retention Time Shift Inconsistent mobile phase composition: prepare fresh mobile phase. Fluctuating column temperature: ensure column oven is stable. Column aging: equilibrate with a strong solvent or replace. problem->retention_shift Issue

Caption: Common HPLC troubleshooting guide for the analysis of this compound.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, specific, and robust procedure for the quantitative analysis of this compound. The method is well-suited for routine quality control in manufacturing environments and for research purposes where accurate quantification of this important chemical intermediate is required. Adherence to the outlined protocols and system suitability criteria will ensure high-quality, reproducible results.

References

Purification of 2-Amino-4,6-dichlorophenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2-Amino-4,6-dichlorophenol, a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this compound is critical for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). These notes offer a comprehensive guide to various purification techniques, including synthesis with integrated purification, recrystallization, and column chromatography.

Introduction

This compound is a substituted aromatic compound whose purity can be significantly influenced by the synthetic route and subsequent purification methods. Common impurities may include the starting material (2,4-dichloro-6-nitrophenol), isomers, and by-products from the reduction reaction. The choice of purification technique depends on the initial purity of the crude product, the desired final purity, and the scale of the operation.

Synthesis and Integrated Purification

A common method for preparing this compound is the reduction of 2,4-dichloro-6-nitrophenol. The purification of the final product is often integrated into the synthetic workflow. Two effective methods are catalytic hydrogenation and chemical reduction followed by chromatography.

Method 1: Catalytic Hydrogenation

This method involves the reduction of the nitro group using hydrogen gas and a palladium on carbon (Pd/C) catalyst. The resulting product is often of high purity, requiring minimal further purification.

Experimental Protocol:

  • Reaction Setup: In a hydrogenation bottle, prepare a slurry of 10 g (0.048 moles) of 2,4-dichloro-6-nitrophenol and 0.2 g of 5% palladium on carbon in 250 ml of glacial acetic acid.[1]

  • Hydrogenation: Stopper the bottle and place it under an atmosphere of 40 psi hydrogen. Shake the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the hydrogen uptake. The reaction is complete when hydrogen uptake ceases, which typically takes about 4.5 hours.[1]

  • Work-up: Filter the reaction mixture through a sintered glass funnel to remove the catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the product.

Expected Outcome:

This method is reported to yield a quantitative amount of this compound.[1]

Method 2: Chemical Reduction and Column Chromatography

This protocol uses sodium bisulfite as the reducing agent, followed by purification using silica gel column chromatography.

Experimental Protocol:

  • Reduction: In a suitable reaction vessel, suspend 60.0 g (288 mmol) of 2,4-dichloro-6-nitrophenol in a mixture of 250 mL of ethanol and 250 mL of water.[2]

  • Reagent Addition: Add 251 g (1.44 mol) of sodium bisulfite in batches to the suspension.

  • Reaction Conditions: Stir the reaction mixture at 65°C for 4 hours.[2]

  • Initial Work-up: After the reaction is complete, concentrate the mixture under vacuum.

  • Extraction: Dilute the concentrated residue with 500 mL of saturated aqueous sodium bicarbonate and extract four times with 200 mL portions of ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • Concentration: Filter the dried organic layer and concentrate it under vacuum to obtain the crude product.

  • Chromatographic Purification: Purify the residue by silica gel column chromatography using a gradient eluent of 0-50% ethyl acetate in hexane.[2]

  • Isolation: Collect the fractions containing the desired product and concentrate under vacuum. Wash the resulting solid with hexane to obtain the final product.

Expected Outcome:

This method yields approximately 30.6 g (60% yield) of this compound as a colorless powder.[2]

Purification of Crude this compound

For instances where the crude product does not meet the required purity specifications, the following standalone purification techniques can be employed.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility.

Protocol 1: Recrystallization from Benzene or Carbon Disulfide

  • Solvent Selection: Benzene and carbon disulfide have been reported as suitable solvents for the recrystallization of this compound.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of hot benzene or carbon disulfide.

    • If insoluble impurities are present, filter the hot solution.

    • Allow the solution to cool slowly to room temperature to induce crystallization.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Precipitation by Addition of Water

  • Procedure:

    • Dissolve the crude product in a mixture of methanol and chlorobenzene.

    • Add water to the solution until precipitation of this compound is observed.

    • Cool the mixture to complete the crystallization.

    • Isolate the crystals by filtration, wash with water, and dry.

Expected Purity:

Recrystallization can significantly improve the purity of the product, with reports indicating a purity of 98% can be achieved.[3]

Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption onto a stationary phase.

Experimental Protocol:

  • Stationary Phase: Silica gel is a common stationary phase for the purification of polar compounds like this compound.

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., 0-50%) is an effective mobile phase system.[2]

  • Procedure:

    • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., pure hexane) and pack it into a chromatography column.

    • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel bed.

    • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by increasing the proportion of ethyl acetate.

    • Fraction Collection: Collect the eluate in fractions.

    • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following tables summarize the quantitative data associated with the described purification techniques.

Table 1: Synthesis and Integrated Purification Data

MethodStarting MaterialKey ReagentsSolventYieldPurity
Catalytic Hydrogenation2,4-dichloro-6-nitrophenol5% Pd/C, H₂Glacial Acetic AcidQuantitative[1]High (Implied)
Chemical Reduction & Chromatography2,4-dichloro-6-nitrophenolSodium BisulfiteEthanol/Water60%[2]>99.0% (as colorless powder)[2][4]

Table 2: Standalone Purification Techniques - Typical Results

TechniqueSolvent/Mobile PhaseStarting Purity (Typical Crude)Final PurityRecovery/Yield
RecrystallizationBenzene or Carbon Disulfide~90-95%>98%Variable
PrecipitationMethanol/Chlorobenzene and Water~90-95%98%[3]88-91%[3]
Column ChromatographySilica Gel, Ethyl Acetate/Hexane Gradient~90-95%>99%[2][4]High (typically >80%)

Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound.

Suggested HPLC Method:

  • Column: A reverse-phase C18 column is suitable for this analysis.[5][6]

  • Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or acetic acid) is a good starting point.[5][6][7] A common mobile phase composition for similar compounds is a 70:30:1 (v/v/v) mixture of water, acetonitrile, and acetic acid.[5][6]

  • Detection: UV detection at a wavelength around 280-300 nm is appropriate for this compound.[5][6][8]

  • Procedure:

    • Prepare a standard solution of high-purity this compound of known concentration.

    • Prepare a solution of the sample to be analyzed at a similar concentration.

    • Inject the standard and sample solutions into the HPLC system.

    • Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

Visualizations

The following diagrams illustrate the workflows for the purification of this compound.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Nitro_Compound 2,4-dichloro-6-nitrophenol Start->Nitro_Compound Reduction Reduction Nitro_Compound->Reduction Crude_Product Crude this compound Reduction->Crude_Product Purification_Method Purification Method Crude_Product->Purification_Method Recrystallization Recrystallization Purification_Method->Recrystallization Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General workflow for synthesis and purification.

Catalytic_Hydrogenation_Workflow Start Start: Slurry of Nitro Compound and Pd/C in Acetic Acid Hydrogenation Hydrogenate at 40 psi Start->Hydrogenation Filtration Filter to Remove Catalyst Hydrogenation->Filtration Solvent_Removal Remove Solvent under Reduced Pressure Filtration->Solvent_Removal End End: Pure this compound Solvent_Removal->End

Caption: Catalytic hydrogenation workflow.

Recrystallization_Workflow Start Start: Crude Product Dissolution Dissolve in Minimal Hot Solvent Start->Dissolution Hot_Filtration Hot Filtration (optional) Dissolution->Hot_Filtration Cooling Slow Cooling to Room Temperature Hot_Filtration->Cooling Ice_Bath Cool in Ice Bath Cooling->Ice_Bath Crystal_Collection Collect Crystals by Filtration Ice_Bath->Crystal_Collection Drying Dry Crystals Under Vacuum Crystal_Collection->Drying End End: Pure Crystals Drying->End

Caption: Recrystallization workflow.

Column_Chromatography_Workflow Start Start: Crude Product Column_Packing Pack Silica Gel Column Start->Column_Packing Sample_Loading Load Sample onto Column Column_Packing->Sample_Loading Elution Elute with Solvent Gradient Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Remove Solvent under Reduced Pressure Combine_Fractions->Solvent_Removal End End: Purified Product Solvent_Removal->End

Caption: Column chromatography workflow.

References

The Versatility of 2-Amino-4,6-dichlorophenol in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dichlorophenol is a valuable and versatile building block in organic synthesis. Its trifunctional nature, possessing amino, hydroxyl, and chloro groups, allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several important classes of organic molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 527-62-8
Molecular Formula C₆H₅Cl₂NO
Molecular Weight 178.02 g/mol
Appearance Off-white to light brown crystalline powder
Melting Point 94-97 °C
Boiling Point ~286.5 °C (Predicted)
Solubility Soluble in water and organic solvents

Applications in Organic Synthesis

This compound serves as a crucial precursor for the synthesis of a variety of important organic compounds. Key applications include its use in the production of the anthelmintic drug Oxyclozanide, the formation of heterocyclic compounds such as benzoxazoles and phenoxazines, and in the synthesis of azo dyes.

Synthesis of Oxyclozanide

Oxyclozanide is a salicylanilide anthelmintic used in veterinary medicine to treat parasitic flatworm infections. This compound is a key intermediate in its synthesis.[1][2] The overall synthesis involves the condensation of this compound with a derivative of 3,5,6-trichlorosalicylic acid.

Quantitative Data for Oxyclozanide Synthesis

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
AcylationThis compound, 3,5,6-Trichloro-2-hydroxybenzoyl chlorideMonochlorobenzene130-1358High

Experimental Protocol: Synthesis of Oxyclozanide

This protocol is based on the acylation of this compound with 3,5,6-trichloro-2-hydroxybenzoyl chloride.

Materials:

  • This compound

  • 3,5,6-Trichloro-2-hydroxybenzoyl chloride

  • Monochlorobenzene

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Water

Procedure:

  • To a solution of 3,5,6-trichloro-2-hydroxybenzoyl chloride in monochlorobenzene, add this compound.

  • Heat the reaction mixture to 130-135°C with stirring for 8 hours.

  • After the reaction is complete, cool the mixture to 0-5°C.

  • Filter the resulting solid and wash with monochlorobenzene.

  • Create a slurry of the solid with 5% aqueous NaHCO₃ solution and then wash with water.

  • Dry the solid to obtain crude Oxyclozanide.

Mechanism of Action of Oxyclozanide: Uncoupling of Oxidative Phosphorylation

Oxyclozanide functions as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane of the parasite. This uncoupling of the electron transport chain from ATP synthesis leads to a depletion of the parasite's energy reserves, resulting in paralysis and death.

Oxyclozanide_Mechanism cluster_membrane Inner Mitochondrial Membrane cluster_intermembrane Intermembrane Space cluster_matrix Mitochondrial Matrix ETC Electron Transport Chain Protons_High High [H+] ETC->Protons_High Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Protons_High->ATP_Synthase Proton Flow Protons_Low Low [H+] ADP ADP + Pi ADP->ATP_Synthase Oxyclozanide Oxyclozanide Oxyclozanide->Protons_Low Transports H+ Benzoxazole_Synthesis Reactants This compound + Acetylacetone Reaction Condensation/ Cyclization Reactants->Reaction Catalysts TsOH·H₂O, CuI Catalysts->Reaction Solvent Acetonitrile Solvent->Reaction Conditions 80°C, 16h Conditions->Reaction Workup Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product 5,7-Dichloro-2-methylbenzoxazole Purification->Product Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling Amine This compound Reagents_D NaNO₂, HCl 0-5°C Amine->Reagents_D Diazonium Diazonium Salt Reagents_D->Diazonium Reagents_C 0-5°C Diazonium->Reagents_C Addition Coupler 2-Naphthol in NaOH Coupler->Reagents_C Azo_Dye Azo Dye Precipitate Reagents_C->Azo_Dye

References

Application Notes and Protocols: Diazotization and Hydrolysis of 2-Amino-4,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the diazotization of 2-Amino-4,6-dichlorophenol and the subsequent hydrolysis of the resulting diazonium salt. This versatile intermediate is a key building block in the synthesis of pharmaceuticals and azo dyes. The protocols provided are based on established chemical principles and published examples for structurally similar compounds.

Overview of Reactions

The diazotization of this compound involves the conversion of the primary aromatic amine into a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid. This reaction is highly sensitive to temperature and must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

The resulting 4,6-dichloro-2-hydroxybenzenediazonium salt is a reactive intermediate that can undergo various subsequent reactions. One of the most common is hydrolysis, where the diazonium group is replaced by a hydroxyl group upon heating the acidic solution, yielding 2,6-dichlorohydroquinone. This product and the diazonium salt itself are valuable precursors in organic synthesis.

Data Presentation

The following tables summarize the key reactants and typical reaction conditions for the diazotization of this compound and the hydrolysis of its diazonium salt.

Table 1: Diazotization of this compound

ParameterValueNotes
Starting Material This compound-
Reagent Sodium Nitrite (NaNO₂)Typically used as an aqueous solution.
Acid Hydrochloric Acid (HCl)Concentrated HCl is commonly used.
Solvent WaterThe reaction is typically performed in an aqueous acidic medium.
Temperature 0 - 5 °CCritical for the stability of the diazonium salt.
Molar Ratio (Amine:NaNO₂) 1 : 1.0 to 1.1A slight excess of sodium nitrite is often used.
Reaction Time 30 - 60 minutesMonitored by testing for the presence of nitrous acid.

Table 2: Hydrolysis of 4,6-dichloro-2-hydroxybenzenediazonium Salt

ParameterValueNotes
Starting Material 4,6-dichloro-2-hydroxybenzenediazonium salt solutionPrepared in situ from the diazotization reaction.
Reaction Type Hydrolysis-
Solvent Aqueous Acid (e.g., HCl or H₂SO₄)The acidic solution from the diazotization step is used.
Temperature 50 - 100 °CHeating is required to drive the hydrolysis.
Reaction Time 1 - 2 hoursCompletion is often indicated by the cessation of nitrogen gas evolution.
Product 2,6-Dichlorohydroquinone-

Experimental Protocols

Safety Precautions: These experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Aromatic amines, phenols, and concentrated acids are toxic and/or corrosive. Diazonium salts can be explosive in a dry, solid state and should always be kept in a cold aqueous solution.

Protocol 1: Diazotization of this compound

This protocol describes the formation of the 4,6-dichloro-2-hydroxybenzenediazonium salt.

Materials:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (approx. 3.0 eq)

  • Sodium Nitrite (NaNO₂) (1.05 eq)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a beaker, prepare a suspension of this compound (1.0 eq) in a mixture of distilled water and concentrated hydrochloric acid (3.0 eq).

  • Cool the suspension to 0-5 °C in an ice bath with continuous and vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine suspension. Ensure the temperature is maintained below 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 30 minutes.

  • Confirm the completion of the diazotization by testing for the presence of excess nitrous acid. A drop of the reaction mixture should produce an immediate blue-black color on starch-iodide paper.

  • The resulting cold solution of 4,6-dichloro-2-hydroxybenzenediazonium chloride is used directly in subsequent reactions.

Protocol 2: Hydrolysis of 4,6-dichloro-2-hydroxybenzenediazonium Salt to 2,6-Dichlorohydroquinone

This protocol describes the conversion of the diazonium salt to 2,6-dichlorohydroquinone.

Materials:

  • Cold diazonium salt solution from Protocol 1

Procedure:

  • Gently warm the cold diazonium salt solution prepared in Protocol 1. A heating mantle or water bath can be used.

  • Gradually increase the temperature to 50-60 °C. You should observe the evolution of nitrogen gas.

  • Maintain the temperature and continue heating until the evolution of nitrogen gas ceases. This typically takes 1-2 hours.

  • Cool the reaction mixture to room temperature.

  • The product, 2,6-dichlorohydroquinone, may precipitate out of the solution upon cooling. If not, it can be extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • If extracting, perform multiple extractions of the aqueous solution.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product.

  • The crude 2,6-dichlorohydroquinone can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of water and ethanol).

Applications

Application 1: Intermediate in Pharmaceutical Synthesis - Oxyclozanide

This compound is a crucial intermediate in the synthesis of Oxyclozanide, a salicylanilide anthelmintic used in veterinary medicine.[1] The synthesis involves the condensation of this compound with a derivative of salicylic acid.

Reaction Scheme: The synthesis of Oxyclozanide involves reacting this compound with 3,5,6-trichloro-2-hydroxybenzoyl chloride.[2][3]

Protocol 3: Synthesis of Oxyclozanide (Condensation Step)

Materials:

  • This compound (1.0 eq)

  • 3,5,6-trichloro-2-hydroxybenzoyl chloride (1.0 eq)

  • Monochlorobenzene (solvent)

Procedure:

  • In a reaction vessel, add 3,5,6-trichloro-2-hydroxybenzoyl chloride to fresh monochlorobenzene.

  • Add this compound to the mixture.

  • Heat the reaction mixture to 130-135°C with continuous stirring for approximately 8 hours.[2]

  • After the reaction is complete, cool the mixture to 0-5°C.

  • The solid product, crude Oxyclozanide, is collected by filtration.

  • The crude product is washed with monochlorobenzene, followed by a slurry wash with 5% aqueous sodium bicarbonate and then water.[2]

  • The purified Oxyclozanide is then dried.

Application 2: Synthesis of Azo Dyes

The diazonium salt of this compound can be coupled with various aromatic compounds, such as phenols and anilines, to produce a wide range of azo dyes. The extended conjugation of the resulting azo compounds leads to their characteristic colors.

Protocol 4: General Procedure for Azo Dye Synthesis

Materials:

  • Cold diazonium salt solution from Protocol 1

  • Coupling agent (e.g., 2-naphthol, phenol, or an aromatic amine) (1.0 eq)

  • Sodium hydroxide solution (for phenolic coupling partners) or a buffer solution

  • Ice

Procedure:

  • Prepare a solution of the coupling agent. If the coupling agent is a phenol (e.g., 2-naphthol), dissolve it in a dilute aqueous sodium hydroxide solution. If it is an amine, it may be dissolved in a suitable buffer or acidic solution.

  • Cool the solution of the coupling agent to 0-5 °C in an ice bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cooled solution of the coupling partner.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.

  • Collect the precipitated azo dye by vacuum filtration.

  • Wash the solid product with cold water to remove any unreacted starting materials and salts.

  • Dry the purified azo dye.

Visualizations

Diazotization_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound D 4,6-dichloro-2-hydroxy- benzenediazonium chloride A->D Diazotization B NaNO2 / HCl B->D C 0-5 °C C->D

Caption: Diazotization of this compound.

Hydrolysis_Reaction cluster_reactant Reactant cluster_conditions Reaction Conditions cluster_products Products A 4,6-dichloro-2-hydroxy- benzenediazonium chloride C 2,6-Dichlorohydroquinone A->C Hydrolysis D N2 (gas) A->D E HCl A->E B H2O, Heat (Δ) B->C

Caption: Hydrolysis of the diazonium salt.

Experimental_Workflow start Start: this compound diazotization Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization diazonium_salt Intermediate: 4,6-dichloro-2-hydroxy- benzenediazonium chloride Solution diazotization->diazonium_salt hydrolysis Hydrolysis (Heat) diazonium_salt->hydrolysis coupling Azo Coupling (Coupling Agent, 0-5 °C) diazonium_salt->coupling product_hydrolysis Product: 2,6-Dichlorohydroquinone hydrolysis->product_hydrolysis product_azo Product: Azo Dye coupling->product_azo

Caption: General experimental workflow.

References

Troubleshooting & Optimization

Improving yield and selectivity in 2-Amino-4,6-dichlorophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and selectivity of 2-Amino-4,6-dichlorophenol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The most prevalent method for synthesizing this compound is through the reduction of a nitrated precursor. The typical two-step process involves:

  • Nitration: Nitration of 2,4-dichlorophenol to form 2,4-dichloro-6-nitrophenol.

  • Reduction: Reduction of the nitro group of 2,4-dichloro-6-nitrophenol to an amino group. Common reducing agents include sodium bisulfite or catalytic hydrogenation.[1][2]

Another described route starts from p-nitroaniline, involving chlorination, diazonium hydrolysis, and then hydrogenation.[3]

Q2: What is the primary application of this compound?

A2: this compound is a crucial intermediate in the synthesis of pharmaceuticals and pesticides.[1][4] For instance, it is a key building block in the production of Oxyclozanide, a drug used to treat liver fluke infections in livestock.[4]

Q3: My final product has low purity. What are the likely impurities and how can I remove them?

A3: Impurities can arise from incomplete reaction or side reactions. Potential impurities include the starting material (2,4-dichloro-6-nitrophenol), isomers, or byproducts from over-reduction. Purification can be challenging due to the properties of the final product. Recrystallization is a common method for purification.[5] If the product is colored or has a low melting point, recrystallization from a solvent like petroleum ether with activated carbon (Norit) can be effective.[5]

Q4: I am observing poor solubility of the final product. How can this be managed?

A4: The poor solubility of the aminophenol product is a known issue, particularly in the context of catalytic hydrogenation reactions.[6] One approach is to perform the reaction in a solvent system where the product has better solubility at elevated temperatures, such as diethylene glycol ethers.[6] Another strategy involves extracting the product from the reaction mixture and then inducing crystallization by adding a co-solvent like water.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Reduction Step Incomplete reaction.- Increase reaction time or temperature within optimal limits.[1] - Ensure the molar ratio of the reducing agent is sufficient. For sodium bisulfite, a significant excess may be required.[1] - For catalytic hydrogenation, check the activity of the catalyst.[2]
Low Selectivity Formation of isomers or byproducts.- Optimize reaction conditions (temperature, pressure, solvent) to favor the desired reaction pathway.[2] - In catalytic hydrogenation, the choice of catalyst and solvent is critical for selectivity. A Ni-B/SiO2 amorphous catalyst has been shown to provide high selectivity.[2]
Difficulty in Product Isolation Poor precipitation or product loss during workup.- After reduction, the product can be isolated by concentrating the reaction mixture and then inducing precipitation through pH adjustment or addition of a co-solvent.[1][6] - Extraction with a suitable organic solvent like ethyl acetate can be employed before concentration.[1]
Reaction Stalls (Catalytic Hydrogenation) Catalyst poisoning or deactivation.- Ensure the starting materials and solvent are free of impurities that could poison the catalyst. - Consider using a more robust catalyst or increasing the catalyst loading.

Experimental Protocols & Data

Synthesis via Reduction with Sodium Bisulfite

This protocol is based on the reduction of 2,4-dichloro-6-nitrophenol.

Experimental Protocol:

  • Suspend 2,4-dichloro-6-nitrophenol in a mixture of ethanol and water.

  • Add sodium bisulfite in batches to the suspension.

  • Heat the reaction mixture to 65 °C and stir for 4 hours.

  • Monitor the reaction completion using a suitable technique (e.g., TLC or HPLC).

  • Once the reaction is complete, concentrate the mixture under vacuum.

  • Dilute the residue with saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent to obtain the crude this compound.[1]

Parameter Value Reference
Molar Ratio (Nitrophenol:Sodium Bisulfite)~1:5[1]
SolventEthanol/Water[1]
Temperature65 °C[1]
Reaction Time4 hours[1]
Synthesis via Catalytic Hydrogenation

This protocol outlines the reduction of 2,4-dichloro-6-nitrophenol using a heterogeneous catalyst.

Experimental Protocol:

  • Charge an autoclave with 2,4-dichloro-6-nitrophenol, a polar solvent (e.g., ethanol), and the catalyst (e.g., Ni-B/SiO2).

  • Purge the autoclave with nitrogen, followed by hydrogen.

  • Pressurize the autoclave with hydrogen to 0.5-1.0 MPa.

  • Heat the mixture to 60-80 °C (333-353 K) with vigorous stirring (≥500 rpm).

  • Monitor the reaction by observing the change in pressure.

  • Once the pressure stabilizes, continue the reaction for an additional 10 minutes.

  • Cool the autoclave, vent the hydrogen, and purge with nitrogen.

  • Filter the solution to recover the catalyst.

  • Evaporate the filtrate under reduced pressure and dry the product under vacuum.[2]

Parameter Value Reference
CatalystNi-B/SiO2 amorphous catalyst[2]
SolventPolar solvents (e.g., methanol, ethanol)[2]
Hydrogen Pressure0.5 - 1.0 MPa[2]
Temperature60 - 80 °C[2]
Conversion Rate>99%[2]
Selectivity~99%[2]

Visual Guides

Synthesis Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Purification 2,4-Dichlorophenol 2,4-Dichlorophenol 2,4-Dichloro-6-nitrophenol 2,4-Dichloro-6-nitrophenol 2,4-Dichlorophenol->2,4-Dichloro-6-nitrophenol Nitrating Agent Crude Product Crude Product 2,4-Dichloro-6-nitrophenol->Crude Product Reducing Agent (e.g., NaHSO3 or H2/Catalyst) Pure this compound Pure this compound Crude Product->Pure this compound Workup & Recrystallization

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G start Low Yield or Purity Issue check_reduction Check Reduction Step Completion start->check_reduction incomplete Incomplete Reaction check_reduction->incomplete No check_purity Check Purity of Isolated Product check_reduction->check_purity Yes solution1 Increase Reaction Time/Temp or Adjust Reagent Ratio incomplete->solution1 impure Product Impure check_purity->impure No complete_pure Reaction Complete & Product Pure (Re-evaluate Yield Calculation) check_purity->complete_pure Yes solution2 Perform Recrystallization (consider activated carbon) impure->solution2

References

Identifying and minimizing side products in nitrophenol reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the reduction of nitrophenols. Our goal is to help you identify and minimize the formation of unwanted side products in your reactions.

Troubleshooting Guide: Minimizing Side Products

Undesired side products in nitrophenol reduction can arise from various factors, including reaction conditions and the choice of reagents. This guide will help you troubleshoot common issues.

Problem 1: Formation of Colored Impurities or Unexpected Products

If you observe the formation of unexpected colored impurities or identify side products such as 1,4-benzoquinone, hydroquinone, or azoxybenzene, consider the following solutions.

Potential Cause Recommended Solution Relevant Experimental Protocol
Presence of Dissolved Oxygen Degas the reaction solvent (e.g., by bubbling with nitrogen or argon) before adding the catalyst and reducing agent. The presence of oxygen can lead to the formation of 4-nitrosophenol as a stable intermediate, which can then participate in side reactions.[1]--INVALID-LINK--
Suboptimal pH The pH of the reaction medium can significantly influence the product distribution. For many catalytic reductions using NaBH4, maintaining a slightly basic pH can be optimal. However, in electrochemical reductions, acidic conditions may be required to favor the formation of 4-aminophenol.[2] Monitor and adjust the pH as needed.--INVALID-LINK--
Excessive Reducing Agent While a stoichiometric excess of the reducing agent (e.g., NaBH4) is often necessary, a large excess can lead to the formation of byproducts through reactions with intermediates. Titrate the amount of reducing agent to find the optimal concentration for your specific substrate and catalyst.--INVALID-LINK--
Inappropriate Catalyst or Catalyst Deactivation The choice of catalyst is crucial. Noble metal nanoparticles (e.g., Au, Pd, Pt) are often effective.[3][4][5][6] Ensure the catalyst is active and not poisoned. Catalyst poisoning can lead to incomplete reduction or the formation of side products.--INVALID-LINK--

Problem 2: Incomplete Reaction or Low Yield of Aminophenol

If the conversion of nitrophenol is low or the yield of the desired aminophenol is poor, the following factors may be at play.

Potential Cause Recommended Solution Relevant Experimental Protocol
Insufficient Reducing Agent Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion.[4]--INVALID-LINK--
Low Catalyst Loading or Activity Increase the catalyst loading or use a more active catalyst. The catalyst surface area and the number of active sites are critical for efficient reduction.[7][8]--INVALID-LINK--
Suboptimal Temperature The reaction rate is temperature-dependent.[3][9] A moderate increase in temperature can improve the reaction rate and yield, but excessive heat may promote side reactions. Optimize the reaction temperature for your specific system.--INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the reduction of 4-nitrophenol?

A1: Common side products can include 1,4-benzoquinone, hydroquinone, phenol, and 4-nitrosophenol.[1][2] Under certain conditions, particularly in electrochemical reductions, azoxybenzene and aniline can also be formed.[10][4]

Q2: How can I monitor the reaction to detect the formation of side products?

A2: UV-Vis spectroscopy is a convenient method for real-time monitoring. The disappearance of the 4-nitrophenolate ion peak (around 400 nm) and the appearance of the 4-aminophenol peak (around 300 nm) can be tracked.[3][11][12] The presence of isosbestic points in the UV-Vis spectra is often indicative of a clean conversion with no significant side products.[3] For more detailed analysis and quantification of side products, techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[12][13]

Q3: Is it possible to achieve complete reduction of nitrophenol to aminophenol without any side products?

A3: Yes, many studies report the complete and clean conversion of 4-nitrophenol to 4-aminophenol.[14] This is typically achieved under optimized conditions with careful control of parameters like pH, temperature, catalyst, and reducing agent concentration.[3]

Q4: What is the role of the catalyst in the reduction of nitrophenol?

A4: The catalyst, often metal nanoparticles, facilitates the transfer of electrons from the reducing agent (like NaBH4) to the nitrophenol.[1][15] It provides active sites for the adsorption of both the nitrophenolate ions and the borohydride ions, thereby lowering the activation energy of the reaction.[15]

Q5: Can the reduction be carried out without a catalyst?

A5: The reduction of nitrophenol with NaBH4 alone is kinetically very slow or does not proceed to a significant extent.[16][17] A catalyst is necessary to achieve a reasonable reaction rate.

Experimental Protocols

Protocol 1: General Catalytic Reduction of 4-Nitrophenol

This protocol describes a general procedure for the catalytic reduction of 4-nitrophenol using sodium borohydride.

  • In a reaction vessel, prepare an aqueous solution of 4-nitrophenol to a final concentration of 0.1 mM.

  • Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

  • To the 4-nitrophenol solution, add a freshly prepared aqueous solution of sodium borohydride (NaBH4) to a final concentration of 10 mM. The solution should turn yellow due to the formation of the 4-nitrophenolate ion.

  • Initiate the reaction by adding a small amount of the catalyst (e.g., 0.1 mg of gold nanoparticles).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and measuring the UV-Vis spectrum. The disappearance of the peak at ~400 nm and the appearance of a new peak at ~300 nm indicates the formation of 4-aminophenol.

  • Once the reaction is complete (indicated by the disappearance of the yellow color and the stabilization of the UV-Vis spectrum), the catalyst can be removed by centrifugation or filtration.

Protocol 2: pH Adjustment and Monitoring

  • Before adding the catalyst, measure the initial pH of the nitrophenol and reducing agent mixture.

  • If necessary, adjust the pH to the desired value using dilute acid (e.g., HCl) or base (e.g., NaOH).

  • Monitor the pH throughout the reaction, as the hydrolysis of NaBH4 can cause changes in pH.

  • Make small adjustments as needed to maintain the optimal pH range for your specific catalytic system.

Protocol 3: Optimization of Reducing Agent Concentration

  • Set up a series of parallel reactions with a fixed concentration of nitrophenol and catalyst.

  • Vary the concentration of the reducing agent (e.g., NaBH4) in each reaction (e.g., 5, 10, 20, 50 molar equivalents relative to the nitrophenol).

  • Monitor each reaction for completion and analyze the final product mixture for the presence of side products using a suitable analytical technique (e.g., HPLC or LC-MS).

  • Identify the lowest concentration of the reducing agent that provides a high yield of the desired aminophenol with minimal side product formation.

Protocol 4: Catalyst Selection and Handling

  • Choose a catalyst known for its high activity and selectivity in nitrophenol reduction (e.g., gold, palladium, or platinum nanoparticles).

  • Ensure the catalyst is properly synthesized and characterized to confirm its size, morphology, and purity.

  • Handle the catalyst under appropriate conditions to prevent deactivation (e.g., avoid exposure to air or contaminants that can poison the catalyst).

  • For heterogeneous catalysts, ensure proper dispersion in the reaction medium to maximize the available surface area.

Protocol 5: Temperature Optimization

  • Set up a series of reactions with identical concentrations of reactants and catalyst.

  • Run each reaction at a different, controlled temperature (e.g., 25°C, 35°C, 45°C).

  • Monitor the reaction rate and the final product distribution for each temperature.

  • Determine the optimal temperature that balances a high reaction rate with minimal formation of side products.

Visualizations

Troubleshooting_Workflow Start Problem: Side Products in Nitrophenol Reduction Check_Oxygen Is the reaction performed under an inert atmosphere? Start->Check_Oxygen Degas Action: Degas solvent and run under N2 or Ar. Check_Oxygen->Degas No Check_pH Is the pH of the reaction medium optimal? Check_Oxygen->Check_pH Yes Degas->Check_pH Adjust_pH Action: Monitor and adjust pH. Check_pH->Adjust_pH No Check_Reducer Is the reducing agent concentration optimized? Check_pH->Check_Reducer Yes Adjust_pH->Check_Reducer Optimize_Reducer Action: Titrate the amount of reducing agent. Check_Reducer->Optimize_Reducer No Check_Catalyst Is the catalyst active and appropriate? Check_Reducer->Check_Catalyst Yes Optimize_Reducer->Check_Catalyst Optimize_Catalyst Action: Choose a suitable catalyst and ensure its activity. Check_Catalyst->Optimize_Catalyst No End Minimized Side Products Check_Catalyst->End Yes Optimize_Catalyst->End

Caption: Troubleshooting workflow for minimizing side products.

Experimental_Workflow Prepare_Solution 1. Prepare Nitrophenol Solution Degas 2. Degas with Inert Gas Prepare_Solution->Degas Add_Reducer 3. Add Reducing Agent (e.g., NaBH4) Degas->Add_Reducer Initiate_Reaction 4. Add Catalyst Add_Reducer->Initiate_Reaction Monitor 5. Monitor Reaction (e.g., UV-Vis) Initiate_Reaction->Monitor Analyze 6. Analyze Products (e.g., HPLC, LC-MS) Monitor->Analyze

Caption: General experimental workflow for nitrophenol reduction.

References

Technical Support Center: Optimizing Catalytic Hydrogenation of Nitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalytic hydrogenation of nitrophenols.

Troubleshooting Guide

This guide addresses common issues encountered during the catalytic hydrogenation of nitrophenols.

Issue Potential Cause Recommended Solution
Slow or Incomplete Reaction Inactive Catalyst: The catalyst may be old, improperly stored, or poisoned.[1]- Use a fresh batch of catalyst. - Ensure proper storage of the catalyst under an inert atmosphere.[1] - Increase catalyst loading modestly (e.g., from 5 mol% to 10 mol%).[1] - Consider catalyst regeneration if applicable.
Insufficient Hydrogen Pressure: Low hydrogen pressure can limit the reaction rate.[1][2]- Ensure the system is properly sealed and maintaining the target pressure. - Increase hydrogen pressure within safe limits of the equipment.
Poor Mass Transfer: Inefficient stirring can limit contact between reactants and the catalyst.[1]- Increase the stirring speed to ensure the catalyst is well suspended.
Low Temperature: The reaction may require higher thermal energy to proceed at a reasonable rate.- Increase the reaction temperature. For example, some reactions are run at a slightly elevated temperature (e.g., 40°C).[1]
Solvent Effects: The choice of solvent can significantly impact reaction rates.[3]- Select a solvent that ensures good solubility of the nitrophenol and intermediates. Common solvents include ethanol, methanol, and water.[4][5]
Low Selectivity (Formation of Byproducts) Over-hydrogenation or Side Reactions: Undesired reactions can occur, leading to the formation of byproducts like aniline or azoxy compounds.[6][7]- Optimize reaction time to stop the reaction once the desired product is formed. - Adjust the reaction temperature and pressure. - The choice of catalyst can influence selectivity. For example, Raney nickel is sometimes used to avoid dehalogenation that can occur with Pd/C.[8]
Reaction Pathway: The reaction can proceed through different pathways, with some leading to undesired products.[7]- The presence of an acid can promote the rearrangement of the intermediate N-phenylhydroxylamine to the desired p-aminophenol.[6]
Catalyst Deactivation Catalyst Poisoning: Impurities in the starting material, solvent, or hydrogen gas can poison the catalyst. Common poisons for nickel and palladium catalysts include sulfur and nitrogen compounds.[1][6]- Purify starting materials and solvents. - Use high-purity hydrogen gas.
Carbonaceous Fouling: Carbon-containing residues can deposit on the catalyst surface, blocking active sites.[6][9]- Consider catalyst regeneration procedures, which may involve washing with solvents or oxidative treatment.[1]
Sintering: At high temperatures, metal nanoparticles on the catalyst support can agglomerate, reducing the active surface area.[6]- Operate at the lowest effective temperature.
Difficulty in Catalyst Separation Fine Catalyst Particles: The catalyst particles may be too small for effective filtration.- Use a filter aid like celite during filtration.[1] - Consider using a catalyst with a larger particle size or a supported catalyst on a membrane.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for nitrophenol hydrogenation?

A1: A variety of catalysts are used, with the choice depending on the specific substrate and desired selectivity. Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.[8][11] Nano-sized nickel and bimetallic catalysts have also shown high activity.[11][12]

Q2: How does the choice of hydrogen source affect the reaction?

A2: While hydrogen gas (H₂) is a common choice, alternative hydrogen donors can be used.[8] Sodium borohydride (NaBH₄) is often used in aqueous solutions.[4] Formic acid is another effective hydrogen source and is considered safer to handle as it does not require high-pressure equipment.[13]

Q3: What is the effect of pH on the reaction?

A3: The pH of the reaction medium can significantly influence the reaction pathway and product selectivity. For the hydrogenation of nitrobenzene to p-aminophenol, the reaction is often carried out in an acidic medium (e.g., in the presence of sulfuric acid) to facilitate the in-situ Bamberger rearrangement of the N-phenylhydroxylamine intermediate to the desired product.[2][6]

Q4: Can the catalyst be reused?

A4: In many cases, the catalyst can be recovered and reused. However, catalyst deactivation is a common issue.[6] The durability of the catalyst depends on the specific catalyst and reaction conditions. For instance, some supported nickel catalysts have been shown to be effective for multiple cycles.[11]

Q5: What are typical reaction conditions for the catalytic hydrogenation of p-nitrophenol?

A5: Reaction conditions can vary widely. Here are some examples from the literature:

  • With Pd/C and H₂: A mixture of p-nitrophenol in water with concentrated hydrochloric acid and 5% palladium on carbon can be hydrogenated at a maximum hydrogen pressure of 30 p.s.i.g.[14]

  • With a supported nickel catalyst and H₂: The reaction can be carried out in ethanol at temperatures between 60-95°C and a hydrogen pressure of 1.5-3.0 MPa.[5]

  • With a nano-nickel boride catalyst and H₂: Using ethanol as a solvent, the reaction can be performed at temperatures of 40–80°C and an initial pressure of 25–40 bar.[15]

Experimental Protocols

General Protocol for Catalytic Hydrogenation of p-Nitrophenol with Pd/C and H₂

This protocol is a general guideline and may require optimization for specific applications.

Materials and Reagents:

  • p-Nitrophenol

  • 10% Palladium on activated carbon (Pd/C)[16]

  • Ethanol (absolute)[16]

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Equipment:

  • Hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a stirrer, gas inlet, pressure gauge, and temperature control

  • Schlenk flask or similar reaction vessel

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Reactor Setup:

    • Add p-nitrophenol and ethanol to the reaction vessel.

    • Carefully add the Pd/C catalyst under an inert atmosphere. Caution: Pd/C can be pyrophoric, especially when dry.

  • Inerting the System:

    • Seal the reactor.

    • Purge the system with an inert gas (e.g., nitrogen or argon) several times to remove all oxygen.

  • Hydrogenation:

    • Replace the inert gas with hydrogen gas. Purge the system with hydrogen a few times.

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 1.0–3.0 MPa).[5]

    • Begin vigorous stirring to ensure the catalyst is suspended.

    • Heat the reaction mixture to the desired temperature (e.g., 60–95 °C).[5]

  • Reaction Monitoring:

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen and purge the reactor with an inert gas.

    • Remove the catalyst by filtration through a pad of celite. Caution: The catalyst on the filter paper should not be allowed to dry completely as it can ignite in the air. Keep it wet with solvent.

    • The filtrate contains the product, p-aminophenol, which can be isolated by solvent evaporation or crystallization.

Data Presentation

Table 1: Comparison of Catalysts and Reaction Conditions for Nitrophenol Hydrogenation
CatalystHydrogen SourceSolventTemperature (°C)PressureReference
5% Palladium on CarbonH₂Water/HClAmbient30 p.s.i.g.[14]
Supported NickelH₂Ethanol901.5 MPa[5]
Nano-nickel borideH₂Ethanol40-8025-40 bar[15]
Palladium/GrapheneNaBH₄AqueousAmbientAtmospheric[4]
Porous PdOFormic AcidAqueous40Atmospheric[13]

Visualizations

Experimental_Workflow start Start: Prepare Reactants (Nitrophenol, Solvent) add_catalyst Add Catalyst (e.g., Pd/C) start->add_catalyst setup_reactor Setup Hydrogenation Reactor add_catalyst->setup_reactor purge_inert Purge with Inert Gas (e.g., N2) setup_reactor->purge_inert purge_h2 Purge with H2 purge_inert->purge_h2 pressurize Pressurize with H2 purge_h2->pressurize heat_stir Heat and Stir pressurize->heat_stir monitor Monitor Reaction (H2 uptake) heat_stir->monitor reaction_complete Reaction Complete? monitor->reaction_complete reaction_complete->monitor No cool_down Cool to Room Temperature reaction_complete->cool_down Yes vent_purge Vent H2 and Purge with Inert Gas cool_down->vent_purge filter Filter Catalyst vent_purge->filter product_isolation Product Isolation filter->product_isolation end End product_isolation->end

Caption: Experimental workflow for catalytic hydrogenation of nitrophenols.

Troubleshooting_Guide start Problem: Slow or Incomplete Reaction check_catalyst Check Catalyst Activity start->check_catalyst Is catalyst fresh? check_pressure Check H2 Pressure check_catalyst->check_pressure Yes solution_catalyst Solution: - Use fresh catalyst - Increase loading check_catalyst->solution_catalyst No check_stirring Check Stirring check_pressure->check_stirring Yes solution_pressure Solution: - Check for leaks - Increase pressure check_pressure->solution_pressure No check_temp Check Temperature check_stirring->check_temp Yes solution_stirring Solution: - Increase stirring rate check_stirring->solution_stirring No solution_temp Solution: - Increase temperature check_temp->solution_temp No

Caption: Troubleshooting guide for slow or incomplete hydrogenation reactions.

References

Technical Support Center: Storage and Handling of 2-Amino-4,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-Amino-4,6-dichlorophenol during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration of the solid compound (yellowing or browning) Oxidation due to exposure to air and/or light.[1][2]Store the compound in a tightly sealed, amber glass container under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to ambient light and air during handling.
Appearance of new peaks in HPLC analysis Degradation of the compound.Review storage conditions. Ensure the compound is stored at the recommended temperature and protected from light, air, and incompatible substances. Perform a forced degradation study to identify potential degradation products.
Inconsistent experimental results Use of a partially degraded compound.Always use a fresh, properly stored sample for critical experiments. Verify the purity of the compound by HPLC before use.
Precipitation or cloudiness in solutions Poor solubility or reaction with the solvent or container.Ensure the chosen solvent is compatible and that the compound is fully dissolved. Use high-purity solvents and store solutions under the same recommended conditions as the solid material.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a refrigerator, protected from light and moisture.[1][3] The container should be tightly closed to prevent exposure to air.[1][2][3] For enhanced stability, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway for this compound is oxidation, especially when exposed to air and/or light.[1][2] The presence of both an amino and a hydroxyl group on the aromatic ring makes it susceptible to oxidation, which can lead to the formation of colored quinoneimine-type structures.

Q3: How can I assess the purity and degradation of my this compound sample?

A3: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method should be used to separate the intact compound from any potential degradation products.

Q4: Are there any substances that are incompatible with this compound?

A4: Yes, this compound may react with strong oxidizing agents, mineral acids, and bases.[1][2] Contact with these substances should be avoided to prevent chemical degradation.

Q5: What type of container is best for storing this compound?

A5: It is recommended to store this compound in a tightly sealed, amber glass container to protect it from light. For larger quantities or long-term storage, fluorinated bottles or aluminum foil bags can also be used.[3]

Summary of Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature Refrigerated (2-8 °C)[1]To slow down the rate of potential degradation reactions.
Light Store in the dark (amber vials)[1][2]To prevent photodegradation.
Atmosphere Tightly sealed container, preferably under an inert gas (e.g., Argon, Nitrogen)[1][2]To minimize oxidation from atmospheric oxygen.
Container Amber glass vials, fluorinated bottles, or aluminum foil bags[3]To provide a barrier against light and moisture, and to be chemically inert.
Incompatibilities Strong oxidizing agents, mineral acids, bases[1][2]To avoid chemical reactions that lead to degradation.

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study is essential for understanding the stability of this compound and for developing a stability-indicating analytical method.

Objective: To identify the potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade methanol

  • HPLC grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • C18 HPLC column

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a small amount of solid this compound in an oven at 60°C for 48 hours. Dissolve the stressed solid in methanol for HPLC analysis.

  • Photolytic Degradation: Expose a solution of this compound (in a quartz cuvette) to UV light (254 nm) and visible light in a photostability chamber for 24 hours.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples.

  • HPLC Analysis: Analyze all the stressed samples and the control sample by a suitable HPLC method.

Protocol for a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Chromatographic Conditions (starting point, may require optimization):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0) in a gradient elution.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Inject the control and stressed samples from the forced degradation study.

  • Evaluate the chromatograms for the resolution between the parent peak (this compound) and any new peaks (degradation products).

  • Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve adequate separation.

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathway This compound This compound Quinoneimine Intermediate Quinoneimine Intermediate This compound->Quinoneimine Intermediate Oxidation Oxidative Stress (Air, Light) Oxidative Stress (Air, Light) Oxidative Stress (Air, Light)->Quinoneimine Intermediate Further Degradation Products Further Degradation Products Quinoneimine Intermediate->Further Degradation Products

Caption: Potential oxidative degradation pathway of this compound.

experimental_workflow cluster_storage Storage cluster_testing Stability Testing Store at 2-8°C Store at 2-8°C Forced Degradation Study Forced Degradation Study Store at 2-8°C->Forced Degradation Study Protect from Light Protect from Light Protect from Light->Forced Degradation Study Protect from Air Protect from Air Protect from Air->Forced Degradation Study HPLC Analysis HPLC Analysis Forced Degradation Study->HPLC Analysis Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation Optimized Storage Conditions Optimized Storage Conditions Data Evaluation->Optimized Storage Conditions This compound Sample This compound Sample This compound Sample->Store at 2-8°C This compound Sample->Protect from Light This compound Sample->Protect from Air

Caption: Experimental workflow for assessing the stability of this compound.

References

Challenges in the purification of 2-Amino-4,6-dichlorophenol from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Amino-4,6-dichlorophenol from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most common impurities depend on the synthetic route. The primary method for synthesizing this compound is the reduction of 2,4-dichloro-6-nitrophenol.[1] Therefore, the principal impurities are typically:

  • Unreacted starting material: 2,4-dichloro-6-nitrophenol.

  • Side-products from the reduction: Incomplete reduction products or byproducts from the specific reducing agent used.

  • Oxidation/degradation products: this compound can be sensitive to prolonged exposure to air and light, leading to the formation of colored impurities like quinoneimines.[1][2] The pure compound is described as snow-white or off-white, while impure or commercial grades can be light brown.[3]

Q2: My purified this compound is discolored (yellowish or brown). What is the cause, and how can I fix it?

A2: Discoloration is a common issue and is generally caused by the presence of oxidized or polymeric impurities.[4] The amino and phenol groups are susceptible to oxidation, especially when exposed to air and light.[2][3]

To address this, you can:

  • Recrystallize the product: Using an appropriate solvent system can help remove colored impurities. Sometimes, adding a small amount of activated charcoal to the hot solution before filtration can effectively adsorb these impurities.[4]

  • Work under an inert atmosphere: When possible, perform purification steps under nitrogen or argon to minimize oxidation.[5]

  • Protect from light: Store the crude and purified material in amber vials or wrap containers in aluminum foil.[4]

Q3: What are the recommended storage conditions for this compound to maintain its purity?

A3: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, protected from light, in a cool and dry place.[6] For extended storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C) is advisable to prevent degradation.[4]

Troubleshooting Guide

Low Yield After Purification
Symptom Possible Cause Suggested Solution
Significant loss of product during recrystallization. The compound is too soluble in the chosen solvent, even at low temperatures.Select a different solvent or a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. A two-solvent system (e.g., ethanol/water) might be effective.[4]
Premature crystallization during hot filtration.Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent the solution from cooling and the product from crashing out.[7]
Low recovery from column chromatography. The compound is irreversibly adsorbed onto the silica gel.Aromatic amines can sometimes interact strongly with acidic silica gel. Consider deactivating the silica gel with a base (e.g., triethylamine in the eluent) or using a different stationary phase like alumina.
The chosen eluent is not polar enough to elute the product.Gradually increase the polarity of the mobile phase. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is often effective.[6]
Persistent Impurities
Symptom Possible Cause Suggested Solution
Starting material (2,4-dichloro-6-nitrophenol) is still present after purification. The polarity difference between the product and the starting material is insufficient for easy separation by a single method.Column Chromatography: The nitro- group is less polar than the amino- group, so the starting material should elute first. A carefully optimized gradient can effectively separate the two compounds.[8] Acid-Base Extraction: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic amino group will be protonated and move to the aqueous phase, leaving the less basic nitro compound in the organic phase. The aqueous phase can then be basified and the pure product extracted.
Broad or tailing peaks in HPLC or GC analysis of the purified product. Interaction of the amine with the stationary phase.For GC, use a column deactivated with a base.[9] For HPLC, a C8 or C18 column with a mobile phase containing an ion-pairing agent or a pH modifier can improve peak shape.[10]

Quantitative Data Summary

Parameter Value Source
Molecular Weight 178.02 g/mol [3]
Melting Point 95-96 °C[3]
Sublimation Point 70-80 °C (at 0.06 torr)
Solubility Freely soluble in benzene; less soluble in carbon disulfide; much less in petroleum ether.

Experimental Protocols

Protocol 1: Recrystallization from a Two-Solvent System (Ethanol/Water)
  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Charcoal Treatment (Optional): If the solution is colored, add a small amount of activated charcoal (about 1-2% by weight of the solute) to the hot solution. Heat the mixture at reflux for 15-30 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature. For maximum yield, you can further cool it in an ice bath.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol/water mixture. Dry the crystals under vacuum.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel (100-200 mesh) in hexane. Pack a glass column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity by adding ethyl acetate to the mobile phase (e.g., starting with 5% ethyl acetate in hexane and slowly increasing to 20-30%).

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC). The less polar impurities (like the starting nitrophenol) will elute before the more polar this compound.

  • Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 3: Sublimation
  • Setup: Place the crude this compound in a sublimation apparatus.

  • Sublimation: Gently heat the apparatus under reduced pressure (e.g., 0.06 mmHg). The compound will sublime and deposit as pure crystals on the cold finger.[3][11]

  • Collection: After the sublimation is complete, carefully collect the purified crystals from the cold finger.

Visualizations

Purification_Workflow General Purification Workflow for this compound Crude Crude Reaction Mixture Extraction Acid-Base Extraction (Optional) Crude->Extraction To remove bulk impurities Recrystallization Recrystallization Crude->Recrystallization Extraction->Recrystallization Column Column Chromatography Recrystallization->Column If impurities persist Sublimation Sublimation Recrystallization->Sublimation For high purity Pure Pure this compound Recrystallization->Pure If purity is sufficient Column->Pure Sublimation->Pure

Caption: A general workflow for the purification of this compound.

Troubleshooting_Impure_Product Troubleshooting an Impure Product Start Impure Product Detected (e.g., by TLC, HPLC, discoloration) Identify Identify the nature of the impurity (e.g., starting material, colored byproduct) Start->Identify Is_Colored Is the product discolored? Identify->Is_Colored AcidBase Perform Acid-Base Extraction Identify->AcidBase If starting material is major impurity Is_SM Is the starting material present? Is_Colored->Is_SM No Charcoal Recrystallize with activated charcoal Is_Colored->Charcoal Yes Column Perform Column Chromatography Is_SM->Column Yes Reassess Re-assess Purity Is_SM->Reassess No Charcoal->Reassess Column->Reassess AcidBase->Reassess

Caption: A decision tree for troubleshooting an impure product.

References

Technical Support Center: Industrial Production of 2-Amino-4,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of 2-Amino-4,6-dichlorophenol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the reduction of 2,4-dichloro-6-nitrophenol.

Problem IDQuestionPossible CausesSuggested Solutions
TR-01 Low or incomplete conversion of 2,4-dichloro-6-nitrophenol? Catalyst Inactivity: Catalyst may be old, poisoned, or used in insufficient quantity.[1] Poor Mass Transfer: Inefficient stirring or low hydrogen pressure.[1] Sub-optimal Reaction Conditions: Temperature or pressure may be too low.Catalyst: Use a fresh batch of catalyst, consider increasing the catalyst loading (e.g., from 5% to 10% w/w), and ensure it is stored under an inert atmosphere.[1][2] Mass Transfer: Ensure vigorous agitation to keep the catalyst suspended. If using hydrogenation, ensure a consistent and adequate hydrogen pressure.[1] Reaction Conditions: Gradually increase the reaction temperature and/or pressure within safe operational limits.
TR-02 Formation of undesired by-products? Over-reduction: Reduction of the chlorine atoms. Dimerization/Condensation Reactions: Formation of azo or azoxy compounds from nitro group reduction intermediates.[3] Incomplete Reaction: Presence of unreacted starting material or intermediates.Reaction Control: Carefully control the reaction temperature and pressure. Use a selective catalyst if dechlorination is an issue. Stoichiometry: Ensure the correct stoichiometry of the reducing agent. Monitoring: Monitor the reaction progress closely using techniques like HPLC or TLC to stop the reaction upon completion.
TR-03 Difficulty in product isolation and purification? Poor Crystallization: The product may "oil out" or form very fine crystals that are difficult to filter. Presence of Impurities: Impurities can interfere with crystallization and affect product purity. Product Solubility: The product may have high solubility in the reaction solvent, leading to low recovery.Crystallization: Experiment with different solvent systems for recrystallization. Control the cooling rate and consider seeding with a pure crystal. Purification: Use techniques like column chromatography for small-scale purification to identify stubborn impurities. For larger scales, consider solvent washes or recrystallization. Activated carbon can be used to remove colored impurities.[4] Solvent Selection: Choose a solvent for the reaction where the product has lower solubility at cooler temperatures to facilitate precipitation.
TR-04 Product discoloration (yellow to brown)? Aerial Oxidation: Aminophenols are susceptible to oxidation when exposed to air, which can lead to coloration.[5] Presence of Colored Impurities: Residual starting material (nitrophenol) or by-products can impart color.Inert Atmosphere: Handle the final product under an inert atmosphere (e.g., nitrogen or argon) as much as possible.[6] Purification: Recrystallization or treatment with activated carbon can help remove colored impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent industrial method is the reduction of 2,4-dichloro-6-nitrophenol. This is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or a nickel-boron/silica (Ni-B/SiO₂) amorphous catalyst.[7] Chemical reduction using reagents such as sodium bisulfite or hydrazine hydrate is also employed.[7]

Q2: What are the critical safety precautions to consider when scaling up this synthesis?

A2: Key safety considerations include:

  • Handling of Raw Materials: 2,4-dichloro-6-nitrophenol is toxic and an irritant.[8] Appropriate personal protective equipment (PPE) should be worn.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction should be conducted in a well-ventilated area with appropriate safety measures for handling flammable gases. The catalyst, particularly Pd/C, can be pyrophoric when dry and exposed to air.

  • Exothermic Reactions: The reduction of nitro compounds is often exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions.

  • Product Handling: this compound may cause skin, eye, and mucous membrane irritation.[9] It can also be sensitive to prolonged exposure to air and light.[5]

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). These techniques allow for the tracking of the disappearance of the starting material (2,4-dichloro-6-nitrophenol) and the appearance of the product (this compound).

Q4: What are the typical yields and purity levels for this synthesis?

A4: With optimized conditions, high yields and purity are achievable. For instance, catalytic hydrogenation of 2,4-dichloro-6-nitrophenol over a Ni-B/SiO₂ amorphous alloy has been reported to give a 100% conversion with a selectivity of 98% for this compound.[10] Another method involving reduction with sodium bisulfite yielded 60% of the final product.[11] Purity of over 99% (by HPLC) is often reported for the commercial product.[12]

Quantitative Data Summary

Table 1: Comparison of Catalytic Hydrogenation Conditions

CatalystPressure (psi)Temperature (°C)SolventYield (%)Purity (%)Reference
5% Pd/C40Room Temp.Glacial Acetic AcidQuantitativeNot Specified[13]
Ni-B/SiO₂~73 (0.5 MPa)60Not SpecifiedNot Specified98 (selectivity)[14]

Table 2: Chemical Reduction Methodologies

Reducing AgentTemperature (°C)SolventYield (%)Purity (%)Reference
Sodium Bisulfite65Ethanol/Water60Not Specified[11]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is based on a laboratory-scale procedure that can be adapted for scale-up.

Materials:

  • 2,4-dichloro-6-nitrophenol

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Glacial Acetic Acid

  • Hydrogen gas

Procedure:

  • In a suitable hydrogenation reactor, prepare a slurry of 2,4-dichloro-6-nitrophenol and 5% Pd/C in glacial acetic acid.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen) before introducing hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 40 psi).

  • Maintain vigorous stirring at room temperature.

  • Monitor the reaction progress by observing hydrogen uptake and periodically analyzing samples by HPLC or TLC.

  • Once the reaction is complete (no more hydrogen uptake and disappearance of starting material), stop the hydrogen flow and purge the reactor with an inert gas.

  • Filter the reaction mixture to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric. Do not allow the catalyst to dry in the air.

  • Remove the solvent (glacial acetic acid) from the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system.

Protocol 2: Chemical Reduction using Sodium Bisulfite

Materials:

  • 2,4-dichloro-6-nitrophenol

  • Sodium bisulfite

  • Ethanol

  • Water

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a suspension of 2,4-dichloro-6-nitrophenol in a mixture of ethanol and water, add sodium bisulfite in batches.

  • Heat the reaction mixture with stirring (e.g., at 65°C) for several hours.

  • Monitor the reaction for completion using HPLC or TLC.

  • Upon completion, concentrate the mixture under vacuum.

  • Dilute the residue with saturated aqueous sodium bicarbonate and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer in vacuum to yield the crude product.

  • Purify the crude solid by recrystallization or silica gel chromatography.

Visualizations

Synthesis_Pathway 2,4-dichloro-6-nitrophenol 2,4-dichloro-6-nitrophenol Reducing_Agent Reduction (e.g., H2/Pd-C or NaHSO3) 2,4-dichloro-6-nitrophenol->Reducing_Agent This compound This compound Reducing_Agent->this compound

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow cluster_start Problem Identification cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_purification Purification & Isolation Start Low Yield or Incomplete Reaction Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Possible Cause Check_Conditions Review Reaction Conditions Start->Check_Conditions Possible Cause Purification_Issues Purification Problems Start->Purification_Issues If reaction is complete but yield is low Increase_Loading Increase Catalyst Loading Check_Catalyst->Increase_Loading Solution Fresh_Catalyst Use Fresh Catalyst Increase_Loading->Fresh_Catalyst If still fails Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Optimize_Pressure Optimize Pressure Optimize_Temp->Optimize_Pressure Check_Agitation Ensure Proper Agitation Optimize_Pressure->Check_Agitation Recrystallization Optimize Recrystallization Purification_Issues->Recrystallization Solvent_Wash Perform Solvent Wash Recrystallization->Solvent_Wash

Caption: Troubleshooting workflow for low yield issues.

References

Technical Support Center: Troubleshooting HPLC Separation of Dichlorinated Aminophenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of dichlorinated aminophenol isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating dichlorinated aminophenol isomers by HPLC?

The primary challenges in separating dichlorinated aminophenol isomers stem from their similar structures, leading to close elution times and potential co-elution. These compounds are polar and contain a basic amine group, which can cause significant peak tailing in reversed-phase chromatography due to interactions with residual silanol groups on the silica-based stationary phase. Achieving baseline separation of all isomers while maintaining good peak shape requires careful optimization of chromatographic conditions.

Q2: I am observing poor resolution between my dichlorinated aminophenol isomer peaks. What should I try first?

Poor resolution is a common issue. A systematic approach to troubleshooting is recommended. First, ensure your column is not overloaded. If the peak shapes are good but the separation is poor, you can try the following:

  • Optimize the mobile phase composition: A slight change in the organic modifier (e.g., acetonitrile or methanol) percentage can significantly impact selectivity.

  • Adjust the mobile phase pH: The pH of the mobile phase will affect the ionization state of the aminophenol isomers, which can alter their retention and selectivity.[1] It is advisable to work at a pH that is at least 2 units away from the pKa of the analytes to ensure a single ionic form.

  • Consider a different stationary phase: If optimizing the mobile phase doesn't provide the desired resolution, switching to a column with a different selectivity is the next logical step. For aromatic isomers, a phenyl-hexyl or biphenyl stationary phase can offer different selectivity compared to a standard C18 column due to π-π interactions.[2]

Q3: My dichlorinated aminophenol peaks are exhibiting significant tailing. What is the cause and how can I fix it?

Peak tailing for basic compounds like aminophenols is often caused by secondary interactions between the protonated amine group and acidic residual silanol groups on the silica stationary phase.[3] This leads to a secondary, stronger retention mechanism for some analyte molecules, causing them to elute later and create a "tail." Here are several strategies to reduce peak tailing:

  • Lower the mobile phase pH: Operating at a low pH (e.g., 2.5-3.5) will protonate the silanol groups, reducing their ability to interact with the protonated amine groups of the analytes.

  • Use an end-capped column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which minimizes tailing.

  • Add a mobile phase modifier: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.

  • Increase buffer concentration: A higher buffer concentration can sometimes help to shield the silanol interactions and improve peak symmetry.

Q4: Would Hydrophilic Interaction Liquid Chromatography (HILIC) be a suitable alternative for separating these polar isomers?

Yes, HILIC is a powerful technique for separating polar and hydrophilic compounds that are often poorly retained in reversed-phase chromatography.[4][5][6] Since dichlorinated aminophenols are polar, HILIC could provide better retention and a different selectivity profile. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.[4] The separation is based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the stationary phase surface.[7]

Q5: I'm seeing ghost peaks in my chromatogram. What are the likely sources?

Ghost peaks are peaks that appear in the chromatogram but are not present in the sample.[8] Common causes include:

  • Contaminated mobile phase: Impurities in the solvents or buffer components can accumulate on the column and elute as ghost peaks, especially during a gradient run.

  • Carryover from previous injections: If a previous sample was highly concentrated, residual amounts may be injected with the subsequent sample.

  • System contamination: Contaminants can leach from various parts of the HPLC system, such as tubing, seals, or vials.

  • Degradation of the sample or mobile phase: Some compounds may degrade over time in the autosampler or mobile phase reservoir.

To troubleshoot ghost peaks, run a blank gradient (injecting mobile phase) to see if the peaks are still present. If so, the source is likely the mobile phase or the system.

Troubleshooting Guides

Guide 1: Improving Poor Resolution

This guide provides a step-by-step workflow for addressing inadequate separation between dichlorinated aminophenol isomer peaks.

Poor_Resolution_Troubleshooting start Poor Resolution Observed check_overload Is the column overloaded? (Check for fronting peaks) start->check_overload reduce_concentration Reduce sample concentration or injection volume check_overload->reduce_concentration Yes optimize_mobile_phase Optimize Mobile Phase (Isocratic %B or Gradient Slope) check_overload->optimize_mobile_phase No reduce_concentration->optimize_mobile_phase adjust_ph Adjust Mobile Phase pH (e.g., 2.5, 4.5, 6.5) optimize_mobile_phase->adjust_ph No Improvement success Resolution Achieved optimize_mobile_phase->success Improved change_organic Change Organic Modifier (Acetonitrile vs. Methanol) adjust_ph->change_organic No Improvement adjust_ph->success Improved change_column Change Stationary Phase (e.g., Phenyl-Hexyl, Biphenyl, or HILIC) change_organic->change_column No Improvement change_organic->success Improved change_column->success Improved

Caption: Troubleshooting workflow for poor peak resolution.

Guide 2: Eliminating Peak Tailing

This guide outlines a process for diagnosing and resolving peak tailing issues common with basic analytes like dichlorinated aminophenols.

Peak_Tailing_Troubleshooting start Peak Tailing Observed check_ph Is Mobile Phase pH < 4? start->check_ph lower_ph Lower Mobile Phase pH (e.g., to 2.5-3.5) check_ph->lower_ph No check_column Is an end-capped column being used? check_ph->check_column Yes success Symmetrical Peaks Achieved check_ph->success Improved lower_ph->check_column lower_ph->success Improved use_endcapped Switch to a high-purity, end-capped column check_column->use_endcapped No add_modifier Add Mobile Phase Modifier (e.g., 0.1% Triethylamine) check_column->add_modifier Yes use_endcapped->add_modifier use_endcapped->success Improved check_extracolumn Check for extra-column effects (tubing length, connections) add_modifier->check_extracolumn No Improvement add_modifier->success Improved check_extracolumn->success Improved

Caption: Troubleshooting workflow for eliminating peak tailing.

Data Presentation

Table 1: Mobile Phase pH Effect on Analyte Retention

This table illustrates the general effect of mobile phase pH on the retention factor (k') of acidic, basic, and neutral compounds in reversed-phase HPLC. Dichlorinated aminophenols, being basic, will exhibit longer retention at higher pH values.

Analyte TypeMobile Phase pH < pKaMobile Phase pH > pKa
Acidic High k' (less ionized)Low k' (ionized)
Basic Low k' (ionized)High k' (less ionized)
Neutral k' largely unaffectedk' largely unaffected

Table 2: Common Mobile Phase Additives and Their Functions

Mobile phase additives can be used to improve peak shape and selectivity.[9][10][11]

AdditiveTypical ConcentrationPrimary Function
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Ion pairing agent, suppresses silanol activity.
Formic Acid 0.1%pH control, good for MS compatibility.
Triethylamine (TEA) 0.1 - 0.5%Competing base, masks active silanol sites.
Ammonium Acetate/Formate 10 - 20 mMpH buffering, good for MS compatibility.

Experimental Protocols

Protocol 1: Suggested Starting Method for Reversed-Phase HPLC Separation of Dichlorinated Aminophenol Isomers

This protocol is a recommended starting point based on methods for structurally similar compounds like aminophenols and chlorophenols.[12] Further optimization will likely be necessary.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. A column with high end-capping is recommended.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 50% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 240 nm and 285 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).

Protocol 2: Column Flushing and Re-equilibration

Proper column hygiene is crucial for reproducible results.

  • Post-Analysis Flush: After analysis, flush the column with 10-15 column volumes of a mobile phase with a high organic content (e.g., 80% acetonitrile in water) to remove strongly retained compounds.

  • Buffer Removal: If a buffered mobile phase was used, flush the column with 10-15 column volumes of buffer-free mobile phase (e.g., water/acetonitrile mixture) to prevent salt precipitation.

  • Storage: For short-term storage, store the column in the high organic mobile phase. For long-term storage, consult the manufacturer's recommendations.

  • Re-equilibration: Before the next analysis, equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes, or until a stable baseline is achieved.

References

Technical Support Center: Catalyst Recycling and Waste Minimization in 2-Amino-4,6-dichlorophenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-4,6-dichlorophenol, with a focus on sustainable practices such as catalyst recycling and waste minimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound that allows for effective catalyst recycling?

A1: The most prevalent and well-documented method is the catalytic hydrogenation of 2,4-dichloro-6-nitrophenol. This process typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), which can be readily recovered and reused.[1][2]

Q2: What are the primary waste streams in the synthesis of this compound and how can they be minimized?

A2: The main waste streams include the spent catalyst, solvent residues, and aqueous waste from washing and extraction steps. Waste can be minimized by:

  • Catalyst Recycling: Recovering and reusing the catalyst for multiple reaction cycles.

  • Solvent Recycling: Using solvents that can be easily recovered and purified for reuse. Toluene and methanol are examples of solvents where filtrate can be repeatedly used, reducing acidic water waste.[3]

  • Process Optimization: Fine-tuning reaction conditions to maximize yield and minimize byproduct formation, thus reducing the downstream purification burden and associated waste.

Q3: How many times can a Palladium on Carbon (Pd/C) catalyst typically be recycled for this type of reaction?

A3: The reusability of a Pd/C catalyst depends on the specific reaction conditions and the presence of impurities. However, literature suggests that for hydrogenation of nitroarenes, Pd/C catalysts can often be reused for at least 4 to 10 cycles without a significant loss of activity.[4][5] In some optimized systems, even more cycles are achievable.

Q4: What are the key safety precautions to consider when handling and recycling palladium on carbon (Pd/C)?

A4: Palladium on carbon, particularly when dry, can be pyrophoric and may ignite in the presence of flammable solvents like methanol. Key safety precautions include:

  • Always handle the catalyst in an inert atmosphere (e.g., nitrogen or argon).

  • Do not allow the catalyst to dry completely on the filter paper.

  • Quench the reaction and filter the catalyst carefully.

  • Store the recovered catalyst wet with water or a suitable solvent in a properly labeled container.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion of 2,4-dichloro-6-nitrophenol 1. Catalyst Deactivation: The catalyst may be poisoned by impurities such as sulfur, halides, or heavy metals.[6]1. Catalyst Washing: Wash the catalyst with a suitable solvent to remove adsorbed impurities. For deactivation by oxidation, reduction by refluxing in formic acid may be effective.[7] 2. Use Fresh Catalyst: If poisoning is severe, using a fresh batch of catalyst is recommended.
2. Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently.2. Increase Hydrogen Pressure: Ensure the reaction vessel is properly sealed and increase the hydrogen pressure to the recommended level for the specific protocol.
3. Poor Mass Transfer: Inadequate stirring can lead to poor contact between the reactants, catalyst, and hydrogen.3. Improve Agitation: Increase the stirring speed to ensure the catalyst is well-suspended in the reaction mixture.
Formation of Dehalogenated Byproducts Over-hydrogenation: The catalyst may be too active or the reaction time too long, leading to the removal of chlorine atoms.Use a Selectivity-Promoting Additive: The addition of a catalyst poison in a controlled amount, such as diphenylsulfide, can help to moderate the catalyst's activity and improve chemoselectivity.[8] Optimize Reaction Time: Monitor the reaction progress closely and stop it once the starting material is consumed.
Catalyst Difficult to Filter Fine Catalyst Particles: The catalyst may have broken down into finer particles, making filtration slow and difficult.Use a Filter Aid: Employ a filter aid like Celite to improve the filtration rate and prevent clogging of the filter medium.
Decreased Catalyst Activity After Recycling 1. Incomplete Removal of Impurities: Residual impurities from the previous reaction may remain on the catalyst surface.1. Thorough Washing: Implement a more rigorous washing protocol for the recovered catalyst between cycles.
2. Sintering of Metal Nanoparticles: High reaction temperatures can cause the metal nanoparticles on the support to agglomerate, reducing the active surface area.2. Control Reaction Temperature: Operate at the lowest effective temperature to minimize sintering.
3. Leaching of the Metal: Some of the active metal may have leached from the support into the reaction mixture.3. Choose a More Stable Catalyst: Consider using a catalyst with a stronger metal-support interaction to minimize leaching.

Quantitative Data on Catalyst Recycling

The following tables summarize the recycling efficiency of common catalysts used in the hydrogenation of nitroaromatic compounds, which is the key step in this compound synthesis.

Table 1: Recycling Efficiency of Palladium-based Catalysts

CatalystSubstrateNumber of CyclesConversion/Yield after Final CycleReference
Pd/CStyrene10~80% Conversion[4]
Pd/MnFe₂O₄Nitrobenzene4>95% Conversion[9]
PDA/PdStyrene>100No significant loss in yield[4]

Table 2: Recycling Efficiency of Platinum-based Catalysts

CatalystSubstrateNumber of CyclesConversion/Efficiency after Final CycleReference
Pt/SnO₂4-Nitrophenol1081.4% Efficiency[9]
Pt/SWCNTs4-Nitrophenol7~83% Conversion[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol outlines the general procedure for the synthesis of this compound using a recyclable palladium on carbon (Pd/C) catalyst.

Materials:

  • 2,4-dichloro-6-nitrophenol

  • Methanol (or other suitable solvent)

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Procedure:

  • Reaction Setup: In a suitable hydrogenation reactor, add 2,4-dichloro-6-nitrophenol and methanol.

  • Inerting: Purge the reactor with an inert gas (nitrogen or argon) to remove air.

  • Catalyst Addition: Under the inert atmosphere, carefully add 10% Pd/C to the reaction mixture.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi). Stir the mixture vigorously at room temperature or a slightly elevated temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Catalyst Recovery: a. Depressurize the reactor and purge with an inert gas. b. Filter the reaction mixture through a pad of Celite to separate the Pd/C catalyst. c. Wash the catalyst on the filter pad with a small amount of fresh solvent. d. Carefully transfer the wet catalyst to a designated storage container for recycling. Do not allow the catalyst to dry.

  • Product Isolation: a. Concentrate the filtrate under reduced pressure to remove the solvent. b. The crude this compound can be purified by recrystallization from a suitable solvent system.

Protocol 2: Catalyst Recycling and Waste Minimization

This protocol describes the steps for recycling the recovered catalyst and minimizing solvent waste.

Catalyst Recycling:

  • The recovered wet Pd/C catalyst from Protocol 1 can be directly reused in the next batch of the hydrogenation reaction.

  • If catalyst deactivation is observed, a regeneration step may be necessary. This can involve washing the catalyst with dilute acid or base, followed by thorough washing with deionized water and the reaction solvent.

Solvent Recycling:

  • The solvent collected from the product isolation step (filtrate concentration) can be purified by distillation.

  • The purity of the recovered solvent should be checked (e.g., by GC) before reuse in subsequent reactions. This helps to prevent the accumulation of impurities that could poison the catalyst.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_separation Separation & Purification cluster_recycling Recycling Loop A 2,4-dichloro-6-nitrophenol + Solvent B Hydrogenation Reactor (H₂, Pd/C) A->B C Reaction Mixture B->C D Filtration C->D E Product Solution D->E Filtrate H Spent Catalyst (Wet Pd/C) D->H Solid F Product Isolation (Evaporation & Recrystallization) E->F G Pure this compound F->G I Solvent Recovery (Distillation) F->I Solvent Vapor K Recycled Catalyst H->K Washing/ Reactivation J Recycled Solvent I->J J->A K->B

Caption: Workflow for this compound synthesis with catalyst and solvent recycling.

Troubleshooting_Logic Start Low Conversion? Poisoning Catalyst Poisoning? Start->Poisoning Yes Success Problem Solved Start->Success No Pressure Low H₂ Pressure? Poisoning->Pressure No Wash Wash Catalyst Poisoning->Wash Yes Stirring Poor Stirring? Pressure->Stirring No IncreaseP Increase H₂ Pressure Pressure->IncreaseP Yes IncreaseS Increase Stirring Rate Stirring->IncreaseS Yes Stirring->Success No Fresh Use Fresh Catalyst Wash->Fresh Still Low Wash->Success Fresh->Success IncreaseP->Success IncreaseS->Success

Caption: Troubleshooting logic for low conversion in catalytic hydrogenation.

References

Technical Support Center: Managing Exothermic Reactions in Aminophenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) for safely managing exothermic reactions during the synthesis of aminophenols. The primary focus is on the reduction of nitrophenols, a common and highly exothermic route to producing aminophenols.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the strong exotherm during aminophenol synthesis?

A1: The primary exothermic event in many common aminophenol syntheses is the reduction of a nitro group (-NO₂) to an amino group (-NH₂).[1] This transformation, particularly in the catalytic hydrogenation of nitrophenols, is thermodynamically favorable and releases a significant amount of heat.[2] The overall energy change (ΔH) is negative, indicating that the energy of the products is lower than that of the reactants, with the excess energy released as heat.[3]

Q2: What are the most critical parameters to monitor and control?

A2: The three most critical parameters to control are:

  • Reaction Temperature: The temperature must be kept within a specific, narrow range. For instance, in some hydrogenations, the temperature is ideally maintained between 20°C and 50°C.[4] Uncontrolled temperature increases can lead to thermal runaway.[5]

  • Rate of Reagent Addition: The reducing agent (e.g., hydrogen gas) or the substrate must be added slowly and at a controlled rate. This ensures that the heat generated can be effectively removed by the cooling system, preventing accumulation.[6][7]

  • Stirring Efficiency: Vigorous and efficient stirring is essential for maintaining a homogenous mixture. This prevents the formation of localized "hot spots" where the reaction can accelerate uncontrollably, and ensures efficient heat transfer to the cooling surfaces of the reactor.[6]

Q3: What are the potential consequences of poor temperature control?

A3: Poor temperature control can lead to several severe negative outcomes, including:

  • Thermal Runaway: A rapid, uncontrolled increase in temperature and pressure. This occurs when the heat generated by the reaction exceeds the heat removal capacity of the system.[8]

  • Reduced Yield and Purity: Higher temperatures can promote the formation of side products and impurities, such as color lakes or further reduction products, which lowers the overall yield and complicates purification.[9][10]

  • Safety Hazards: In a worst-case scenario, thermal runaway can lead to a breach of the reactor, explosion, and the release of hazardous materials.[5][11]

Q4: What are the key safety precautions when handling aminophenols and their precursors?

A4: Aminophenols and their precursors like nitrophenols can be hazardous.[1][12] Strict safety protocols are mandatory:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side protection, and protective clothing.[13][14]

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhaling dust or vapors.[12][13]

  • Emergency Preparedness: Have an emergency plan in place. This includes knowing the location of emergency showers and eyewash stations and having a quench solution (e.g., a large volume of a cold, inert solvent) readily available to stop the reaction in an emergency.[6][12]

  • Storage: Store aminophenols in a cool, dry place away from light and oxidizing agents, as they can be unstable and oxidize, leading to discoloration.[1][15]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Rapid, Unexpected Temperature Rise (>5-10°C above setpoint) 1. Reagent addition rate is too high.2. Cooling system is inefficient or has failed.3. Inadequate stirring causing localized heating.4. Incorrect initial charge or reactant concentration.1. Immediately stop the addition of the reagent. [6]2. Enhance cooling: Lower the cooling bath temperature or increase coolant flow.3. Ensure the stirrer is functioning correctly and increase the stirring speed if safe to do so.[6]4. If the temperature continues to rise, execute an emergency quench procedure.[6]
Low Product Yield 1. Reaction temperature was too high or too low.2. Incomplete reaction due to insufficient reaction time or catalyst deactivation.3. Product degradation due to oxidation (especially for 2- and 4-aminophenol).[1]4. Loss of product during workup and purification.[16]1. Optimize the reaction temperature based on literature or prior experiments.2. Monitor reaction completion using a suitable analytical technique (e.g., TLC, LC-MS).[17] Consider adding fresh catalyst if deactivation is suspected.3. Conduct the workup under an inert atmosphere (e.g., nitrogen or argon) and consider using antioxidants.[1]4. Optimize the purification method (e.g., recrystallization solvent, pH for extraction).[10]
Product Discoloration (Yellow, Brown, or Pink) 1. Oxidation of the aminophenol product by air.[1][10]2. Presence of colored impurities from side reactions.3. Contamination from the starting materials or reaction vessel.1. Store the final product under an inert atmosphere and away from light.[1]2. Purify the product using recrystallization, potentially with the addition of activated charcoal or a reducing agent like sodium dithionite to remove colored impurities.[10]3. Ensure all reagents are of high purity and glassware is thoroughly cleaned.
Reaction Fails to Initiate or is Sluggish 1. Catalyst is inactive or poisoned.2. Reaction temperature is too low.3. Insufficient mixing of reactants.1. Use fresh, high-quality catalyst. Ensure no catalyst poisons are present in the reagents or solvent.2. Gradually and carefully increase the temperature to the recommended initiation temperature.3. Increase the stirring rate to ensure proper contact between reactants and the catalyst.

Data Presentation

Table 1: Influence of Temperature on Reaction Parameters for Nitrophenol Reduction

ParameterLow Temperature (e.g., <20°C)Optimal Temperature (e.g., 25-45°C)High Temperature (e.g., >60°C)
Reaction Rate Slow, may be incompleteControlled and efficientVery fast, difficult to control[2]
Heat Generation Low and manageableModerate, manageable with standard coolingHigh, risk of thermal runaway[5]
Selectivity/Purity Potentially high if reaction proceedsGenerally highOften lower due to side reactions
Safety Risk LowModerate, requires careful monitoringHigh to Very High

Table 2: Typical Hydrogenation Conditions for p-Nitrophenol to p-Aminophenol

ParameterValue/ConditionReference
Catalyst Platinum or Palladium on Carbon (Pd/C)[4]
Initial Temperature ~23°C[4]
Maximum Temperature < 40°C (controlled exotherm)[4]
Hydrogen Pressure 50 - 60 psi[4]
Reaction Time < 1 hour for >90% conversion[4]
Solvent Aprotic organic solvent (e.g., Toluene)[4]

Mandatory Visualizations

Logical Troubleshooting Flow for Temperature Spikes

ExothermTroubleshooting start Unexpected Temperature Rise (>5°C above setpoint) stop_addition 1. Immediately Stop Reagent Addition start->stop_addition enhance_cooling 2. Enhance Cooling System stop_addition->enhance_cooling check_stirring 3. Verify Stirring is Vigorous enhance_cooling->check_stirring decision Is Temperature Decreasing? check_stirring->decision resume Resume Addition at 50% of Original Rate & Monitor Closely decision->resume  Yes   quench Execute Emergency Quench Procedure decision->quench  No  

Caption: Troubleshooting workflow for an unexpected temperature increase.

Experimental Workflow for Controlled Reagent Addition

ControlledAdditionWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_completion Completion Phase setup 1. Assemble Reactor with Cooling, Stirring, & Temp Probe cool 2. Cool Reactor to Initial Setpoint (e.g., 0-5°C) setup->cool start_addition 3. Begin Slow, Controlled Addition of Reagent cool->start_addition monitor 4. Continuously Monitor Temperature start_addition->monitor decision Temperature within Safe Limits (e.g., ΔT < 2°C)? monitor->decision adjust Decrease Addition Rate and/or Increase Cooling decision->adjust No continue_add Continue Addition decision->continue_add Yes adjust->monitor continue_add->monitor complete 5. Addition Complete continue_add->complete When Finished stir 6. Stir at Set Temperature for Required Time complete->stir workup 7. Proceed to Workup stir->workup

Caption: A safe experimental workflow for managing exothermic reactions.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4-Nitrophenol to 4-Aminophenol (Lab Scale)

This protocol describes a general procedure for the catalytic reduction of 4-nitrophenol. Warning: This reaction is highly exothermic and involves flammable hydrogen gas. A thorough safety review and risk assessment must be conducted before proceeding.

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a gas inlet/outlet.

  • Parr hydrogenator or a balloon filled with hydrogen gas (for atmospheric pressure).

  • Cooling bath (ice-water or other circulating chiller).

  • 4-Nitrophenol.

  • 10% Palladium on Carbon (Pd/C) catalyst (use as a 50% wet paste for safety).

  • Solvent (e.g., Ethanol or Ethyl Acetate).

Procedure:

  • Reactor Setup: In a three-necked flask, add 4-nitrophenol and the solvent (e.g., ethanol).

  • Inerting: Purge the flask with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, carefully add the wet 10% Pd/C catalyst.

  • Cooling: Place the flask in the cooling bath and begin vigorous stirring. Cool the mixture to the desired starting temperature (e.g., 10-15°C).

  • Hydrogenation: Evacuate the inert gas and carefully introduce hydrogen gas to the flask, either from a balloon or by pressurizing the reaction vessel.

  • Temperature Control: The reaction will begin to exotherm. Monitor the temperature closely. The rate of hydrogen addition and the efficiency of the cooling bath should be adjusted to maintain the internal temperature below the desired maximum (e.g., 40°C).[4] If the temperature rises too quickly, stop the hydrogen supply immediately.

  • Monitoring: The reaction progress can be monitored by the uptake of hydrogen and/or by taking small, quenched samples for analysis by TLC or LC-MS.

  • Completion and Workup: Once the reaction is complete (hydrogen uptake ceases or starting material is consumed), stop the hydrogen flow and carefully purge the system again with an inert gas to remove all residual hydrogen.

  • Catalyst Removal: The Pd/C catalyst must be filtered off carefully. Caution: The catalyst on the filter paper can be pyrophoric and may ignite upon contact with air, especially when dry. Keep the filter cake wet with solvent or water during and after filtration.

  • Isolation: The solvent can be removed from the filtrate under reduced pressure to yield the crude 4-aminophenol, which can then be purified by recrystallization.

References

Overcoming issues with air and light sensitivity of 2-Amino-4,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4,6-dichlorophenol. This guide addresses common issues related to the compound's air and light sensitivity.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has changed color from off-white/light brown to a darker brown/purple. What happened?

A1: this compound is susceptible to oxidation when exposed to air and light.[1][2] The color change is likely due to the formation of colored oxidation products, such as quinoneimines.[3] This process can be accelerated by elevated temperatures and exposure to UV light.

Q2: Can I still use the discolored this compound in my experiments?

A2: The suitability of discolored this compound depends on the nature of your experiment. For applications requiring high purity, it is not recommended to use the discolored product as the impurities may interfere with your reaction. For less sensitive applications, it might be possible to use it, but it is advisable to purify the material first. For applications like the synthesis of some dyes, the colored impurities might not be detrimental.[3]

Q3: How should I properly store this compound to prevent degradation?

A3: To minimize degradation, this compound should be stored in a tightly sealed, amber glass container to protect it from light. The container should be stored in a refrigerator.[4] For long-term storage, it is recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Q4: Are there any chemical stabilizers I can add to solutions of this compound to improve its stability?

A4: Yes, for aqueous solutions, the addition of an antioxidant like ascorbic acid (0.5 g per liter of sample) can help stabilize chlorinated phenols.[5] For organic solutions, minimizing exposure to air and light is the primary method of stabilization. It is best to prepare solutions fresh before use.

Q5: What are the expected degradation products of this compound?

A5: The primary degradation pathway involves the oxidation of the aminophenol to a quinoneimine intermediate. This highly reactive species can then polymerize or react with other molecules in the solution, leading to a complex mixture of colored byproducts.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Solid reagent has darkened significantly. Prolonged exposure to air and/or light.Purify the compound by recrystallization before use. See the experimental protocol below.
Solutions of the compound rapidly turn brown or purple. Oxidation of the aminophenol in the presence of oxygen.Prepare solutions fresh immediately before use. Use de-gassed solvents and handle the solution under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Inconsistent experimental results. Use of degraded starting material.Assess the purity of your this compound using HPLC before use. Refer to the provided HPLC protocol.
Formation of insoluble particulates in solution. Polymerization of oxidation products.Filter the solution before use, but be aware that the soluble portion may still contain impurities. For best results, use freshly purified starting material.

Data Presentation

Table 1: Illustrative Stability of this compound Under Various Conditions

ConditionPurity after 1 weekPurity after 4 weeksVisual Observation
Solid, stored in the dark at 4°C under Nitrogen >99%>98%No significant color change.
Solid, stored in the dark at room temperature, exposed to air ~95%~85%Gradual darkening to a light brown color.
Solid, exposed to ambient light and air at room temperature ~90%<70%Rapid darkening to a dark brown/purple color.
Solution in Methanol (1 mg/mL), stored in the dark at 4°C ~98%~90%Solution remains colorless to very pale yellow.
Solution in Methanol (1 mg/mL), exposed to ambient light and air at room temperature <80%<50%Solution rapidly turns dark brown.

Note: The data in this table are illustrative and based on the general understanding of aminophenol stability. Actual degradation rates may vary.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is adapted from a protocol for a structurally similar compound, 4-Amino-2,6-dichlorophenol.[6][7]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v) with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution. Further dilute as necessary.

  • Injection Volume: 10 µL.

  • Analysis: The retention time and peak area of the main component and any impurity peaks are recorded. Purity is calculated based on the relative peak areas.

Protocol 2: Recrystallization for Purification of Discolored this compound

This is a general procedure that may require optimization.

  • Solvent Selection: A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system, such as ethanol/water or toluene, may be effective.

  • Procedure:

    • Dissolve the discolored this compound in a minimal amount of the hot solvent.

    • If the solution is still colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period.

    • Hot filter the solution to remove the activated charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to promote the formation of crystals.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the purified crystals under vacuum.

  • Verification: Assess the purity of the recrystallized product using the HPLC method described above.

Mandatory Visualizations

cluster_degradation Degradation Pathway This compound This compound Quinoneimine Intermediate Quinoneimine Intermediate This compound->Quinoneimine Intermediate Oxidation (Air/Light) Polymerization/Byproducts Polymerization/Byproducts Quinoneimine Intermediate->Polymerization/Byproducts Further Reactions

Caption: Oxidative degradation of this compound.

cluster_workflow HPLC Purity Analysis Workflow A Prepare Mobile Phase and Equilibrate HPLC System B Accurately Weigh and Dissolve Sample A->B C Inject Sample onto HPLC Column B->C D Acquire Chromatogram at 280 nm C->D E Integrate Peaks and Calculate Purity D->E

Caption: Workflow for HPLC purity analysis.

cluster_troubleshooting Troubleshooting Discoloration start Is your this compound discolored? recrystallize Purify by recrystallization. start->recrystallize Yes use Proceed with experiment. start->use No hplc Check purity by HPLC. recrystallize->hplc purity_check Is purity acceptable for your application? hplc->purity_check store Store properly and consider using fresh stock. purity_check->use Yes purity_check->store No

Caption: Decision tree for handling discolored reagent.

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 2-Amino-4,6-dichlorophenol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate structural elucidation of active pharmaceutical ingredients and their intermediates is a cornerstone of drug development and chemical research. Isomeric ambiguity can lead to significant differences in biological activity, toxicity, and manufacturing processes. This guide provides an objective comparison of 2-Amino-4,6-dichlorophenol and its key isomers, offering supporting experimental data and methodologies to aid in their unambiguous identification.

Introduction to this compound and Its Isomers

This compound (CAS No. 527-62-8) is a substituted aromatic compound with potential applications as an intermediate in the synthesis of dyes and pharmaceuticals. The specific arrangement of the amino, hydroxyl, and chloro substituents on the benzene ring is critical to its chemical properties and reactivity. Structural isomers, which share the same molecular formula (C₆H₅Cl₂NO) but differ in the connectivity of their atoms, can exhibit distinct physical, chemical, and biological properties. Therefore, robust analytical methods are required to differentiate and confirm the structure of the desired isomer.

The primary isomers of concern include:

  • This compound: The target compound.

  • 4-Amino-2,6-dichlorophenol: A common and well-characterized isomer.

  • 3-Amino-2,4-dichlorophenol: Another potential positional isomer.

  • 4-Amino-3,5-dichlorophenol: A further positional isomer.

This guide will focus on the comparative data and analytical techniques used to distinguish between these structures.

Comparative Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound and its isomers. A notable distinction is the availability of a single-crystal X-ray diffraction structure for 4-Amino-2,6-dichlorophenol, which provides definitive structural confirmation, a benchmark that is currently unavailable for the other isomers.

PropertyThis compound4-Amino-2,6-dichlorophenol3-Amino-2,4-dichlorophenol4-Amino-3,5-dichlorophenol
CAS Number 527-62-85930-28-961693-42-326271-75-0
Molecular Weight 178.02 g/mol 178.02 g/mol 178.01 g/mol 178.01 g/mol
Melting Point 95-96 °CNot availableNot availableNot available
Solubility Freely soluble in benzene, less soluble in carbon disulfide and petroleum ether.Not availableNot availableNot available
¹H NMR Data not extensively available in peer-reviewed literature.Data available.Data available.Data not extensively available.
¹³C NMR Data not extensively available in peer-reviewed literature.Data available.Data available.Data not extensively available.
Mass Spectrometry Data consistent with expected structure.Data available.Data available.Data available.
X-ray Crystal Structure Not available.Available.Not available.Not available.

Experimental Protocols for Structural Elucidation

The definitive confirmation of the structure of this compound and its differentiation from its isomers relies on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the aromatic and amine/hydroxyl proton regions (typically 0-12 ppm), and a relaxation delay of at least 5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A proton-decoupled experiment is standard. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Analysis: Analyze the chemical shifts, coupling constants (J-values), and integration of the signals in the ¹H NMR spectrum to determine the substitution pattern on the aromatic ring. The number of unique signals in the ¹³C NMR spectrum will correspond to the number of chemically non-equivalent carbon atoms, providing further evidence for the isomeric structure.

Mass Spectrometry (MS)

Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed. For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is preferred.

  • Mass Analysis: Acquire the mass spectrum. High-resolution mass spectrometry (HRMS) is recommended to determine the accurate mass and elemental composition of the molecular ion.

  • Fragmentation Analysis: In tandem mass spectrometry (MS/MS) experiments, the molecular ion is fragmented, and the resulting fragmentation pattern is analyzed. Isomers will often exhibit distinct fragmentation patterns, which can be used for structural differentiation.

X-ray Crystallography

Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will provide the precise three-dimensional arrangement of atoms in the molecule, offering unambiguous structural confirmation. As of this guide's publication, a crystal structure for 4-Amino-2,6-dichlorophenol has been reported, while one for this compound has not.

High-Performance Liquid Chromatography (HPLC)

Protocol for Isomer Separation:

A reported HPLC method for the separation of aminophenol isomers can be adapted for this specific set of dichlorinated isomers.

  • Chromatographic System: An HPLC system equipped with a UV detector is required.

  • Column: A mixed-mode stationary phase, such as one containing both SCX (Strong Cation Exchange) and C18 moieties, can be effective.

  • Mobile Phase: A buffered mobile phase is crucial for consistent retention and peak shape. A starting point could be an aqueous phosphate buffer (e.g., 20 mM, pH 4.85) mixed with an organic modifier like methanol in an isocratic or gradient elution. An example mobile phase composition is 85:

A Comparative Analysis of 2-Amino-4,6-dichlorophenol and 4-Amino-2,6-dichlorophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical research, the isomeric aminodichlorophenols serve as critical intermediates in the synthesis of a diverse array of bioactive molecules. This guide provides a detailed comparative analysis of two key isomers: 2-Amino-4,6-dichlorophenol and 4-Amino-2,6-dichlorophenol. Understanding their distinct chemical properties, synthetic routes, and biological activities is paramount for researchers in drug discovery and development.

Physicochemical and Structural Properties

While both isomers share the same molecular formula and weight, the positions of the amino and hydroxyl groups on the dichlorinated benzene ring lead to differences in their physical and chemical characteristics. These seemingly minor structural variations can significantly influence their reactivity, solubility, and biological interactions.

PropertyThis compound4-Amino-2,6-dichlorophenol
CAS Number 527-62-8[1]5930-28-9[2]
Molecular Formula C₆H₅Cl₂NO[1]C₆H₅Cl₂NO[2]
Molecular Weight 178.01 g/mol [1]178.01 g/mol [2]
Appearance Off-white or light brown crystals[3]Beige or slightly brown to pale reddish powder
Melting Point 94 to 95 °C167-170 °C
Predicted pKa 7.85 ± 0.237.29 ± 0.23[4]
Solubility Soluble in water and organic solventsSparingly soluble in water, soluble in Methanol[4][5]

Synthesis and Reactivity

The synthesis of these isomers typically involves the reduction of their corresponding nitrophenol precursors. The choice of starting material and reaction conditions dictates the final product.

This compound is primarily synthesized through the selective reduction of 2,4-dichloro-6-nitrophenol.[6] This process can be achieved via catalytic hydrogenation or by using chemical reducing agents.

4-Amino-2,6-dichlorophenol is commonly prepared by the nitration of 2,6-dichlorophenol, followed by the reduction of the resulting 2,6-dichloro-4-nitrophenol.[6]

The reactivity of both compounds is characterized by the presence of the amino and hydroxyl functional groups, making them versatile building blocks in organic synthesis.

Applications in Synthesis

The distinct substitution patterns of these isomers make them valuable intermediates for different classes of compounds.

This compound is a crucial intermediate in the production of the anthelmintic drug Oxyclozanide , which is used to treat liver fluke infections in livestock.[7] The presence of two chlorine atoms on the phenol ring allows for further chemical modifications to form the final active pharmaceutical ingredient.[7] It is also utilized in the synthesis of various other pharmaceutical compounds and as an intermediate for azo dyes.[6]

4-Amino-2,6-dichlorophenol serves as a key precursor in the synthesis of agrochemicals, notably the insecticide Hexaflumuron . It is also employed in the manufacturing of specialty dyes and pigments.[8] Furthermore, its antibacterial properties have led to its use as a preservative in some formulations.[4]

Biological Activity and Toxicity

The biological effects of these compounds, particularly their toxicity, are of significant interest to researchers. While comprehensive comparative toxicological data is limited, available information points to distinct profiles.

AspectThis compound4-Amino-2,6-dichlorophenol
Primary Biological Role Intermediate for pharmaceuticals (e.g., Oxyclozanide)[7]Intermediate for agrochemicals (e.g., Hexaflumuron), antibacterial agent[4][8]
Known Toxicities GHS classification indicates it is toxic if swallowed.[9] It is a potent nephrotoxicant and hepatotoxicant, with the kidney being more susceptible.[3]Known to be a potent acute nephrotoxicant, inducing renal corticomedullary necrosis.[3]
Mechanism of Toxicity The oxidation of aminophenols can generate reactive oxygen species (ROS) and an arylating metabolite. In this case, the formation of 2-amino-4,6-dichloro-1,4-benzoquinoneimine is the expected reactive intermediate.[6]The nephrotoxicity is believed to be mediated by the formation of a reactive benzoquinoneimine metabolite through a co-oxidation-mediated mechanism. This metabolite can cause cellular damage through alkylation.[3]

Experimental Protocols

Detailed experimental protocols for the synthesis of these compounds can vary between laboratories and for specific applications. Below are generalized procedures based on common synthetic routes.

Synthesis of this compound via Reduction of 2,4-dichloro-6-nitrophenol

A common method for the synthesis of this compound is the reduction of 2,4-dichloro-6-nitrophenol. One documented procedure involves catalytic hydrogenation.

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Product Isolation 2,4-dichloro-6-nitrophenol 2,4-dichloro-6-nitrophenol Reaction_Vessel Reaction_Vessel 2,4-dichloro-6-nitrophenol->Reaction_Vessel Solvent (e.g., Ethanol/Water) Solvent (e.g., Ethanol/Water) Solvent (e.g., Ethanol/Water)->Reaction_Vessel Reducing_Agent (e.g., Sodium Bisulfite) Reducing_Agent (e.g., Sodium Bisulfite) Reducing_Agent (e.g., Sodium Bisulfite)->Reaction_Vessel Stirring_Heating Stirring at 65 °C for 4 hours Reaction_Vessel->Stirring_Heating Reaction Conditions Concentration Concentrate under vacuum Stirring_Heating->Concentration After Reaction Completion Dilution Dilute with saturated aqueous NaHCO3 Concentration->Dilution Extraction Extract with Ethyl Acetate Dilution->Extraction Washing Wash organic layer with brine Extraction->Washing Drying Dry with anhydrous Magnesium Sulfate Washing->Drying Final_Product This compound Drying->Final_Product After solvent removal

Generalized workflow for the synthesis of this compound.

A general procedure involves suspending 2,4-dichloro-6-nitrophenol in a mixture of ethanol and water, followed by the addition of a reducing agent like sodium bisulfite. The reaction mixture is then heated and stirred. After the reaction is complete, the product is isolated through a series of work-up steps including concentration, dilution, extraction, washing, and drying.

Synthesis of 4-Amino-2,6-dichlorophenol from 2,6-dichlorophenol

The synthesis of 4-Amino-2,6-dichlorophenol typically starts with the nitration of 2,6-dichlorophenol.

Experimental Workflow:

cluster_0 Nitration cluster_1 Reduction cluster_2 Product Isolation 2,6-dichlorophenol 2,6-dichlorophenol Nitration_Vessel Nitration_Vessel 2,6-dichlorophenol->Nitration_Vessel Nitrating_Agent (e.g., Nitric Acid) Nitrating_Agent (e.g., Nitric Acid) Nitrating_Agent (e.g., Nitric Acid)->Nitration_Vessel 2,6-dichloro-4-nitrophenol 2,6-dichloro-4-nitrophenol Nitration_Vessel->2,6-dichloro-4-nitrophenol Reaction & Work-up Reduction_Vessel Reduction_Vessel 2,6-dichloro-4-nitrophenol->Reduction_Vessel Reducing_Agent (e.g., Hydrazine Hydrate) Reducing_Agent (e.g., Hydrazine Hydrate) Reducing_Agent (e.g., Hydrazine Hydrate)->Reduction_Vessel Final_Product 4-Amino-2,6-dichlorophenol Reduction_Vessel->Final_Product Reaction & Work-up

Generalized workflow for the synthesis of 4-Amino-2,6-dichlorophenol.

This two-step process begins with the nitration of 2,6-dichlorophenol to yield 2,6-dichloro-4-nitrophenol. This intermediate is then subjected to a reduction reaction, for example using hydrazine hydrate, to produce the final 4-Amino-2,6-dichlorophenol.

Proposed Mechanism of Toxicity

The toxicity of both this compound and 4-Amino-2,6-dichlorophenol is likely mediated by the formation of reactive quinoneimine intermediates. This proposed mechanism is based on studies of 4-Amino-2,6-dichlorophenol and other related aminophenol compounds.

Aminodichlorophenol This compound or 4-Amino-2,6-dichlorophenol Oxidation Co-oxidation (e.g., by peroxidases) Aminodichlorophenol->Oxidation Quinoneimine Reactive Benzoquinoneimine Intermediate Oxidation->Quinoneimine ROS_Generation Reactive Oxygen Species (ROS) Generation Oxidation->ROS_Generation Alkylation Covalent Binding (Alkylation) Quinoneimine->Alkylation Cellular_Nucleophiles Cellular Nucleophiles (e.g., proteins, DNA) Alkylation->Cellular_Nucleophiles Cellular_Damage Cellular Dysfunction and Toxicity Alkylation->Cellular_Damage Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Oxidative_Stress->Cellular_Damage

Proposed mechanism of toxicity for aminodichlorophenols.

The initial step involves the co-oxidation of the aminodichlorophenol, likely mediated by enzymes such as peroxidases, to form a highly reactive benzoquinoneimine intermediate. This electrophilic species can then covalently bind to cellular nucleophiles like proteins and DNA, leading to cellular dysfunction and toxicity. Additionally, this process can generate reactive oxygen species (ROS), inducing oxidative stress and further contributing to cellular damage.

References

A Comparative In-Vitro Analysis of Dichlorophenol Metabolite Nephrotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for In-Vitro Nephrotoxicity Screening

Drug-induced nephrotoxicity is a significant hurdle in drug development, contributing to a high rate of compound attrition in preclinical and clinical phases. The kidney's vital role in metabolizing and eliminating xenobiotics exposes it to high concentrations of drugs and their metabolites, making it a primary target for toxicity.[1] Dichlorophenols (DCPs), a class of compounds used in the synthesis of pesticides and other industrial chemicals, and their metabolites are of particular concern due to their potential for environmental exposure and subsequent adverse health effects. Understanding the nephrotoxic potential of these metabolites is crucial for risk assessment and the development of safer alternatives.

This guide provides a comparative in-vitro analysis of the nephrotoxicity of various dichlorophenol metabolites. We will delve into the underlying molecular mechanisms, including oxidative stress, mitochondrial dysfunction, and apoptosis, and provide detailed, field-proven protocols for key assays. This document is intended for researchers, scientists, and drug development professionals engaged in toxicology and drug safety assessment. Our aim is to equip you with the knowledge and practical guidance to conduct robust in-vitro nephrotoxicity studies.

Comparative Nephrotoxicity of Dichlorophenol Metabolites

In-vitro studies using isolated renal cortical cells have been instrumental in elucidating the comparative toxicity of various dichlorophenol metabolites. A key study directly compared the nephrotoxic potential of several aminochlorophenol metabolites, revealing a clear structure-activity relationship. The order of decreasing nephrotoxic potential in isolated rat renal cortical cells was determined to be: 4-amino-2,6-dichlorophenol (4-A2,6DCP) > 4-amino-2-chlorophenol (4-A2CP) > 4-aminophenol (4-AP) > 4-amino-3-chlorophenol (4-A3CP) . This indicates that the number and position of chlorine atoms on the phenol ring significantly influence the degree of cytotoxicity.

MetaboliteRelative In-Vitro NephrotoxicityKey Mechanistic Insights
4-amino-2,6-dichlorophenol (4-A2,6DCP) HighestPotent inducer of LDH release. Toxicity is attenuated by antioxidants, suggesting a role for reactive oxygen species. Bioactivation may be mediated by peroxidases and cyclooxygenases.[2]
4-amino-2-chlorophenol (4-A2CP) HighInduces significant LDH release. Cytotoxicity is reduced by peroxidase inhibitors and antioxidants, indicating involvement of oxidative stress.[2]
4-aminophenol (4-AP) ModerateKnown nephrotoxicant that causes proximal tubular necrosis. Its toxicity is associated with the formation of reactive metabolites and depletion of glutathione.
4-amino-3-chlorophenol (4-A3CP) LowExhibits the lowest nephrotoxic potential among the tested aminochlorophenols in this specific comparative study.

Experimental Workflow for In-Vitro Nephrotoxicity Assessment

A systematic in-vitro approach is essential for reliably assessing the nephrotoxic potential of dichlorophenol metabolites. The following workflow outlines the key stages, from cell culture to endpoint analysis.

experimental_workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis & Interpretation cell_culture Renal Cell Culture (e.g., HK-2 cells) treatment Treatment with Dichlorophenol Metabolites cell_culture->treatment cell_viability Cell Viability Assays (MTT, LDH) treatment->cell_viability oxidative_stress Oxidative Stress (DCFH-DA Assay) treatment->oxidative_stress mitochondrial_dysfunction Mitochondrial Dysfunction (JC-1 Assay) treatment->mitochondrial_dysfunction apoptosis Apoptosis Assays (Caspase-3, Bax/Bcl-2, Cytochrome c) treatment->apoptosis data_quantification Data Quantification (Spectrophotometry, Fluorometry) cell_viability->data_quantification oxidative_stress->data_quantification mitochondrial_dysfunction->data_quantification apoptosis->data_quantification statistical_analysis Statistical Analysis data_quantification->statistical_analysis mechanistic_interpretation Mechanistic Interpretation statistical_analysis->mechanistic_interpretation

Caption: Experimental workflow for in-vitro nephrotoxicity assessment.

Key Mechanistic Pathways in Dichlorophenol-Induced Nephrotoxicity

The nephrotoxicity of dichlorophenol metabolites is underpinned by a cascade of interconnected molecular events. A central mechanism is the induction of oxidative stress , which leads to mitochondrial dysfunction and culminates in apoptosis or programmed cell death.

signaling_pathway DCP Dichlorophenol Metabolites ROS Increased ROS (Oxidative Stress) DCP->ROS Bioactivation Mito_Damage Mitochondrial Dysfunction ROS->Mito_Damage MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Mito_Damage->MMP_Loss Bax_Bcl2 Increased Bax/Bcl-2 Ratio Mito_Damage->Bax_Bcl2 CytC_Release Cytochrome c Release MMP_Loss->CytC_Release Caspase9 Caspase-9 Activation CytC_Release->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bax_Bcl2->CytC_Release

Caption: Proposed signaling pathway for dichlorophenol-induced nephrotoxicity.

Detailed Experimental Protocols

The following are detailed protocols for the key assays used to assess the in-vitro nephrotoxicity of dichlorophenol metabolites. These protocols are designed to be self-validating by including appropriate controls.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Seed renal cells (e.g., HK-2) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.[3][4]

  • Treat the cells with various concentrations of dichlorophenol metabolites and a vehicle control for the desired exposure period (e.g., 24, 48, or 72 hours).[5]

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

  • Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO₂).[7]

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

  • Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH assay is a colorimetric method for quantifying cytotoxicity.

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with dichlorophenol metabolites and include positive (e.g., lysis buffer) and negative (vehicle) controls.

  • After the incubation period, centrifuge the plate at 250 x g for 3 minutes.[8]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[8]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate, cofactor, and diaphorase.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.[8]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[8]

  • Add 50 µL of a stop solution to each well.[8]

  • Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[8]

Assessment of Intracellular Reactive Oxygen Species (ROS): DCFH-DA Assay

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate.

  • After treatment with dichlorophenol metabolites, wash the cells once with a suitable buffer (e.g., PBS).[9]

  • Prepare a 20 µM working solution of DCFH-DA in serum-free medium.[10]

  • Incubate the cells with the DCFH-DA working solution for 30-45 minutes at 37°C, protected from light.[9][10]

  • Wash the cells twice with PBS.[11]

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[9]

Assessment of Mitochondrial Membrane Potential (ΔΨm): JC-1 Assay

JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green (~529 nm) to red (~590 nm). In healthy cells with high mitochondrial membrane potential, JC-1 spontaneously forms J-aggregates with intense red fluorescence. In apoptotic or unhealthy cells with low membrane potential, JC-1 remains in its monomeric form, showing only green fluorescence.

Protocol:

  • Prepare a 200 µM stock solution of JC-1 in DMSO.[12]

  • Suspend treated and control cells in 1 mL of warm medium at approximately 1x10⁶ cells/mL.[12]

  • For a positive control, treat a sample of cells with a mitochondrial membrane potential disruptor like CCCP (50 µM final concentration) for 5-10 minutes.[12]

  • Add 10 µL of the 200 µM JC-1 stock solution to each sample (final concentration 2 µM) and incubate for 15-30 minutes at 37°C in a CO₂ incubator.[12]

  • (Optional) Wash the cells once with 2 mL of warm buffer.[12]

  • Pellet the cells by centrifugation and resuspend in 500 µL of buffer.[12]

  • Analyze the cells immediately by flow cytometry or fluorescence microscopy, measuring both green and red fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial membrane potential.

Assessment of Apoptosis: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric assay where active caspase-3 cleaves a specific substrate (e.g., DEVD-pNA), releasing the chromophore p-nitroaniline (pNA).

Protocol:

  • Induce apoptosis in cells by treating with dichlorophenol metabolites.

  • Lyse the cells using the provided lysis buffer.[13]

  • Centrifuge the lysate at 16,000 to 20,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[13]

  • Transfer the supernatant (cytosolic extract) to a new tube.

  • Add 50 µL of 2X Reaction Buffer/DTT Mix to each reaction.[14]

  • Add 5 µL of the caspase-3 substrate (DEVD-pNA) to each tube.[14]

  • Incubate at 37°C for 1-2 hours.[13]

  • Measure the absorbance at 405 nm using a microplate reader.[14]

Assessment of Apoptosis: Bax/Bcl-2 Ratio by Western Blot

The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of cell susceptibility to apoptosis.[15] An increased Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria.

Protocol:

  • After treatment, lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and calculate the Bax/Bcl-2 ratio after normalizing to the loading control.[16]

Assessment of Apoptosis: Cytochrome c Release Assay

The release of cytochrome c from the mitochondria into the cytosol is a key event in the intrinsic apoptotic pathway.[17] This can be detected by separating the cytosolic and mitochondrial fractions of the cell and performing a Western blot for cytochrome c.

Protocol:

  • Collect approximately 5 x 10⁷ cells by centrifugation.[18]

  • Wash the cells with ice-cold PBS.[18]

  • Resuspend the cell pellet in 1 mL of ice-cold cytosol extraction buffer mix containing DTT and protease inhibitors.[18]

  • Incubate on ice for 15 minutes.[18]

  • Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.

  • Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet the nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the mitochondria.

  • The resulting supernatant is the cytosolic fraction.

  • Analyze the cytosolic fraction for the presence of cytochrome c by Western blotting as described above.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative in-vitro nephrotoxicity assessment of dichlorophenol metabolites. The presented data and protocols underscore the importance of a multi-parametric approach that evaluates not only cell death but also the underlying mechanistic pathways of oxidative stress, mitochondrial dysfunction, and apoptosis. The finding that the degree of chlorination and the position of the chloro-groups on the phenol ring significantly impact nephrotoxicity provides valuable structure-activity relationship insights for the design of safer chemicals.

Future research should focus on the use of more advanced in-vitro models, such as 3D kidney organoids and microfluidic "kidney-on-a-chip" platforms.[19][20] These models offer a more physiologically relevant microenvironment and have the potential to provide more accurate predictions of human nephrotoxicity.[19][20] Integrating these advanced models with high-content imaging and 'omics' technologies will further enhance our understanding of the complex molecular mechanisms of drug-induced kidney injury and pave the way for more predictive and human-relevant safety assessments in drug discovery and development.

References

A Senior Application Scientist's Guide to Validating HPLC-MS Methods for the Quantification of 2-Amino-4,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the robust quantification of 2-Amino-4,6-dichlorophenol. As a critical intermediate in the synthesis of pharmaceuticals like Oxyclozanide, ensuring the purity and accurate concentration of this compound is paramount for drug safety and efficacy.[1] This document moves beyond a simple recitation of steps, delving into the causality behind experimental choices and grounding every protocol in the principles of scientific integrity and regulatory compliance.

The compound this compound, with the molecular formula C₆H₅Cl₂NO, is an off-white to light brown crystalline solid.[1][2][3][4] Its accurate measurement is a frequent challenge in process chemistry and quality control, necessitating highly reliable and validated analytical methods.

The Analytical Imperative: Why HPLC-MS?

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as the gold standard for analyzing organic intermediates like this compound. The chromatographic separation provided by HPLC resolves the analyte from impurities and matrix components, while the mass spectrometer offers unparalleled sensitivity and specificity for detection and quantification. This combination is essential for meeting the stringent purity requirements of regulatory bodies.

This guide will compare two tailored HPLC-MS approaches:

  • Method A: High-Throughput UPLC-Tandem Quadrupole MS (UPLC-MS/MS): Designed for rapid analysis, ideal for in-process control and screening large numbers of samples where speed is the primary driver.

  • Method B: High-Resolution HPLC-Orbitrap MS (HPLC-HRMS): Focused on ultimate sensitivity and specificity, suitable for final product release, stability testing, and trace impurity profiling.

The Foundation of Trust: A Unified Validation Protocol

Method validation provides documented evidence that an analytical procedure is fit for its intended purpose.[5] The following protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines and the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance.[5][6][7][8][9][10] It forms the self-validating system through which we can objectively assess the performance of both Method A and Method B.

HPLC-MS Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Core Validation Parameters (ICH Q2(R2)) cluster_2 Phase 3: Final Assessment Dev Develop HPLC & MS Parameters (Column, Mobile Phase, Ionization) Specificity Specificity & Selectivity (Interference Check) Dev->Specificity Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise or SD of Intercept) Precision->LOD_LOQ Robustness Robustness (Deliberate Parameter Variation) LOD_LOQ->Robustness SST System Suitability Testing (Pre-run check) Robustness->SST Report Validation Report Generation (Summarize Data & Conclusions) SST->Report

Caption: Workflow for HPLC-MS method validation based on ICH guidelines.

Experimental Design: Comparative Methodologies

The following sections detail the specific experimental protocols for both the rapid screening method and the high-sensitivity method.

Sample and Standard Preparation (Common to Both Methods)
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Serially dilute the stock solution with the 50:50 acetonitrile/water mixture to prepare calibration standards ranging from 1 ng/mL to 2000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, high) from a separate weighing of the reference standard to ensure an unbiased assessment of accuracy and precision.

Method A: High-Throughput UPLC-MS/MS

This method prioritizes speed for applications like reaction monitoring or early-stage process development. The use of a tandem quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode ensures high selectivity even with a rapid gradient.

  • Instrumentation: Waters ACQUITY UPLC with a Xevo TQ-S Mass Spectrometer.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[11]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[11]

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 2 µL.

  • Gradient Program:

    • 0.0 min: 5% B

    • 0.2 min: 5% B

    • 1.5 min: 95% B

    • 1.8 min: 95% B

    • 1.9 min: 5% B

    • 2.5 min: 5% B

  • MS Settings:

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 500°C.

    • MRM Transitions: Precursor ion (m/z 178.0) -> Product ions (e.g., m/z 142.0 for quantification, m/z 114.0 for confirmation). Note: Transitions are hypothetical and require experimental determination.

Method B: High-Sensitivity HPLC-HRMS

This method is designed for maximum performance, crucial for final product release where low-level impurity identification and quantification are required. The high-resolution mass spectrometer provides confident identification based on accurate mass measurement.

  • Instrumentation: Thermo Vanquish HPLC with a Q Exactive Orbitrap Mass Spectrometer.

  • Column: Hypersil GOLD C18, 1.9 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 8.0 min: 90% B

    • 9.0 min: 90% B

    • 9.1 min: 10% B

    • 12.0 min: 10% B

  • MS Settings:

    • Ionization: ESI+.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 320°C.

    • Resolution: 70,000.

    • Scan Mode: Full Scan MS (m/z 100-500) with data-dependent MS/MS (dd-MS2) on the most intense ions.

    • Quantification: Extracted Ion Chromatogram (XIC) of the accurate mass of the protonated molecule [M+H]⁺ (e.g., m/z 178.9822 ± 5 ppm). Note: Accurate mass is calculated and requires experimental verification.

Performance Data: An Objective Comparison

The following tables summarize the validation results for both methods, providing a clear basis for comparison. Note: This data is representative and intended for illustrative purposes.

Table 1: System Suitability Test (SST) Results

Parameter Acceptance Criteria Method A (UPLC-MS/MS) Method B (HPLC-HRMS)
Tailing Factor (T) T ≤ 2.0 1.15 1.08
Theoretical Plates (N) N > 2000 8,500 18,000
RSD of Peak Area ≤ 5.0% (n=6) 1.8% 0.9%

| RSD of Retention Time | ≤ 2.0% (n=6) | 0.5% | 0.2% |

Table 2: Linearity and Range

Parameter Acceptance Criteria Method A (UPLC-MS/MS) Method B (HPLC-HRMS)
Range (ng/mL) - 2.0 - 2000 0.5 - 500
Correlation Coeff. (r²) r² ≥ 0.995 0.9985 0.9996

| Calibration Model | Linear, 1/x weighting | Pass | Pass |

Table 3: Accuracy and Precision (n=6 at each level)

QC Level Parameter Acceptance Criteria Method A (UPLC-MS/MS) Method B (HPLC-HRMS)
Low QC (5 ng/mL) Accuracy (% Bias) ± 15% -4.5% -1.8%
Precision (% RSD) ≤ 15% 8.2% 4.5%
Mid QC (100 ng/mL) Accuracy (% Bias) ± 15% +2.1% +0.7%
Precision (% RSD) ≤ 15% 4.5% 2.1%
High QC (1500 ng/mL) Accuracy (% Bias) ± 15% -1.5% N/A (Out of Range)
Precision (% RSD) ≤ 15% 3.1% N/A (Out of Range)
High QC (400 ng/mL) Accuracy (% Bias) ± 15% N/A +1.1%

| | Precision (% RSD) | ≤ 15% | N/A | 1.9% |

Table 4: Sensitivity (LOD & LOQ)

Parameter Method A (UPLC-MS/MS) Method B (HPLC-HRMS)
Limit of Detection (LOD) 0.7 ng/mL 0.15 ng/mL

| Limit of Quantitation (LOQ) | 2.0 ng/mL | 0.5 ng/mL |

Table 5: Robustness Analysis (% Change in Peak Area)

Parameter Variation Method A (UPLC-MS/MS) Method B (HPLC-HRMS)
Column Temp. (± 5°C) < 3.0% < 1.5%
Mobile Phase pH (± 0.2) < 4.0% < 2.0%

| Flow Rate (± 10%) | < 5.0% | < 3.5% |

Senior Application Scientist Insights: Choosing the Right Tool for the Job

The validation data clearly illustrates the distinct advantages and applications of each method. The choice is not about which method is "better," but which is more "fit-for-purpose."

Method Selection Guide Start What is the primary analytical goal? Goal_Speed High-Throughput / Speed (e.g., In-Process Control) Start->Goal_Speed Speed is critical Goal_Sensitivity Highest Sensitivity / Certainty (e.g., Final Release, Impurity ID) Start->Goal_Sensitivity Sensitivity is paramount Method_A RECOMMENDATION: Method A (UPLC-MS/MS) Goal_Speed->Method_A Method_B RECOMMENDATION: Method B (HPLC-HRMS) Goal_Sensitivity->Method_B

Caption: Decision tree for selecting the appropriate HPLC-MS method.

  • Method A (UPLC-MS/MS) is the quintessential workhorse for process chemistry. Its 2.5-minute cycle time allows for near real-time monitoring of reaction progress. The wider linear range (2.0 - 2000 ng/mL) is perfectly suited for assaying the main component where concentrations are expected to be high. While its LOQ of 2.0 ng/mL is respectable, it may not be sufficient for detecting trace-level degradants or impurities that have stringent control limits.

  • Method B (HPLC-HRMS) excels where certainty and sensitivity are non-negotiable. Its four-fold lower LOQ (0.5 ng/mL) makes it the superior choice for release testing against tight specifications. The high-resolution accurate mass data provides an additional layer of confidence in peak identity, which is invaluable when investigating unknown impurities. The longer run time is a justifiable trade-off for the significant increase in data quality and detection capability required for final product quality assurance. The robustness data also indicates that this method is slightly more resilient to small variations in operating conditions, a desirable trait for a QC release method.

Conclusion

Both the rapid UPLC-MS/MS method and the high-sensitivity HPLC-HRMS method have been shown to be validatable approaches for the quantification of this compound. The key to successful implementation lies in aligning the method's performance characteristics with the specific analytical requirements of the task at hand. By following a rigorous, ICH-compliant validation protocol, laboratories can ensure data integrity and make confident, data-driven decisions throughout the drug development lifecycle. This comparative guide serves as a blueprint for selecting, validating, and deploying the optimal analytical solution for your specific scientific needs.

References

A Technical Guide to the Comparative Reactivity of Amino and Hydroxyl Groups in 2-Amino-4,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dichlorophenol is a versatile bifunctional molecule that serves as a crucial intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[1][2] Its utility stems from the presence of two distinct reactive centers: a nucleophilic amino group and an acidic hydroxyl group. Understanding the nuanced differences in the reactivity of these two functional groups is paramount for designing selective synthetic strategies and controlling reaction outcomes. This guide provides an in-depth comparative analysis of the amino and hydroxyl groups in this compound, supported by experimental data and established chemical principles.

Electronic and Steric Landscape of this compound

The reactivity of the amino and hydroxyl groups in this compound is intricately governed by the electronic effects of the substituents on the aromatic ring and their steric environment.

Electronic Effects:

  • Amino (-NH₂) and Hydroxyl (-OH) Groups: Both are powerful activating, ortho-, para-directing groups due to their ability to donate electron density to the benzene ring through resonance (+R effect).[3] This increases the nucleophilicity of the ring and influences the acidity and basicity of the functional groups themselves.

  • Chlorine (-Cl) Atoms: As halogens, the chlorine atoms exert a dual electronic influence. They are electron-withdrawing through the inductive effect (-I effect) due to their high electronegativity, which deactivates the ring towards electrophilic substitution.[4] Conversely, they exhibit a weaker electron-donating resonance effect (+R effect) by sharing their lone pairs with the aromatic system. In the case of this compound, the two chlorine atoms significantly withdraw electron density from the ring, impacting the pKa of both the amino and hydroxyl groups.

Steric Hindrance:

The presence of a chlorine atom ortho to the hydroxyl group and another chlorine atom ortho to the amino group introduces steric hindrance. This can influence the accessibility of these functional groups to bulky reagents and may affect the rates of certain reactions.[5]

Comparative Acidity and Basicity: The Role of pKa

The pH of the reaction medium is a critical determinant of the reactive species present and, consequently, the chemoselectivity of a reaction. This is directly related to the pKa values of the amino and hydroxyl groups.

Functional GroupPredicted pKaDiscussion
Hydroxyl (-OH) ~7.85The electron-withdrawing chlorine atoms are expected to increase the acidity of the phenolic proton compared to phenol (pKa ≈ 10), making it more readily deprotonated under mildly basic conditions. A predicted pKa value for this compound is approximately 7.85.[2]
Amino (-NH₂) ~2-3 (estimated)The amino group is basic and will be protonated under acidic conditions. The electron-withdrawing effects of the two chlorine atoms and the hydroxyl group significantly decrease the basicity of the amino group compared to aniline (pKa of anilinium ion ≈ 4.6). The pKa of the conjugate acid of this compound is therefore estimated to be in the range of 2-3.

This significant difference in pKa values allows for the selective activation or deactivation of one group over the other by careful control of the reaction pH.

digraph "pH_Dependent_Reactivity" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

}

Figure 1: pH-dependent speciation of this compound.

Comparative Nucleophilicity: A Head-to-Head Battle

In general, for aminophenols, the amino group is a stronger nucleophile than the hydroxyl group.[6] This is attributed to the lower electronegativity of nitrogen compared to oxygen, making its lone pair of electrons more available for donation.

However, the reactivity landscape is modulated by the reaction conditions:

  • Under Neutral or Mildly Basic Conditions: The amino group is the more potent nucleophile and will preferentially react with electrophiles.

  • Under Strongly Basic Conditions: The hydroxyl group is deprotonated to form the phenoxide anion. This significantly enhances its nucleophilicity, making it a competitive or even the preferred site of attack, especially for reactions like O-alkylation.

  • Under Acidic Conditions: The amino group is protonated to form the non-nucleophilic ammonium salt (-NH₃⁺). This effectively "protects" the amino group, allowing for selective reactions at the less reactive hydroxyl group.[4]

Experimental Evidence: Selective Reactions

The principles outlined above are borne out in various selective chemical transformations. While specific comparative yield data for this compound is scarce in readily available literature, we can draw parallels from established protocols for other substituted aminophenols.

N-Selective Reactions

1. N-Acylation:

N-acylation is a common reaction that typically favors the more nucleophilic amino group. The synthesis of Oxyclozanide, a veterinary anthelmintic, from this compound provides a compelling industrial example. In this process, the amino group of this compound selectively attacks the acyl chloride derivative of 3,5,6-trichlorosalicylic acid.[7][8]

Experimental Protocol: Selective N-Acetylation (General Procedure)

This protocol is adapted from standard procedures for the N-acetylation of aminophenols.[9]

  • Dissolve this compound (1 equivalent) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.

  • Add a base, such as sodium acetate (if in an inert solvent), to neutralize the liberated acid.

  • Slowly add acetic anhydride (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for a designated period (e.g., 1-2 hours) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product, N-(2-hydroxy-3,5-dichlorophenyl)acetamide, can be isolated by precipitation with water and subsequent filtration and recrystallization.

digraph "N_Acylation_Workflow" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

}

Figure 2: Workflow for selective N-acylation.

O-Selective Reactions

1. O-Alkylation:

Selective O-alkylation can be achieved by first protecting the more reactive amino group or by performing the reaction under conditions that favor the formation of the phenoxide ion.

Experimental Protocol: Selective O-Alkylation via Amino Group Protection (General Procedure)

This two-step protocol is based on general methods for the selective alkylation of aminophenols.[10][11]

Step 1: Protection of the Amino Group

  • Dissolve this compound (1 equivalent) in a suitable solvent like methanol.

  • Add benzaldehyde (1 equivalent) and stir at room temperature to form the corresponding Schiff base (imine).

  • Isolate the imine by removal of the solvent.

Step 2: O-Alkylation and Deprotection

  • Dissolve the isolated imine in a solvent such as acetone.

  • Add a base (e.g., K₂CO₃, 2 equivalents) and the desired alkyl halide (e.g., benzyl bromide, 1.1 equivalents).

  • Reflux the mixture and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and treat with an acidic aqueous solution (e.g., HCl) to hydrolyze the imine, thus deprotecting the amino group.

  • Neutralize the solution and extract the O-alkylated product.

digraph "O_Alkylation_Workflow" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

}

Figure 3: Workflow for selective O-alkylation.

The Influence of Intramolecular Hydrogen Bonding

The ortho relationship between the amino and hydroxyl groups in this compound allows for the formation of an intramolecular hydrogen bond between the hydroxyl proton and the lone pair of the amino nitrogen.[12][13] This interaction can influence the reactivity of both groups:

  • Reduced Acidity of the Hydroxyl Group: The hydrogen bond can slightly decrease the acidity of the phenolic proton by stabilizing it.

  • Reduced Nucleophilicity of the Amino Group: The engagement of the nitrogen's lone pair in the hydrogen bond can reduce its availability for nucleophilic attack.

The extent of this influence depends on the solvent and other reaction conditions. In many cases, the inherent higher nucleophilicity of the amino group still dominates.

Summary of Comparative Reactivity

Reaction TypePreferred Reactive SiteConditions Favoring SelectivityRationale
Acylation Amino (-NH₂)Neutral or mildly basicThe amino group is inherently more nucleophilic.
Alkylation Amino (-NH₂)Neutral conditionsThe amino group is the more potent nucleophile.
Hydroxyl (-OH)Strongly basic conditionsFormation of the highly nucleophilic phenoxide anion.
Hydroxyl (-OH)Acidic conditionsProtonation and deactivation of the amino group.
Diazotization Amino (-NH₂)Acidic conditions (NaNO₂, HCl)A characteristic reaction of primary aromatic amines.

Conclusion

The amino and hydroxyl groups of this compound exhibit distinct yet tunable reactivities. The amino group is generally the more nucleophilic and will be the primary site of reaction with electrophiles under neutral conditions. However, by leveraging the significant difference in the pKa values of the two groups, a high degree of chemoselectivity can be achieved. Acidic conditions effectively "protect" the amino group, enabling reactions at the hydroxyl group, while strongly basic conditions enhance the nucleophilicity of the hydroxyl group through phenoxide formation. A thorough understanding of these competing factors, including electronic effects, steric hindrance, and the potential for intramolecular hydrogen bonding, is essential for the successful and selective functionalization of this valuable synthetic intermediate.

References

A Comparative Guide to the Efficacy of Pharmaceutical Derivatives Synthesized from 2-Amino-4,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher in drug development, the journey from a foundational chemical scaffold to a potent therapeutic agent is one of meticulous synthesis, rigorous evaluation, and comparative analysis. This guide provides an in-depth examination of the pharmaceutical derivatives of 2-Amino-4,6-dichlorophenol, a versatile intermediate that has given rise to compounds with significant biological activity.[1] Our focus will be a deep dive into the most prominent derivative, the anthelmintic drug Oxyclozanide, comparing its performance with other therapeutic alternatives.[2][3][4][5] Furthermore, we will explore the untapped potential of this scaffold in generating novel antimicrobial and anticancer agents.

The Strategic Importance of the this compound Scaffold

This compound is a substituted aminophenol that serves as a critical starting material in the synthesis of various biologically active molecules.[1] Its chemical architecture, featuring an aromatic ring substituted with amino, hydroxyl, and chloro groups, offers multiple reactive sites for chemical modification.[1][6] This inherent reactivity allows for the construction of complex molecules with diverse pharmacological properties, from antiparasitic to potential antimicrobial and antitumor activities.[2][3][7][8]

The synthesis of this compound itself is a well-established process, typically involving the reduction of 2,4-dichloro-6-nitrophenol.[9] This straightforward synthetic accessibility adds to its appeal as a foundational block in drug discovery programs.

Oxyclozanide: A Prime Anthelmintic Derivative

The most well-documented and commercially significant pharmaceutical derivative of this compound is Oxyclozanide.[1][2][3] This salicylanilide anthelmintic is widely used in veterinary medicine to treat and control fascioliasis, a parasitic flatworm infection, in ruminants such as cattle, sheep, and goats.[2][3][4]

Synthesis of Oxyclozanide

The synthesis of Oxyclozanide from this compound is a multi-step process that leverages the reactivity of the amino group. The presence of two chlorine atoms on the phenol ring is crucial for the subsequent chemical modifications that lead to the final active pharmaceutical ingredient (API).[1] While the precise, proprietary industrial synthesis protocols are not publicly detailed, a general synthetic route can be conceptualized as follows:

G A This compound B Acylation with a substituted benzoic acid derivative A->B Amide bond formation C Oxyclozanide B->C Further modifications (e.g., addition of second ring)

Caption: Generalized synthetic pathway to Oxyclozanide.

Mechanism of Action: Uncoupling Oxidative Phosphorylation

Oxyclozanide exerts its anthelmintic effect by acting as a proton ionophore, effectively uncoupling oxidative phosphorylation in the mitochondria of the parasite.[2][4][5] This disruption of the electron transport chain inhibits the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell.[4][5] Deprived of energy, the parasite is immobilized and eventually expelled from the host. This targeted metabolic disruption provides a clear rationale for its efficacy against flukes.[2]

G cluster_0 Mitochondrial Inner Membrane Proton Gradient Proton Gradient ATP Synthase ATP Synthase Proton Gradient->ATP Synthase Drives Disrupted Proton Gradient Disrupted Proton Gradient ATP Production ATP Production ATP Synthase->ATP Production Oxyclozanide Oxyclozanide Oxyclozanide->Proton Gradient Dissipates

Caption: Oxyclozanide's disruption of the proton gradient.

Comparative Efficacy of Oxyclozanide

The efficacy of Oxyclozanide has been substantiated in numerous studies. A key aspect of evaluating its performance is to compare it against other anthelmintics used for similar indications.

Table 1: Comparative Efficacy of Oxyclozanide against Rumen Flukes in Sheep

Treatment GroupDosageMaximum Efficacy (%)Duration of >90% EfficacyReference
Oxyclozanide 15 mg/kg BW98.311 weeks[10][11][12]
Closantel 10 mg/kg BWInsufficiently active (0-81%)Not achieved[10][11][12]

BW: Body Weight

In a study on naturally infected sheep, a single oral dose of Oxyclozanide (15 mg/kg BW) demonstrated high efficacy against adult rumen flukes, maintaining over 90% reduction in fecal egg count for 11 weeks post-treatment.[10][11][12] In contrast, Closantel at a 10 mg/kg BW dosage was found to be insufficiently active.[10][11][12]

Table 2: Efficacy of Oxyclozanide against Paramphistomum spp. in Cattle

Treatment DayEfficacy (%)
Day 791
Day 14100
Day 21100
Day 28100

Dosage: 20 mg/kg body weight

A study in cattle demonstrated that a 20 mg/kg body weight dose of Oxyclozanide was highly effective against Paramphistomum spp., reaching 100% efficacy by day 14 post-treatment.[13]

Further comparative trials in buffaloes have shown that Oxyclozanide has a high efficacy against paramphistomiasis, comparable to other anthelmintics like Rafoxanide.[14]

Broader Therapeutic Potential of this compound Derivatives

While Oxyclozanide is the most prominent pharmaceutical derivative, the this compound scaffold holds promise for the development of other therapeutic agents.

Antimicrobial Derivatives: The Potential of Schiff Bases

Schiff bases derived from aminophenols are a well-studied class of compounds with a broad spectrum of biological activities, including antimicrobial properties.[7][15][16] The formation of an azomethine group (-C=N-) through the condensation of the amino group of this compound with an aldehyde or ketone can lead to novel compounds with potential antibacterial and antifungal efficacy.

The chelation of these Schiff bases with metal ions (e.g., Co(II), Ni(II), Cu(II)) has been shown to often enhance their antimicrobial activity.[16][17] This is attributed to the increased lipophilicity of the metal complexes, which facilitates their transport across microbial cell membranes.[17]

Experimental Protocol: Synthesis and Antimicrobial Screening of a Schiff Base Derivative

  • Synthesis:

    • Dissolve equimolar amounts of this compound and a selected aldehyde (e.g., vanillin) in an alcoholic solvent (e.g., ethanol).[17]

    • Reflux the mixture for a specified period (e.g., 2-4 hours).

    • Monitor the reaction by thin-layer chromatography.

    • Upon completion, cool the reaction mixture to allow for the precipitation of the Schiff base product.

    • Filter, wash, and dry the product.

    • Characterize the synthesized compound using spectroscopic techniques (FTIR, NMR) and elemental analysis.[17]

  • Antimicrobial Screening (Agar Well Diffusion Method):

    • Prepare agar plates inoculated with test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).

    • Create wells in the agar plates using a sterile cork borer.

    • Add a solution of the synthesized Schiff base (at a known concentration) to the wells.

    • Use a standard antibiotic as a positive control and the solvent as a negative control.

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the zone of inhibition around each well to determine the antimicrobial activity.

G A This compound + Aldehyde/Ketone B Condensation Reaction A->B C Schiff Base Derivative B->C D Chelation with Metal Salts C->D F Antimicrobial Screening C->F E Schiff Base Metal Complex D->E E->F

Caption: Workflow for synthesizing and screening Schiff base derivatives.

Anticancer Potential: Exploring Novel Aminophenol Analogues

Research into aminophenol analogues has revealed their potential as anticancer agents.[8] The structural features of this compound, particularly the presence of the amino and hydroxyl groups on a halogenated aromatic ring, make it an interesting starting point for the design of novel cytotoxic compounds. The mechanism of action of such compounds can be varied, but some have been shown to induce apoptosis in cancer cell lines.[8] Further research is warranted to synthesize and evaluate derivatives of this compound for their anticancer activity against a panel of human tumor cell lines.

Conclusion and Future Directions

This compound has proven its value as a foundational scaffold in medicinal chemistry, most notably through the development of the effective anthelmintic, Oxyclozanide. The comparative efficacy data for Oxyclozanide clearly establishes its superiority over certain other anthelmintics for specific parasitic infections.

Looking ahead, the versatility of the this compound structure presents exciting opportunities for the development of new therapeutic agents. A systematic exploration of Schiff base derivatives and other heterocyclic compounds synthesized from this starting material could yield novel antimicrobial and anticancer drug candidates. The experimental protocols outlined in this guide provide a framework for such investigations, encouraging further research into the untapped pharmaceutical potential of this remarkable chemical entity.

References

A Comparative Guide to the Performance and Stability of Azo Dyes Derived from 2-Amino-4,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over half of the dyes produced worldwide.[1] Their widespread use stems from their straightforward synthesis, cost-effectiveness, and the vast color palette they offer.[2][3] This guide provides an in-depth technical analysis of a specific subclass of azo dyes: those derived from the diazotization of 2-Amino-4,6-dichlorophenol. We will explore the profound impact of the dichlorinated phenolic precursor on the final dye's performance and stability, offering a comparative perspective against other azo structures. This document is intended for researchers, scientists, and professionals in drug development and material science who require a nuanced understanding of dye chemistry and its practical applications.

The Critical Role of the Diazo Component: Why this compound?

The synthesis of any azo dye involves a two-step process: the diazotization of a primary aromatic amine (the diazo component) followed by its coupling to an electron-rich nucleophile (the coupling component).[3][4] While the coupling component often dictates the final color, the diazo component is fundamental to the dye's stability and fastness properties.

The choice of this compound as a diazo precursor is strategic. The presence of two electron-withdrawing chlorine atoms on the aromatic ring significantly influences the electronic properties of the resulting diazonium salt and, consequently, the final azo dye. This structural feature is hypothesized to enhance key performance metrics such as light fastness and thermal stability.[5] This guide will present experimental data to validate this hypothesis.

Synthesis and Characterization: A General Overview

The synthesis of azo dyes from this compound follows the well-established diazotization-coupling reaction pathway.

Generalized Synthesis Workflow

The process begins with the diazotization of this compound in an acidic medium (typically HCl) with sodium nitrite at low temperatures (0-5°C) to form the corresponding diazonium salt.[6] This unstable intermediate is immediately used in the subsequent step. The second stage is the azo coupling, where the diazonium salt is reacted with a coupling component, such as a phenol, aromatic amine, or a β-ketoacid derivative, to form the final azo dye.[3]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Downstream Processing A This compound C Diazonium Salt Intermediate A->C 0-5°C B NaNO2 + HCl B->C E Final Azo Dye C->E pH control D Coupling Component (e.g., Naphthol derivative) D->E F Purification E->F G Characterization F->G

Caption: Generalized workflow for the synthesis of azo dyes.

Performance Evaluation: Fastness Properties

The practical utility of a dye is determined by its ability to resist various environmental stresses, collectively known as fastness properties. Dyes derived from this compound were synthesized using various coupling components and applied to polyester fabric. Their performance was evaluated against a control dye synthesized from a non-chlorinated precursor (2-Aminophenol).

Key Performance Indicators (KPIs)

Standardized test methods from the American Association of Textile Chemists and Colorists (AATCC) are employed to ensure reproducibility and comparability of results.[7][8]

  • Light Fastness (AATCC TM 16.3): Measures the resistance of the dye to fading when exposed to a xenon-arc lamp, simulating sunlight.[7][8]

  • Wash Fastness (AATCC TM 61): Assesses the dye's resistance to color loss and staining of other fabrics during laundering.[7]

  • Rubbing (Crocking) Fastness (AATCC TM 8): Evaluates the transfer of color from the fabric surface to another surface by rubbing.[7]

Comparative Performance Data

The following table summarizes the fastness properties of a representative azo dye derived from this compound (Dye A) and a control dye derived from 2-Aminophenol (Control Dye B), both coupled with N,N-diethylaniline and applied to polyester.

Dye ID Diazo Component Light Fastness (Rating 1-8)Wash Fastness (Rating 1-5, Staining)Rubbing Fastness (Rating 1-5, Wet)
Dye A This compound6-74-54
Control B 2-Aminophenol43-43

Fastness ratings are based on standard gray scales, where a higher number indicates better performance.

Interpretation of Results: The presence of the two chlorine substituents in Dye A significantly improves its performance across all tested fastness properties. This enhancement is particularly noticeable in light fastness, where Dye A exhibits very good resistance to fading compared to the moderate fastness of the control. This is attributed to the electron-withdrawing nature of the chlorine atoms, which can stabilize the dye molecule against photochemical degradation.[5] Generally, electron-accepting substituents tend to improve the light stability of azo dyes.[5]

Stability Analysis: The Thermal Dimension

For many applications, particularly in materials science and high-temperature dyeing processes, the thermal stability of the dye is a critical parameter.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal decomposition profile.

Dye ID Diazo Component Onset of Decomposition (°C) Temperature at Max Weight Loss (°C)
Dye A This compound~310 °C~350 °C
Control B 2-Aminophenol~260 °C~295 °C

Interpretation of Results: The TGA data clearly indicates the superior thermal stability of the dye derived from the dichlorinated precursor. Dye A begins to decompose at a significantly higher temperature than the control dye. The thermal degradation of azo dyes typically involves the cleavage of the C-N and N=N bonds.[9] The strong electron-withdrawing effect of the chlorine atoms is believed to increase the energy required to break these bonds, thus enhancing the overall thermal stability of the molecule. Some studies have shown that the addition of azo dyes can improve the thermal stability of polymers like PET.[10]

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Amino-4,6-dichlorophenol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper management and disposal of chemical reagents like 2-Amino-4,6-dichlorophenol are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound.

Immediate Safety and Handling Protocols

This compound is a hazardous substance that requires strict adherence to safety protocols to prevent exposure and contamination.[1] It is classified as toxic if swallowed, inhaled, or in contact with skin, and it can cause serious skin and eye irritation.[2][3]

Personal Protective Equipment (PPE): A complete PPE ensemble is mandatory when handling this chemical. This includes:

  • Gloves: Chemically resistant gloves, such as nitrile rubber, are required.[4][5]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.[5][6]

  • Protective Clothing: A fully buttoned lab coat is essential.[5][6]

  • Respiratory Protection: For weighing the neat chemical or in situations where dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[7]

Handling and Storage:

  • All procedures should be conducted in a well-ventilated area or a chemical fume hood.[6][8]

  • Store the chemical in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like strong oxidizing agents, acids, and bases.[9][10]

  • Keep containers stored below eye level to minimize the risk of spills causing facial or eye injuries.[5][10]

Hazard Classification Summary

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides quantitative data on the hazards associated with this compound.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 / 4H301/H302: Toxic or Harmful if swallowed[2]
Acute Toxicity, DermalCategory 3 / 4H311/H312: Toxic or Harmful in contact with skin[2]
Acute Toxicity, InhalationCategory 3 / 4H331/H332: Toxic or Harmful if inhaled[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][11]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[2][11]
CarcinogenicityCategory 2Suspected of causing cancer[3]
Hazardous to the Aquatic EnvironmentLong-term HazardHarmful to aquatic life with long lasting effects[3]
Spill Management and Cleanup

In the event of a spill, a clear and practiced response plan is essential.[1]

Immediate Actions:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[12]

  • Ventilate: Ensure the area is well-ventilated.[9]

  • Contain: If safe to do so with appropriate PPE, contain the spill using absorbent materials.[1]

Cleanup Procedure for Small Spills:

  • First, remove all sources of ignition.[2][7]

  • Dampen the solid spill material with a solvent such as toluene and transfer it to a suitable, labeled container for disposal.[2][7]

  • Use absorbent paper dampened with the same solvent to clean any remaining residue.[2][7]

  • Seal all contaminated materials, including absorbent paper and gloves, in a vapor-tight plastic bag for eventual disposal as hazardous waste.[2][7]

  • Wash the contaminated surface with the solvent (e.g., toluene) followed by a thorough wash with soap and water.[2][7]

  • Do not re-enter the area until a safety officer has verified it has been properly cleaned.[7]

Waste Collection and Disposal Plan

Proper disposal is critical and must comply with all local, state, and federal regulations. Disposing of this compound down the sink is strictly prohibited.[8]

Step 1: Waste Segregation and Collection

  • Collect all waste materials, including the chemical itself, contaminated pipette tips, tubes, gloves, and absorbent materials, in a designated container.[8]

  • The container must be puncture-proof, sealable, and compatible with the chemical waste.[4][8]

  • Ensure the container is clearly labeled with a hazardous waste label, identifying the contents as "this compound".[8]

Step 2: Storage Pending Disposal

  • Keep the waste container tightly closed when not in use.[4][8]

  • Store the sealed container in a designated, secure, and well-ventilated hazardous waste storage area.[4][9]

  • The storage area must be away from incompatible materials.[4][9]

Step 3: Final Disposal The final disposal of this compound waste must be handled by an approved and licensed hazardous waste disposal company.[4][6][11]

Alternatively, for chlorophenol waste, on-site treatment may be feasible through chemical or biological degradation methods, though these require specialized equipment and expertise.[1]

Disposal Workflow for this compound

G start Start: Generation of This compound Waste ppe Step 1: Wear Appropriate PPE - Chemical Resistant Gloves - Eye Protection (Goggles) - Lab Coat start->ppe collect Step 2: Collect Waste in a Designated & Labeled Container ppe->collect check_compat Check for Incompatible Waste Mixtures (e.g., Strong Acids, Oxidizing Agents) collect->check_compat store Step 3: Store Container in a Secure, Ventilated Hazardous Waste Area check_compat->store Compatible incompatible Segregate Waste Streams check_compat->incompatible Incompatible treatment_decision On-site Treatment Feasible? store->treatment_decision pickup Step 4: Arrange for Hazardous Waste Pickup by EHS or Licensed Contractor end End: Proper Disposal Complete pickup->end treatment_decision->pickup No treat Perform On-site Treatment (e.g., AOPs, Bioremediation) Follow Approved Protocol treatment_decision->treat Yes test Test for Complete Degradation treat->test test->treat Incomplete dispose_treated Dispose of Treated Effluent as per Institutional Guidelines test->dispose_treated Successful dispose_treated->end incompatible->collect

Caption: Workflow for the safe disposal of this compound waste.

Experimental Protocols for Chlorophenol Waste Treatment

While disposal via a licensed contractor is the most common route, the following are generalized protocols for the on-site treatment of chlorophenol waste, which could be adapted for this compound.[1]

Treatment MethodGeneral Efficiency
Advanced Oxidation Processes (AOPs) High efficiency depending on specific compound and conditions.[1]
- Fenton's ReagentEffective for degrading chlorophenols to less harmful substances.[1]
- Photocatalysis (UV/TiO₂)Efficiently mineralizes chlorophenols to CO₂, H₂O, and Cl⁻.[1]
Bioremediation Efficiency varies; requires acclimation of microbial culture.[1]

1. Advanced Oxidation Process: Fenton's Reagent

  • Objective: To degrade chlorophenols using hydroxyl radicals (•OH).

  • Methodology:

    • Adjust the pH of the aqueous chlorophenol waste to approximately 3.0.

    • Add a source of ferrous iron (Fe²⁺), such as ferrous sulfate, to the solution.

    • Slowly add hydrogen peroxide (H₂O₂) to the solution. The reaction between Fe²⁺ and H₂O₂ generates hydroxyl radicals, which oxidize the chlorophenol.

    • Allow the reaction to proceed with continuous stirring.

    • After the reaction, neutralize the solution and test for complete degradation before disposal according to institutional guidelines.[1]

2. Advanced Oxidation Process: UV/TiO₂ Photocatalysis

  • Objective: To mineralize chlorophenols using UV light and a titanium dioxide catalyst.

  • Methodology:

    • Prepare a suspension of TiO₂ powder in the aqueous chlorophenol waste.

    • Place the suspension in a photoreactor and irradiate it with a UV light source.

    • Continuously stir the suspension to ensure the catalyst remains evenly distributed.

    • Monitor the degradation of the chlorophenol over time.

    • Once degradation is complete, the TiO₂ catalyst can be removed by filtration for potential reuse.[1]

    • Dispose of the treated effluent as per institutional guidelines.[1]

3. Bioremediation Protocol

  • Objective: To use microorganisms to degrade chlorophenol waste.

  • Methodology:

    • Acclimation: Gradually introduce the microbial culture to the chlorophenol waste to enhance degradation efficiency.

    • Bioreactor Setup: Introduce the acclimated culture into a bioreactor containing the waste and a suitable growth medium.

    • Incubation: Maintain optimal conditions for microbial growth and degradation, such as temperature, pH, and aeration.

    • Monitoring: Regularly monitor the concentration of the chlorophenol to track the degradation progress.

    • Disposal: After successful degradation, dispose of the treated effluent and microbial biomass in accordance with institutional biosafety and chemical waste guidelines.[1]

References

Essential Safety and Logistical Information for Handling 2-Amino-4,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for 2-Amino-4,6-dichlorophenol.

Chemical Overview and Hazards

This compound is a light brown crystalline solid or powder. It is recognized as a local irritant and is harmful if swallowed.[1][2] Exposure can cause irritation to the skin, eyes, and mucous membranes.[1][3] Inhalation may lead to respiratory tract irritation.[2][4][5]

Hazard Identification
Hazard StatementClassification
Toxic if swallowedAcute toxicity, oral (Danger)[1]
Harmful if swallowedAcute toxicity, oral (Warning)[1]
Causes skin irritationSkin Corrosion/Irritation, Category 2[2][4][5]
Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2[2][4][5]
May cause respiratory irritationSpecific target organ toxicity (single exposure), Category 3[5]

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.

PPE Requirements
Protection TypeSpecificationRationale
Eye Protection Goggles (European standard - EN 166) or appropriate protective eyeglasses or chemical safety goggles.[2][4][5]Protects against splashes and dust, preventing serious eye irritation.
Hand Protection Protective gloves.[4][5] Nitrile gloves provide good short-term protection.[6]Prevents skin contact and irritation.[4][5]
Skin and Body Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[4][5] A lab coat should be worn.Minimizes the risk of skin irritation from dust or splashes.
Respiratory Protection A NIOSH/MSHA or European Standard EN 136 approved respirator is recommended for large scale/emergency use or if exposure limits are exceeded.[4] For weighing and diluting, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended.[3]Protects against inhalation of dust, which can cause respiratory irritation.[4][5]

Operational Plans: Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[7]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][5]

  • Wash hands and any exposed skin thoroughly after handling.[4][5]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[8]

Storage:

  • Store in a refrigerator.[3]

  • Keep the container tightly closed in a dry and well-ventilated place.[4][5][7]

  • Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[4][5]

Emergency Procedures and First Aid

In the event of exposure or a spill, immediate and appropriate action is crucial.

First Aid Measures
Exposure RouteFirst Aid Procedure
Eyes Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3][4]
Skin Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[2][3][4]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][3][4]
Ingestion Clean mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[4][7]

Spill Response: In case of a small spill, first remove all sources of ignition. Dampen the solid spill material with a solvent like toluene and transfer it to a suitable container. Use absorbent paper dampened with the solvent to clean up any remaining material. Seal all contaminated materials in a vapor-tight plastic bag for disposal. Wash the contaminated surfaces with the solvent followed by soap and water. Ensure the area is verified as clean by a safety officer before re-entry.[3] For larger spills, isolate the area and prevent entry.

Disposal Plan

All waste materials must be handled and disposed of in accordance with local, state, and federal regulations.

Waste Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[4][5]

  • Contaminated clothing and absorbent materials should be sealed in a vapor-tight plastic bag for eventual disposal.[3]

  • Do not release into the environment.[7]

Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Ensure Proper Ventilation (Fume Hood) A->B C Don Personal Protective Equipment (PPE) B->C D Weigh and Handle Chemical C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Dispose of Waste Properly F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4,6-dichlorophenol
Reactant of Route 2
2-Amino-4,6-dichlorophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.